GW-405833
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,3-dichlorophenyl)-[5-methoxy-2-methyl-3-(2-morpholin-4-ylethyl)indol-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24Cl2N2O3/c1-15-17(8-9-26-10-12-30-13-11-26)19-14-16(29-2)6-7-21(19)27(15)23(28)18-4-3-5-20(24)22(18)25/h3-7,14H,8-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFZRNZSZYDVLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=C(C(=CC=C3)Cl)Cl)C=CC(=C2)OC)CCN4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20432728 | |
| Record name | (2,3-Dichlorophenyl)[5-methoxy-2-methyl-3-[2-(4-morpholinyl)ethyl]-1H-indol-1-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180002-83-9 | |
| Record name | (2,3-Dichlorophenyl)[5-methoxy-2-methyl-3-[2-(4-morpholinyl)ethyl]-1H-indol-1-yl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=180002-83-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-768242 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180002839 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2,3-Dichlorophenyl)[5-methoxy-2-methyl-3-[2-(4-morpholinyl)ethyl]-1H-indol-1-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,3-Dichlorobenzoyl)-5-methoxy-2-methyl-(3-(morpholin-4-yl)ethyl)-1H-indole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | L-768242 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85K154W99L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Complex Pharmacology of GW-405833: A Dual-Action Cannabinoid Ligand
An In-depth Technical Guide for Researchers and Drug Development Professionals
GW-405833, a compound initially characterized as a selective cannabinoid receptor 2 (CB2) agonist, has emerged as a molecule with a more intricate and fascinating mechanism of action than first appreciated. While its engagement with the CB2 receptor is well-documented, a growing body of evidence reveals a significant and functionally relevant interaction with the cannabinoid receptor 1 (CB1), where it acts as a noncompetitive antagonist. This dual pharmacology underpins its diverse and sometimes paradoxical biological effects, making a thorough understanding of its molecular interactions essential for its application in research and potential therapeutic development.
Core Mechanism of Action: A Tale of Two Receptors
The primary mechanism of action of this compound revolves around its differential activity at the two main cannabinoid receptors, CB1 and CB2.
Cannabinoid Receptor 2 (CB2) Agonism:
This compound binds with high affinity to the CB2 receptor, which is predominantly expressed in immune cells.[1][2][3] This interaction initiates a signaling cascade that is often associated with anti-inflammatory and immunomodulatory effects. As a partial agonist, this compound activates the CB2 receptor, leading to an approximately 50% reduction in forskolin-stimulated cyclic AMP (cAMP) production compared to full cannabinoid agonists.[3] This modulation of cAMP levels is a hallmark of CB2 receptor activation and is believed to contribute to its therapeutic potential in inflammatory conditions.
Cannabinoid Receptor 1 (CB1) Noncompetitive Antagonism:
Contrary to its agonist activity at CB2 receptors, this compound functions as a noncompetitive antagonist at CB1 receptors.[2][4] This means that it binds to a site on the CB1 receptor distinct from the primary (orthosteric) binding site for endogenous cannabinoids like anandamide and 2-arachidonoylglycerol (2-AG). This allosteric binding prevents or reduces the receptor's activation by its natural ligands. In vitro studies have demonstrated that this compound can noncompetitively block CP55,940-induced adenylyl cyclase inhibition, extracellular signal-regulated kinase 1/2 (ERK1/2) phosphorylation, and CB1 receptor internalization.[2][4] This antagonistic action at the CB1 receptor is crucial for interpreting the in vivo effects of this compound, particularly in the context of pain and neuroscience.
Quantitative Pharmacological Parameters
The binding affinity (Ki) and functional potency (EC50) of this compound at cannabinoid receptors have been quantified in several studies. The following table summarizes these key parameters, highlighting the compound's selectivity for the CB2 receptor in binding assays.
| Parameter | Receptor | Species | Value | Reference |
| Ki | CB2 | Human | 3.92 ± 1.58 nM | [2] |
| Human | 4-12 nM | [5] | ||
| CB1 | Human | 4772 ± 1676 nM | [2] | |
| Human | 1900-4800 nM | [5] | ||
| EC50 | CB2 | Human | 0.65 nM | [6] |
| CB1 | Human | 16.1 µM | [6] |
Note: The variability in reported Ki values can be attributed to differences in experimental conditions and assay formats.[4]
Signaling Pathways Modulated by this compound
The dual action of this compound results in the modulation of distinct intracellular signaling pathways.
CB2 Receptor Agonist Signaling
Activation of the CB2 receptor by this compound primarily leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This G-protein coupled receptor (GPCR) signaling can also influence other pathways, such as the PI3K/Akt pathway, which has been implicated in the pro-survival effects of this compound on certain cell types.[7]
Caption: CB2 receptor agonist signaling pathway of this compound.
CB1 Receptor Antagonist Signaling
As a noncompetitive antagonist, this compound does not initiate signaling through the CB1 receptor. Instead, it prevents the signaling initiated by endogenous or exogenous CB1 agonists. This leads to a blockade of the canonical CB1 signaling cascade, which includes the inhibition of adenylyl cyclase and modulation of ion channels.
Caption: CB1 receptor noncompetitive antagonist action of this compound.
Experimental Protocols and In Vivo Consequences
The complex pharmacology of this compound has been elucidated through a variety of in vivo and in vitro experimental models.
In Vivo Pain Models: A Surprising CB1-Dependence
In rodent models of neuropathic and inflammatory pain, this compound has been shown to produce dose-dependent anti-allodynic effects.[3][4][8] Surprisingly, these analgesic effects are not mediated by the CB2 receptor as initially expected. Studies using knockout mice have demonstrated that the anti-allodynic properties of this compound are absent in CB1 knockout mice but are fully preserved in CB2 knockout mice.[4][8] Furthermore, the analgesic effects of this compound can be blocked by the CB1 antagonist rimonabant, but not by the CB2 antagonist SR144528.[4] This suggests that the pain-relieving effects of this compound are dependent on the CB1 receptor, likely through its noncompetitive antagonist action.
Caption: Experimental workflow for determining the receptor-dependence of this compound-induced analgesia.
Immunomodulation and Hepatoprotection: A CB2-Mediated Effect
In contrast to its effects on pain, the protective actions of this compound in models of acute liver injury appear to be mediated by the CB2 receptor.[1][9] In a concanavalin A-induced liver injury model, this compound treatment ameliorated liver damage, reduced serum aminotransferase levels, and decreased hepatocyte apoptosis.[1][9] These therapeutic effects were prevented by the selective CB2 receptor antagonist AM630, confirming the involvement of the CB2 receptor in this process.[1][9] The proposed mechanism involves the inhibition of T-cell proliferation via CB2 receptor activation.[1]
Effects on Cancer Cells and Osteoblasts
Recent research has explored the effects of this compound on the interaction between breast cancer cells and osteoblasts. In MDA-MB-231 breast cancer cells, this compound was found to reduce ERK and AKT phosphorylation, which is associated with decreased cancer cell survival.[7] Conversely, in UMR-106 osteoblast-like cells, this compound induced AKT and mTOR phosphorylation, promoting cell viability.[7] This suggests a complex, cell-type-specific signaling response to this compound that could have implications for cancer therapy, particularly in the context of bone metastasis.
Summary and Future Directions
This compound is a pharmacologically complex molecule with a dual mechanism of action, acting as a high-affinity partial agonist at the CB2 receptor and a noncompetitive antagonist at the CB1 receptor. This dual activity leads to distinct and context-dependent physiological effects. Its analgesic properties are surprisingly mediated by the CB1 receptor, while its immunomodulatory and hepatoprotective effects are dependent on CB2 receptor activation.
For researchers and drug development professionals, it is imperative to consider this dual pharmacology when designing experiments and interpreting data. The unique profile of this compound offers a valuable tool for dissecting the distinct roles of the CB1 and CB2 receptors in various physiological and pathological processes. Future research should continue to explore the therapeutic potential of this and other dual-action cannabinoid ligands, which may offer novel therapeutic strategies with improved efficacy and side-effect profiles.
References
- 1. Protective effects of specific cannabinoid receptor 2 agonist GW405833 on concanavalin A-induced acute liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two Janus Cannabinoids That Are Both CB2 Agonists and CB1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological and pharmacokinetic characterization of the cannabinoid receptor 2 agonist, GW405833, utilizing rodent models of acute and chronic pain, anxiety, ataxia and catalepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cannabinoid CB2 Agonist GW405833 Suppresses Inflammatory and Neuropathic Pain through a CB1 Mechanism that is Independent of CB2 Receptors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting CB2 receptors and the endocannabinoid system for the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cannabinoid Receptor Type 2 Agonist, GW405833, Reduced the Impacts of MDA‐MB‐231 Breast Cancer Cells on Bone Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cannabinoid CB2 Agonist GW405833 Suppresses Inflammatory and Neuropathic Pain through a CB1 Mechanism that is Independent of CB2 Receptors in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. experts.azregents.edu [experts.azregents.edu]
GW-405833: A Technical Guide to a Selective Cannabinoid Receptor 2 (CB2) Agonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
GW-405833, also known as L768242, is a synthetic cannabinoid ligand that has been widely characterized as a selective agonist for the cannabinoid receptor 2 (CB2).[1] This technical guide provides a comprehensive overview of this compound, detailing its pharmacological properties, the signaling pathways it modulates, and the experimental protocols utilized for its characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and cannabinoid science. While initially recognized for its CB2 selectivity, emerging evidence suggests a more complex pharmacological profile, including potential interactions with the cannabinoid receptor 1 (CB1), which will also be discussed.
Pharmacological Profile
This compound is an indole-derived compound that exhibits high affinity and selectivity for the human and rat CB2 receptors. It has been predominantly classified as a partial agonist at the CB2 receptor.
Binding Affinity and Selectivity
Radioligand binding assays have been instrumental in determining the affinity (Ki) of this compound for cannabinoid receptors. These studies typically utilize a radiolabeled cannabinoid agonist, such as [3H]CP55,940, to compete for binding to the receptor in membrane preparations from cells expressing either CB1 or CB2 receptors.[2]
Table 1: Binding Affinity (Ki) of this compound for Cannabinoid Receptors
| Receptor | Species | Ki (nM) | Selectivity (CB1/CB2) | Reference |
| CB2 | Human | 3.92 ± 1.58 | ~1200-fold | [3] |
| CB1 | Human | 4772 ± 1676 | [3] |
Functional Activity
Functional assays are employed to characterize the intrinsic activity of this compound at the CB2 receptor. These assays measure the cellular response following receptor activation. This compound has been shown to be a partial agonist, meaning it activates the receptor but elicits a submaximal response compared to a full agonist.
Table 2: Functional Activity (EC50/IC50) of this compound
| Assay Type | Parameter | Value | Cell Line | Reference |
| cAMP Inhibition | EC50 | Not explicitly stated, but demonstrated partial agonism | Not specified | |
| GTPγS Binding | EC50 | Not explicitly stated, but demonstrated agonism | HEK293 cells expressing CB2 | [2] |
Note: EC50 (half-maximal effective concentration) values represent the concentration of an agonist that produces 50% of the maximal response. IC50 (half-maximal inhibitory concentration) values represent the concentration of a compound that inhibits a specific biological function by 50%.
Complex Pharmacology: CB1 Receptor Antagonism
While highly selective for the CB2 receptor in terms of binding affinity, recent studies have revealed that this compound can also act as a noncompetitive antagonist at the CB1 receptor.[1][3] This means that it can block the effects of CB1 agonists through a mechanism that does not involve direct competition at the orthosteric binding site.[1] This dual activity is a critical consideration for interpreting in vivo studies and for the development of truly selective CB2-targeted therapeutics.
Signaling Pathways Modulated by this compound
Activation of the CB2 receptor by this compound initiates a cascade of intracellular signaling events. As a G protein-coupled receptor (GPCR), the CB2 receptor primarily couples to Gi/o proteins.
Canonical Gi/o-Coupled Pathway
The primary signaling mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4] This pathway is a hallmark of CB2 receptor activation.
Caption: Canonical Gi/o signaling pathway activated by this compound.
Downstream Signaling Cascades
Beyond cAMP regulation, this compound has been shown to modulate other important signaling pathways implicated in cellular processes such as proliferation, survival, and inflammation.
-
MAPK/ERK Pathway: Studies have demonstrated that this compound can suppress the phosphorylation of extracellular signal-regulated kinases (ERK1/2), a key component of the mitogen-activated protein kinase (MAPK) pathway.[5]
-
PI3K/Akt/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is another critical signaling cascade that can be influenced by this compound. Evidence suggests that this compound can modulate the phosphorylation of Akt and mTOR, though the specific effects may be cell-type dependent.[5]
Caption: Downstream signaling pathways modulated by this compound.
Experimental Protocols
The characterization of this compound relies on a suite of in vitro assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound.
Objective: To measure the displacement of a radiolabeled ligand from the CB2 receptor by this compound.
Materials:
-
Membrane preparations from cells stably expressing the human CB2 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]CP55,940.
-
Non-specific binding control: A high concentration of a non-labeled, high-affinity cannabinoid agonist (e.g., WIN55,212-2).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).
-
Test compound: this compound at various concentrations.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with varying concentrations of this compound and a fixed concentration of [3H]CP55,940.
-
Parallel incubations are performed in the presence of a high concentration of a non-labeled agonist to determine non-specific binding.
-
Incubate the mixture at 30°C for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay.
cAMP Functional Assay
This assay measures the ability of an agonist to inhibit adenylyl cyclase activity.
Objective: To determine the functional potency (EC50) and efficacy of this compound in modulating cAMP levels.
Materials:
-
Cells expressing the CB2 receptor (e.g., CHO-K1 cells).
-
Forskolin (an adenylyl cyclase activator).
-
Test compound: this compound at various concentrations.
-
cAMP detection kit (e.g., LANCE Ultra cAMP kit).
-
Plate reader capable of measuring the detection kit's signal.
Procedure:
-
Plate the cells in a suitable microplate and incubate overnight.
-
Pre-treat the cells with various concentrations of this compound.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay format provided by the detection kit.
-
Generate a dose-response curve by plotting the inhibition of forskolin-stimulated cAMP levels against the concentration of this compound.
-
Analyze the curve using non-linear regression to determine the EC50 and maximal efficacy (Emax).
GTPγS Binding Assay
This assay provides a direct measure of G protein activation following receptor agonism.
Objective: To quantify the stimulation of [35S]GTPγS binding to G proteins upon CB2 receptor activation by this compound.
Materials:
-
Membrane preparations from cells expressing the CB2 receptor.
-
[35S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP (Guanosine diphosphate).
-
Test compound: this compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, 100 mM NaCl, pH 7.4).[2]
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with [35S]GTPγS, GDP, and varying concentrations of this compound.[2]
-
The incubation is typically carried out at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the amount of bound [35S]GTPγS using a scintillation counter.
-
Generate a dose-response curve and analyze it to determine the EC50 and Emax for G protein activation.
Conclusion
This compound remains a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the CB2 receptor. Its high selectivity in binding makes it suitable for in vitro studies aimed at elucidating CB2-mediated signaling and function. However, the discovery of its off-target effects at the CB1 receptor underscores the importance of comprehensive pharmacological profiling for any selective ligand. The experimental protocols detailed in this guide provide a framework for the continued characterization of this compound and the discovery of novel CB2 receptor modulators with improved selectivity and therapeutic potential. This in-depth understanding is crucial for advancing the development of CB2-targeted therapies for a range of conditions, including inflammatory disorders and chronic pain.
References
- 1. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 2. Discovery of selective cannabinoid CB2 receptor agonists by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GTPγS Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cannabinoid receptor subtype 2 (CB2R) agonist, GW405833 reduces agonist-induced Ca2+ oscillations in mouse pancreatic acinar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
GW-405833: A Technical Guide to its Binding Affinity at Cannabinoid Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and functional activity of GW-405833 at the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. The information is curated for researchers and professionals in the field of drug discovery and development, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Executive Summary
This compound is a well-characterized synthetic cannabinoid ligand that exhibits high selectivity for the CB2 receptor over the CB1 receptor.[1][2] This selectivity has positioned this compound as a valuable tool for investigating the physiological and pathophysiological roles of the CB2 receptor, particularly in the context of inflammation, pain, and immune modulation, without the psychoactive effects associated with CB1 receptor activation.[3][4] This document details the binding characteristics of this compound, the experimental procedures used to determine these properties, and the downstream signaling cascades initiated upon receptor binding.
Data Presentation: Binding Affinity and Functional Activity
The binding affinity of this compound for human CB1 and CB2 receptors has been determined through radioligand binding assays, with the inhibition constant (Ki) serving as a key metric. Functional activity, often assessed by measuring the inhibition of forskolin-stimulated cyclic AMP (cAMP) production, is reported as the half-maximal effective concentration (EC50).
| Receptor | Ligand | Kᵢ (nM) | EC₅₀ (nM) | Cell Line | Radioligand | Reference |
| Human CB2 | This compound | 3.92 ± 1.58 | 0.65 | CHOK1 | [³H]CP-55,940 | [1][2] |
| Human CB1 | This compound | 4772 ± 1676 | 16100 | - | [³H]CP-55,940 | [1][2] |
Table 1: Binding Affinity (Kᵢ) and Functional Potency (EC₅₀) of this compound at Human CB1 and CB2 Receptors.
The data clearly illustrates the approximately 1200-fold greater selectivity of this compound for the CB2 receptor compared to the CB1 receptor.[1]
Experimental Protocols
The determination of the binding affinity and functional activity of this compound relies on established in vitro pharmacological assays. The following sections provide a detailed methodology for the key experiments cited.
Radioligand Binding Assay
This competitive binding assay quantifies the ability of a test compound (this compound) to displace a radiolabeled ligand from the CB1 and CB2 receptors.
1. Membrane Preparation:
-
Human embryonic kidney (HEK-293) or Chinese hamster ovary (CHO) cells stably expressing the human CB1 or CB2 receptor are cultured and harvested.
-
Cells are washed with a phosphate-buffered saline (PBS) and then lysed in a hypotonic buffer (e.g., 50 mM Tris-HCl, pH 7.4) to release the cell membranes.
-
The cell lysate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then subjected to high-speed ultracentrifugation to pellet the cell membranes.
-
The membrane pellet is resuspended in a suitable assay buffer and the protein concentration is determined using a standard method like the Bradford or BCA assay.
2. Binding Reaction:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains:
-
A fixed concentration of cell membranes expressing either CB1 or CB2 receptors.
-
A fixed concentration of a high-affinity radioligand, such as [³H]CP-55,940.
-
A range of concentrations of the unlabeled test compound (this compound).
-
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled, high-affinity cannabinoid ligand.
-
The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[5]
3. Filtration and Quantification:
-
The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioactivity.[5]
-
The filters are then dried, and the amount of radioactivity trapped on each filter is quantified using a scintillation counter.[5]
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[5]
Functional Assay: cAMP Measurement
This assay determines the functional activity of this compound as a CB2 receptor agonist by measuring its effect on adenylyl cyclase activity.
1. Cell Culture and Treatment:
-
Cells expressing the CB2 receptor (e.g., CHO-hCB2) are cultured in appropriate media.
-
Cells are pre-treated with forskolin, an activator of adenylyl cyclase, to stimulate cAMP production.
-
Subsequently, the cells are treated with varying concentrations of this compound.
2. cAMP Quantification:
-
Following incubation, the cells are lysed, and the intracellular cAMP levels are measured using a commercially available cAMP assay kit, often based on principles like competitive enzyme-linked immunosorbent assay (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET).
3. Data Analysis:
-
The ability of this compound to inhibit forskolin-stimulated cAMP production is quantified.
-
The EC₅₀ value, representing the concentration of this compound that produces 50% of its maximal inhibitory effect, is determined by plotting the dose-response curve.
Signaling Pathways
Both CB1 and CB2 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the inhibitory G protein, Gαi/o.[6][7] Activation of these receptors by an agonist like this compound initiates a cascade of intracellular signaling events.
CB2 Receptor Signaling Pathway
Activation of the CB2 receptor by this compound leads to the dissociation of the Gαi/o heterotrimer into its Gαi and Gβγ subunits.
The dissociated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The Gβγ subunit can activate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, which in turn can modulate gene transcription and cellular processes like proliferation and inflammation.
Experimental Workflow: Radioligand Binding Assay
The logical flow of a competitive radioligand binding assay is crucial for accurate determination of binding affinity.
This workflow diagram illustrates the sequential steps involved, from the preparation of biological materials to the final data analysis, providing a clear and logical overview of the experimental process.
Conclusion
This compound is a potent and highly selective CB2 receptor agonist. Its pharmacological profile, characterized by a high binding affinity for the CB2 receptor and low affinity for the CB1 receptor, makes it an indispensable research tool for elucidating the therapeutic potential of targeting the CB2 receptor. The experimental protocols and signaling pathway information provided in this guide offer a foundational understanding for researchers and drug development professionals working with this and similar compounds. The distinct signaling cascades activated by CB2 receptors underscore the importance of selective agonists like this compound in developing targeted therapies with minimal off-target effects.
References
- 1. Two Janus Cannabinoids That Are Both CB2 Agonists and CB1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological and pharmacokinetic characterization of the cannabinoid receptor 2 agonist, GW405833, utilizing rodent models of acute and chronic pain, anxiety, ataxia and catalepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cannabinoid CB2 Agonist GW405833 Suppresses Inflammatory and Neuropathic Pain through a CB1 Mechanism that is Independent of CB2 Receptors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CB1 & CB2 Receptor Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to GW-405833: Structure, Properties, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of GW-405833 (also known as L-768,242), a widely studied synthetic cannabinoid ligand. This document details its chemical structure, physicochemical and pharmacological properties, and explores the key experimental methodologies and signaling pathways associated with its biological activity.
Core Chemical and Physical Properties
This compound is a methylindole derivative characterized by a 2,3-dichlorobenzoyl group at the 1-position and a morpholinylethyl side chain at the 3-position. Its chemical identity and physical properties are summarized below.
| Property | Value | Citation(s) |
| IUPAC Name | (2,3-dichlorophenyl)-[5-methoxy-2-methyl-3-(2-morpholin-4-ylethyl)indol-1-yl]methanone | |
| Synonyms | L-768,242 | |
| Molecular Formula | C₂₃H₂₄Cl₂N₂O₃ | |
| Molecular Weight | 447.36 g/mol | |
| CAS Number | 180002-83-9 | |
| Appearance | Crystalline solid, Light yellow to yellow | |
| Solubility | DMF: 10 mg/mLDMSO: 5 mg/mL (or 50 mM)Ethanol: 0.3 mg/mL (or 50 mM)DMF:PBS (pH 7.2) (1:4): 0.2 mg/mL | |
| SMILES | CC1=C(C2=C(N1C(=O)C3=C(C(=CC=C3)Cl)Cl)C=CC(=C2)OC)CCN4CCOCC4 |
Pharmacological Profile and Mechanism of Action
This compound is predominantly characterized as a potent and highly selective partial agonist for the cannabinoid receptor 2 (CB2). It exhibits over 1200-fold selectivity for the human CB2 receptor over the CB1 receptor, making it a valuable tool for investigating the physiological roles of CB2. However, its pharmacological profile is complex; while it acts as a CB2 agonist in vitro, its analgesic effects in vivo have been shown to be paradoxically dependent on the CB1 receptor.
| Parameter | Receptor | Value | Species/System | Citation(s) |
| EC₅₀ (functional potency) | CB2 | 0.65 nM | Human recombinant | |
| CB1 | 16.1 µM | Human recombinant | ||
| Kᵢ (binding affinity) | CB2 | 3.92 nM (or 14 nM) | Human recombinant | |
| CB1 | 4772 nM (or 2.04 µM) | Human recombinant | ||
| Agonist Efficacy | CB2 | Partial Agonist(~45-50% max inhibition of cAMP vs. full agonist) | Human/Rat recombinant CB2 receptors | |
| Other Activity | CB1 | Non-competitive Antagonist | In vitro assays (adenylyl cyclase, ERK, etc.) |
Key Signaling Pathways
This compound modulates multiple signaling pathways, primarily through its interaction with cannabinoid receptors expressed on immune cells and other cell types.
CB2 Receptor-Mediated Inhibition of Adenylyl Cyclase
As a CB2 receptor agonist, this compound activates the associated Gi protein. This activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). This is a canonical signaling pathway for CB2 receptor activation and is central to its anti-inflammatory effects.
Downregulation of HIF-1α in Macrophages
In inflammatory contexts, such as acute liver failure, this compound has been shown to exert protective effects by modulating macrophage metabolism. Activation of CB2 receptors on macrophages by this compound leads to the downregulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α). This, in turn, suppresses glycolysis and reduces the M1 polarization of macrophages, leading to a decrease in the production and release of pro-inflammatory cytokines like TNF-α and IL-1β.
Experimental Protocols and Methodologies
The following sections outline the typical experimental designs used to characterize the activity of this compound.
In Vitro: cAMP Accumulation Assay
This functional assay is used to determine the efficacy of this compound as a CB2 receptor agonist by measuring its ability to inhibit adenylyl cyclase activity.
-
Objective: To quantify the dose-dependent inhibition of forskolin-stimulated cAMP production by this compound.
-
Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably transfected with the human CB2 receptor.
-
Protocol Outline:
-
Cell Plating: Seed CB2-expressing cells into 96-well plates and incubate to allow for adherence.
-
Compound Preparation: Prepare serial dilutions of this compound in an appropriate assay buffer.
-
Stimulation: Pre-incubate cells with the various concentrations of this compound. Subsequently, stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) to induce cAMP production. Forskolin directly activates adenylyl cyclase.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration. This is typically performed using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF) or ELISA-based kits.
-
Data Analysis: The reduction in the cAMP signal in the presence of this compound, compared to forskolin alone, is calculated. Data are plotted on a dose-response curve to determine the EC₅₀ value.
-
In Vivo: Rodent Models of Inflammatory and Neuropathic Pain
These animal models are used to assess the anti-hyperalgesic and anti-allodynic properties of this compound.
-
Objective: To evaluate the efficacy of this compound in reversing pain-like behaviors in established models.
-
Animal Models:
-
Inflammatory Pain: Complete Freund's Adjuvant (CFA) model, where CFA is injected into the paw to induce localized inflammation and hypersensitivity.
-
Neuropathic Pain: Partial Sciatic Nerve Ligation (PSNL) model, where a surgical ligation of the sciatic nerve causes chronic mechanical allodynia.
-
-
Protocol Outline:
-
Model Induction: Induce either inflammatory or neuropathic pain in rodents (mice or rats) and allow for the development of a stable pain phenotype (typically several days to weeks).
-
Baseline Measurement: Measure baseline mechanical withdrawal thresholds using von Frey filaments. This establishes the level of hypersensitivity before treatment.
-
Drug Administration: Administer this compound systemically, typically via intraperitoneal (i.p.) injection, at various doses (e.g., 3-30 mg/kg). A vehicle control group is run in parallel.
-
Post-Treatment Measurement: At specific time points after drug administration, re-measure the mechanical withdrawal thresholds.
-
Receptor Specificity (Optional): To determine the receptor mechanism, the experiment can be repeated in CB1 or CB2 knockout mice, or by pre-treating wild-type animals with selective CB1 (e.g., rimonabant) or CB2 (e.g., SR144528) antagonists before administering this compound.
-
Data Analysis: Compare the post-treatment withdrawal thresholds to baseline and vehicle control values to determine the analgesic efficacy of the compound.
-
Summary and Conclusion
This compound is a potent and selective CB2 partial agonist that has been instrumental in preclinical research, particularly in the fields of pain and inflammation. While its in vitro profile clearly indicates CB2-mediated signaling via inhibition of adenylyl cyclase, its in vivo analgesic actions are surprisingly complex and appear to be dependent on the CB1 receptor. Furthermore, its ability to modulate macrophage function by downregulating the HIF-1α pathway highlights its potential as a therapeutic agent in inflammatory diseases. The detailed methodologies provided herein serve as a guide for researchers aiming to investigate and build upon the existing knowledge of this multifaceted compound.
The Discovery and Development of GW-405833: A Technical Guide
An In-depth Review for Researchers, Scientists, and Drug Development Professionals
Introduction
GW-405833, also known as L-768,242, is a synthetic, potent, and selective partial agonist of the cannabinoid receptor subtype 2 (CB2). Developed as a research tool to investigate the physiological roles of the CB2 receptor, this compound has been instrumental in elucidating the therapeutic potential of targeting this receptor, particularly in the context of pain and inflammation. This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of this compound, with a focus on its binding affinity, functional activity, preclinical pharmacology, and the signaling pathways it modulates.
Discovery and Synthesis
The specific details of the original synthesis of this compound are not extensively detailed in publicly available literature. However, its chemical structure is known as 1-(2,3-Dichlorobenzoyl)-5-methoxy-2-methyl-3-[2-(4-morpholinyl)ethyl]-1H-indole. The synthesis of similar indole-based cannabinoid receptor ligands typically involves multi-step synthetic routes, often culminating in the acylation of the indole nitrogen.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo quantitative data for this compound, providing a comparative overview of its pharmacological properties.
Table 1: In Vitro Binding Affinity and Functional Activity of this compound
| Parameter | Receptor | Species | Cell Line/System | Value | Reference |
| Ki (nM) | CB2 | Human | Recombinant | 3.92 | |
| CB1 | Human | Recombinant | 4772 | ||
| EC50 (nM) | CB2 | Human | - | 0.65 | |
| Maximum Inhibition (%) | CB2 | Human | - | 44.6 |
Table 2: In Vivo Efficacy of this compound in Preclinical Pain Models
| Pain Model | Species | Route of Administration | Effective Dose Range | Observed Effect | Reference |
| Neuropathic Pain (Partial Sciatic Nerve Ligation) | Mouse | Intraperitoneal (i.p.) | 3-30 mg/kg | Dose-dependent reversal of mechanical allodynia | |
| Inflammatory Pain (Complete Freund's Adjuvant) | Mouse | Intraperitoneal (i.p.) | 3-30 mg/kg | Dose-dependent reversal of mechanical allodynia | |
| Osteoarthritic Knee Joint Pain | Rat | Intra-articular | - | Reduction of joint afferent firing rate in control knees; sensitization in osteoarthritic knees | |
| Acute Inflammation (Carrageenan-induced paw edema) | Rat | Intraperitoneal (i.p.) | Not specified | Partial reversal of inflammation and hyperalgesia |
Table 3: Pharmacokinetic Properties of this compound
| Parameter | Species | Route of Administration | Observation | Reference |
| Plasma Levels | Rat | Intraperitoneal (i.p.) | Linear, dose-dependent increases (0.3-100 mg/kg) | |
| CNS Penetration | Rat | Intraperitoneal (i.p.) | Substantial penetration into the central nervous system |
Experimental Protocols
Radioligand Binding Assay (Competitive Binding)
Objective: To determine the binding affinity (Ki) of this compound for human CB1 and CB2 receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from cell lines stably expressing either the human CB1 or CB2 receptor (e.g., T-REx™-293 cells).
-
Assay Buffer: A suitable buffer is used, typically containing Tris-HCl, MgCl2, and a protease inhibitor cocktail.
-
Radioligand: A radiolabeled cannabinoid receptor agonist or antagonist with high affinity, such as [3H]-CP55,940, is used.
-
Incubation: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of this compound. Non-specific binding is determined in the presence of a high concentration of a non-labeled, potent cannabinoid ligand.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
cAMP Functional Assay
Objective: To determine the functional activity (EC50 and maximal effect) of this compound at the CB2 receptor.
Methodology:
-
Cell Culture: A cell line expressing the CB2 receptor and a cAMP-responsive reporter system (e.g., GloSensor™ cAMP Assay) is used.
-
Assay Medium: Cells are incubated in a suitable assay medium.
-
Stimulation: Intracellular cAMP levels are stimulated using forskolin, an activator of adenylyl cyclase.
-
Treatment: Cells are treated with increasing concentrations of this compound.
-
Detection: The change in the reporter signal (e.g., luminescence) is measured, which is inversely proportional to the level of cAMP inhibition by the CB2 agonist.
-
Data Analysis: The concentration of this compound that produces 50% of its maximal inhibitory effect (EC50) is determined by plotting the response against the log of the agonist concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Neuropathic Pain Model (Partial Sciatic Nerve Ligation - PSNL)
Objective: To evaluate the anti-allodynic effects of this compound in a model of neuropathic pain.
Methodology:
-
Animals: Adult male mice or rats are used.
-
Surgical Procedure: Under anesthesia, the sciatic nerve of one hind limb is exposed, and a partial, tight ligation of the nerve is performed.
-
Pain Behavior Assessment: Mechanical allodynia is assessed by measuring the paw withdrawal threshold to a calibrated series of von Frey filaments applied to the plantar surface of the hind paw.
-
Drug Administration: this compound is administered, typically via intraperitoneal injection, at various doses.
-
Data Collection: Paw withdrawal thresholds are measured at baseline (before surgery), post-surgery to confirm the development of allodynia, and at various time points after drug administration.
-
Data Analysis: The effect of this compound on paw withdrawal thresholds is compared to vehicle-treated control animals.
Signaling Pathways and Mechanisms of Action
This compound exerts its effects through the modulation of several key intracellular signaling pathways. As a CB2 receptor agonist, its primary mechanism involves the activation of Gi/o-coupled proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. However, the pharmacology of this compound is more complex, with evidence suggesting a role for the CB1 receptor in its in vivo analgesic effects, potentially through a non-competitive antagonist or allosteric modulator mechanism.
Downstream of receptor activation, this compound has been shown to influence the phosphorylation status of key signaling proteins, including Extracellular signal-Regulated Kinase (ERK) and components of the PI3K/AKT/mTOR pathway.
Signaling pathways modulated by this compound.
Experimental workflow for the development of this compound.
Clinical Development
Based on a comprehensive review of the available scientific literature and clinical trial registries, there is no evidence to suggest that this compound has entered human clinical trials. Its development appears to have been focused on its use as a preclinical research tool to validate the CB2 receptor as a therapeutic target.
Conclusion
This compound has proven to be a valuable pharmacological tool in the study of the cannabinoid system. Its high affinity and selectivity for the CB2 receptor have enabled researchers to explore the role of this receptor in various physiological and pathological processes, particularly in the context of pain and inflammation. The complex pharmacology of this compound, including its interactions with the CB1 receptor, highlights the intricacies of cannabinoid receptor signaling and the challenges in developing subtype-selective therapeutic agents. While this compound itself has not progressed to clinical development, the knowledge gained from its use continues to inform the design and development of new generations of cannabinoid-based therapeutics.
L-768,242 / GW-405833: A Technical Whitepaper on a Selective Cannabinoid Receptor 2 (CB2) Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of L-768,242, also known as GW-405833, a potent and selective partial agonist for the cannabinoid receptor subtype 2 (CB2). L-768,242 has demonstrated significant anti-inflammatory and antihyperalgesic properties in various preclinical models, making it a valuable tool for investigating the therapeutic potential of targeting the CB2 receptor. This guide details its mechanism of action, pharmacological properties, experimental protocols for its characterization, and the key signaling pathways it modulates.
Introduction
L-768,242, with the alternative designation this compound, is a synthetic, small-molecule ligand that exhibits high affinity and selectivity for the cannabinoid receptor 2 (CB2).[1][2] The CB2 receptor is primarily expressed in immune cells and peripheral tissues, and its activation is associated with the modulation of inflammatory and pain responses, without the psychoactive effects linked to the cannabinoid receptor 1 (CB1).[3][4] This selectivity profile has positioned L-768,242 as a significant research compound for exploring the therapeutic utility of CB2 agonism in various pathological conditions, including chronic pain and inflammation.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | 1-(2,3-Dichlorobenzoyl)-5-methoxy-2-methyl-3-[2-(4-morpholinyl)ethyl]-1H-indole |
| Alternative Names | This compound, L-768,242 |
| CAS Number | 180002-83-9 |
| Molecular Formula | C23H24Cl2N2O3 |
| Molecular Weight | 447.36 g/mol |
| Appearance | Crystalline solid |
| Purity | ≥98% (HPLC) |
Pharmacological Profile
L-768,242 acts as a partial agonist at the CB2 receptor.[1][3] Its binding affinity and functional potency have been characterized in various in vitro assays.
Quantitative Data
| Parameter | Receptor | Species | Value | Reference |
| Ki | Human CB2 | Recombinant | 3.92 nM | [1] |
| Ki | Human CB1 | Recombinant | 4772 nM | [1][5] |
| EC50 | Human CB2 | Recombinant | 0.65 nM | [1] |
| Selectivity (Ki) | CB2 vs. CB1 | Human | ~1200-fold | [1][5] |
| Maximum Inhibition (cAMP) | Human CB2 | Recombinant | 44.6% | [1][5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of L-768,242.
Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of L-768,242 for the human CB2 receptor.
-
Materials:
-
Membrane preparations from cells stably expressing the human CB2 receptor (e.g., CHO-hCB2 or HEK293-hCB2).
-
Radioligand: [3H]CP-55,940 (a high-affinity cannabinoid receptor agonist).
-
L-768,242 (unlabeled competitor).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.5 mg/mL BSA, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail.
-
-
Procedure:
-
In a 96-well plate, combine membrane homogenates (typically 20-50 µg protein per well), a fixed concentration of [3H]CP-55,940 (e.g., 0.5-1.5 nM), and varying concentrations of L-768,242.
-
For total binding, omit the unlabeled competitor. For non-specific binding, include a high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN 55,212-2).
-
Incubate the plate at 30°C for 90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of L-768,242 that inhibits 50% of specific [3H]CP-55,940 binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Forskolin-Stimulated cAMP Accumulation Assay
This functional assay measures the ability of L-768,242 to inhibit adenylyl cyclase activity, a hallmark of Gαi-coupled receptor activation.
-
Materials:
-
CHO cells stably expressing the human CB2 receptor (CHO-hCB2).
-
Forskolin (an adenylyl cyclase activator).
-
L-768,242.
-
IBMX (a phosphodiesterase inhibitor, optional but recommended).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium and reagents.
-
-
Procedure:
-
Seed CHO-hCB2 cells in a 96-well or 384-well plate and grow to 80-90% confluency.
-
On the day of the assay, replace the culture medium with serum-free medium containing IBMX (e.g., 0.5 mM) and incubate for 30 minutes at 37°C.
-
Add varying concentrations of L-768,242 to the cells and incubate for 15-30 minutes at 37°C.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) and incubate for a further 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Generate a dose-response curve by plotting the inhibition of forskolin-stimulated cAMP accumulation against the concentration of L-768,242.
-
Calculate the EC50 value, which represents the concentration of L-768,242 that produces 50% of its maximal inhibitory effect.
-
Western Blotting for ERK1/2 Phosphorylation
This assay assesses the effect of L-768,242 on the activation of the MAPK/ERK signaling pathway.
-
Materials:
-
Cell line of interest (e.g., MDA-MB-231).
-
L-768,242.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Primary antibodies: rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and rabbit anti-total ERK1/2.
-
Secondary antibody: HRP-conjugated anti-rabbit IgG.
-
SDS-PAGE gels and buffers.
-
PVDF membrane.
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Culture cells to 70-80% confluency and serum-starve overnight.
-
Treat cells with varying concentrations of L-768,242 for the desired time points (e.g., 5, 15, 30 minutes).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the primary antibody against total ERK1/2 to normalize for protein loading.
-
Quantify band intensities using densitometry software.
-
In Vivo Neuropathic Pain Model (Chronic Constriction Injury)
This protocol describes a common animal model to evaluate the antihyperalgesic effects of L-768,242.
-
Materials:
-
Male Sprague-Dawley rats (200-250 g).
-
L-768,242.
-
Vehicle (e.g., a mixture of ethanol, Emulphor, and saline).
-
Anesthetics (e.g., isoflurane).
-
Surgical instruments.
-
4-0 chromic gut sutures.
-
Von Frey filaments for assessing mechanical allodynia.
-
-
Procedure:
-
Anesthetize the rats and expose the right sciatic nerve at the mid-thigh level.
-
Loosely tie four chromic gut ligatures around the sciatic nerve approximately 1 mm apart.
-
Close the incision in layers.
-
Allow the animals to recover for 7-14 days to develop neuropathic pain.
-
Measure the baseline paw withdrawal threshold to mechanical stimulation with von Frey filaments.
-
Administer L-768,242 or vehicle via the desired route (e.g., intraperitoneal injection).
-
Measure the paw withdrawal threshold at various time points post-administration (e.g., 30, 60, 120 minutes).
-
Analyze the data to determine the effect of L-768,242 on reversing mechanical hyperalgesia.
-
Signaling Pathways
Activation of the CB2 receptor by L-768,242 initiates a cascade of intracellular signaling events. As the CB2 receptor is canonically coupled to the Gi/o family of G proteins, its activation typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
Furthermore, L-768,242 has been shown to modulate other important signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase 1/2 (ERK1/2), and the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway.[6] The modulation of these pathways is believed to underlie the diverse cellular effects of L-768,242, including its anti-inflammatory and anti-proliferative actions.
Visualizations
References
- 1. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. egrove.olemiss.edu [egrove.olemiss.edu]
In Vitro Characterization of GW-405833: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the in vitro pharmacological characteristics of GW-405833, a ligand targeting cannabinoid receptors. It summarizes key binding and functional data, details common experimental protocols, and illustrates the primary signaling pathways involved.
Core Pharmacological Profile
This compound is a synthetic compound initially developed as a selective cannabinoid receptor 2 (CB2) agonist.[1][2] While it demonstrates high affinity and functional activity at the CB2 receptor, subsequent research has revealed a more complex pharmacological profile, including interactions with the cannabinoid receptor 1 (CB1).[1][3] In vitro studies have characterized it as a partial agonist at CB2 receptors and a low-affinity, noncompetitive antagonist at CB1 receptors.[1][2][3] This dual activity makes it a subject of ongoing investigation for various therapeutic applications.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's in vitro activity as reported in the literature.
Table 1: Cannabinoid Receptor Binding Affinity
| Target Receptor | Cell Line | Binding Affinity (Ki) | Selectivity (CB1/CB2) |
| Human CB2 | CHOK1 | 3.92 ± 1.58 nM[1] | ~1200-fold for hCB2[1] |
| Human CB1 | CHOK1 | 4772 ± 1676 nM[1] | |
| Rat CB2 | Not Specified | High Affinity[2] | Not Specified |
| Rat CB1 | Not Specified | Weak Agonist[3] | Not Specified |
Table 2: Functional Activity at Cannabinoid Receptors
| Assay Type | Target Receptor | Cell System | Activity | Potency (EC50) | Efficacy (Emax) |
| cAMP Inhibition | Human CB2 | Not Specified | Partial Agonist[2][4] | Not Reported | ~50% of full agonist CP55,940[2][4] |
| cAMP Inhibition (Antagonism) | Human CB1 | HEK 293 | Noncompetitive Antagonist[1][3] | N/A | Reduced Emax of CP55,940[1] |
| Arrestin Recruitment | Mouse CB1 | CHO | Complex, time-dependent activation[1][3] | Not Reported | Modestly increases recruitment[1] |
| CB1 Internalization | Human CB1 | HEK 293 | Noncompetitive Antagonist[1][3] | N/A | Inhibits CP55,940-mediated internalization[1] |
Table 3: Effects on Downstream Signaling Pathways
| Cell Line | Pathway Component | Effect of this compound |
| MDA-MB-231 (Breast Cancer) | p44/42 MAPK (ERK1/2) Phosphorylation | Significant Reduction[5] |
| MDA-MB-231 (Breast Cancer) | AKT Phosphorylation | Reduction[5] |
| MDA-MB-231 (Breast Cancer) | mTOR Phosphorylation | No Alteration[5] |
| UMR-106 (Osteoblast-like) | AKT Phosphorylation | Significant Induction[5] |
| UMR-106 (Osteoblast-like) | mTOR Phosphorylation | Notable Increase[5] |
Signaling Pathways and Experimental Workflows
Visual diagrams are provided below to illustrate the key signaling cascades modulated by this compound and the workflows for its characterization.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of in vitro findings. Below are generalized protocols for key experiments used to characterize this compound.
Radioligand Binding Assay
This assay quantifies the affinity of this compound for cannabinoid receptors by measuring its ability to displace a known radiolabeled ligand.
-
Cell and Membrane Preparation: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably transfected with the human CB1 or CB2 receptor are cultured and harvested.[1] Cell membranes are prepared through homogenization and centrifugation, then stored at -80°C.
-
Assay Protocol:
-
Thawed cell membranes are suspended in a binding buffer.
-
A constant concentration of a high-affinity radioligand (e.g., [³H]CP55,940) is added to the membrane suspension.
-
Serial dilutions of this compound (or a reference compound) are added to compete for binding. Non-specific binding is determined in the presence of a high concentration of a non-labeled agonist.
-
The reaction is incubated to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.
-
Filters are washed, and the bound radioactivity is quantified using liquid scintillation counting.
-
-
Data Analysis: Competition binding curves are generated, and the IC50 (concentration of this compound that inhibits 50% of specific binding) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of this compound to modulate the activity of adenylyl cyclase, a downstream effector of Gαi/o-coupled receptors like CB1 and CB2.
-
Cell Culture: Cells expressing the target receptor (e.g., CB2) are seeded in multi-well plates.
-
Assay Protocol:
-
Cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Adenylyl cyclase is stimulated with forskolin to produce a measurable baseline of cAMP.
-
Cells are then treated with varying concentrations of this compound. As a CB2 agonist, it is expected to inhibit forskolin-stimulated cAMP production.[2][4]
-
Following incubation, cells are lysed.
-
The intracellular cAMP concentration is quantified using a suitable method, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis: Dose-response curves are plotted to determine the EC50 (potency) and Emax (efficacy) of this compound relative to a full agonist.
ERK Phosphorylation Assay (Western Blot)
This assay determines the effect of this compound on the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway by measuring the phosphorylation state of ERK1/2.
-
Cell Culture and Treatment: Cells of interest (e.g., MDA-MB-231) are cultured and then treated with this compound for a specified duration.[5]
-
Assay Protocol:
-
After treatment, cells are washed and lysed in a buffer containing protease and phosphatase inhibitors.
-
Total protein concentration in the lysates is determined (e.g., via BCA assay).
-
Equal amounts of protein are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
The membrane is subsequently stripped and re-probed with an antibody for total ERK1/2 and a loading control (e.g., β-actin).
-
A horseradish peroxidase (HRP)-conjugated secondary antibody is used for detection via enhanced chemiluminescence (ECL).
-
-
Data Analysis: The intensity of the p-ERK bands is quantified and normalized to the total ERK and loading control bands to determine the relative change in ERK activation.[5]
Calcium Oscillation Measurement
This assay assesses the impact of this compound on intracellular calcium signaling, often triggered by other G-protein coupled receptors.
-
Cell Preparation: Acutely dissociated cells, such as mouse pancreatic acinar cells, are prepared.[6]
-
Assay Protocol:
-
Cells are loaded with a ratiometric calcium indicator dye (e.g., Fura-2 AM).
-
Cells are placed on a perfusion chamber on an inverted microscope equipped for fluorescence imaging.
-
A baseline of intracellular calcium is recorded.
-
Cells are stimulated with an agonist known to induce calcium oscillations (e.g., acetylcholine).[6]
-
This compound is applied, and changes in the frequency, amplitude, or duration of the calcium oscillations are recorded.
-
-
Data Analysis: The fluorescence ratio is converted to intracellular calcium concentration. The parameters of the calcium signals before and after the application of this compound are compared to determine its modulatory effect.[6]
References
- 1. Two Janus Cannabinoids That Are Both CB2 Agonists and CB1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological and pharmacokinetic characterization of the cannabinoid receptor 2 agonist, GW405833, utilizing rodent models of acute and chronic pain, anxiety, ataxia and catalepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cannabinoid CB2 Agonist GW405833 Suppresses Inflammatory and Neuropathic Pain through a CB1 Mechanism that is Independent of CB2 Receptors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cannabinoid Receptor Type 2 Agonist, GW405833, Reduced the Impacts of MDA‐MB‐231 Breast Cancer Cells on Bone Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cannabinoid receptor subtype 2 (CB2R) agonist, GW405833 reduces agonist-induced Ca(2+) oscillations in mouse pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Complex Pharmacological Profile of GW-405833: A Dual-Action Cannabinoid Ligand
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
GW-405833, initially characterized as a selective cannabinoid receptor 2 (CB2) agonist, has emerged as a compound with a more intricate pharmacological profile than first appreciated. Extensive research has revealed a dual-action mechanism, demonstrating not only partial agonism at the CB2 receptor but also non-competitive antagonism at the cannabinoid receptor 1 (CB1). This technical guide provides a comprehensive overview of the pharmacological properties of this compound, presenting key quantitative data, detailed experimental methodologies for its characterization, and visual representations of its signaling pathways and mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic potential of cannabinoid receptor modulators.
Introduction
The cannabinoid signaling system, comprising the CB1 and CB2 receptors, has garnered significant attention as a therapeutic target for a multitude of pathological conditions. While CB1 receptor activation is associated with psychotropic side effects, the predominantly peripheral expression of CB2 receptors has made them an attractive target for therapeutic intervention without central nervous system-mediated adverse events[1]. This compound was developed with the aim of selectively targeting the CB2 receptor[2]. However, subsequent in-depth studies have unveiled a more complex interaction with the cannabinoid system, highlighting its dual role as a CB2 agonist and a CB1 antagonist[2][3]. This guide delves into the detailed pharmacological characteristics of this compound, providing a thorough understanding of its multifaceted nature.
Quantitative Pharmacological Data
The pharmacological activity of this compound has been quantified through various in vitro assays. The following tables summarize the key binding affinity and functional potency data.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Species | Cell Line | Radioligand | Ki (nM) | Selectivity (CB1/CB2) | Reference |
| CB2 | Human | CHO-K1 | Not Specified | 3.92 ± 1.58 | ~1200-fold | [2] |
| CB1 | Human | Not Specified | Not Specified | 4772 ± 1676 | [2] | |
| CB2 | Human | Not Specified | Not Specified | 4 - 12 | 160 - 1200-fold | [4] |
| CB1 | Human | Not Specified | Not Specified | 1900 - 4800 | [4] | |
| CB2 | Rat | Not Specified | Not Specified | Comparable to human | ~80-fold | [4] |
Table 2: Functional Activity of this compound
| Assay | Receptor | Species | Cell Line | Parameter | Value | Reference |
| cAMP Accumulation | CB2 | Human | Not Specified | EC50 | 0.65 nM | [5] |
| cAMP Accumulation | CB1 | Human | Not Specified | EC50 | 16.1 µM | [5] |
| cAMP Accumulation | CB2 | Rat/Human | Not Specified | Agonist Activity | Partial agonist (~50% reduction of forskolin-stimulated cAMP) | [1] |
| Depolarization-induced Suppression of Excitation (DSE) | CB1 | Rodent | Autaptic hippocampal neurons | IC50 | 2.6 µM | [2] |
| Cell Viability (MTT Assay) | Not Specified | Human | MDA-MB-231 (Breast Cancer) | IC50 | 16.46 µM | [6] |
| Cell Viability (MTT Assay) | Not Specified | Human | UMR-106 (Osteoblast) | IC50 | 94.01 µM | [6] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of pharmacological data. The following sections outline the protocols for key assays used to characterize this compound.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity of a ligand for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for CB1 and CB2 receptors.
Materials:
-
Cell membranes prepared from cells stably expressing human or rat CB1 or CB2 receptors (e.g., CHO-K1, HEK293).
-
Radioligand (e.g., [3H]CP55,940).
-
Non-specific binding control (e.g., WIN55,212-2).
-
This compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of this compound in the assay buffer.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled ligand.
-
Incubate at a specific temperature (e.g., 30°C) for a defined period (e.g., 90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the IC50 value of this compound.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
cAMP Functional Assays
cAMP functional assays are used to determine the functional activity of a ligand, i.e., whether it acts as an agonist, antagonist, or inverse agonist.
Objective: To assess the effect of this compound on forskolin-stimulated cAMP accumulation in cells expressing CB1 or CB2 receptors.
Materials:
-
Cells stably expressing CB1 or CB2 receptors.
-
Forskolin.
-
This compound at various concentrations.
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit).
-
Cell culture medium.
Procedure:
-
Plate the cells in a suitable microplate and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay or a reporter gene assay as per the kit instructions.
-
For antagonist activity, pre-incubate the cells with this compound before adding a known CB1 or CB2 agonist (e.g., CP55,940) and then stimulating with forskolin.
-
Analyze the data to determine the EC50 (for agonists) or IC50 (for antagonists) values.
On-Cell Western Assay for Receptor Internalization
This assay quantifies changes in the surface expression of a receptor in response to ligand treatment.
Objective: To determine if this compound induces or antagonizes CB1 receptor internalization.
Materials:
-
HEK293 cells expressing epitope-tagged CB1 receptors.
-
This compound.
-
CB1 agonist (e.g., CP55,940).
-
Primary antibody against the epitope tag.
-
Infrared-labeled secondary antibody.
-
Fixing and blocking solutions.
-
Infrared imaging system.
Procedure:
-
Grow cells on poly-D-lysine-coated plates.
-
Treat cells with this compound alone or in combination with a CB1 agonist for a specified time course.
-
Fix the cells with paraformaldehyde.
-
Block non-specific antibody binding.
-
Incubate with the primary antibody that recognizes the extracellular epitope tag of the receptor.
-
Wash and incubate with the infrared-labeled secondary antibody.
-
Scan the plate using an infrared imaging system to quantify the fluorescence intensity, which is proportional to the number of surface receptors.
-
Normalize the data to untreated control cells to determine the percentage of receptor internalization.
Signaling Pathways and Mechanisms of Action
This compound exhibits a complex mechanism of action, interacting with both CB1 and CB2 receptors to produce a range of cellular effects.
Dual Action on Cannabinoid Receptors
This compound acts as a partial agonist at the CB2 receptor and a non-competitive antagonist at the CB1 receptor. This dual activity is a key feature of its pharmacological profile.
Caption: Dual action of this compound on CB1 and CB2 receptors.
CB1 Receptor Antagonism and Internalization
This compound has been shown to antagonize the effects of CB1 agonists. It does not induce CB1 receptor internalization on its own but can block the internalization induced by agonists like CP55,940[2].
Caption: Workflow of this compound's effect on CB1 internalization.
PI3K/AKT/mTOR Pathway Modulation
In the context of cancer biology, this compound has been shown to modulate the PI3K/AKT/mTOR signaling pathway, with differential effects in cancer cells versus non-cancerous cells[6]. In MDA-MB-231 breast cancer cells, this compound reduces AKT phosphorylation, while in UMR-106 osteoblast cells, it induces both AKT and mTOR phosphorylation[6].
Caption: Differential effects of this compound on the PI3K/AKT/mTOR pathway.
In Vivo Pharmacology
This compound has demonstrated efficacy in various preclinical models, primarily in the domains of pain and inflammation.
-
Pain: It elicits potent antihyperalgesic effects in rodent models of neuropathic, incisional, and chronic inflammatory pain at doses up to 30 mg/kg[1][3]. Notably, some studies suggest that its antinociceptive properties are dependent on CB1 receptors, not CB2[3].
-
Inflammation: this compound has been shown to reduce inflammation and hyperalgesia in a rat model of acute inflammation[1]. It also ameliorated concanavalin A-induced acute liver injury in mice by inhibiting T-cell proliferation[7][8]. In a carrageenan-induced paw edema model, it reduced swelling, myeloperoxidase activity, and levels of pro-inflammatory cytokines TNF-α and IL-1β[9].
-
Central Nervous System Effects: At therapeutic doses for pain (up to 30 mg/kg), this compound does not appear to produce the typical centrally-mediated side effects associated with CB1 agonists, such as sedation and catalepsy[1]. However, these effects were observed at a higher dose of 100 mg/kg[1].
Discussion and Future Directions
The pharmacological profile of this compound is more complex than a simple selective CB2 agonist. Its dual action as a CB2 partial agonist and a CB1 non-competitive antagonist presents both challenges and opportunities for therapeutic development. The CB1 antagonism may contribute to its favorable side effect profile by mitigating the psychoactive effects that would be expected from a non-selective cannabinoid agonist. However, the finding that its analgesic effects may be mediated by CB1 rather than CB2 receptors in some models warrants further investigation to fully elucidate its mechanism of action in vivo[3].
Future research should focus on:
-
Clarifying the precise molecular interactions of this compound with both CB1 and CB2 receptors.
-
Investigating the contribution of each receptor to its overall therapeutic effects in various disease models.
-
Exploring the potential of developing biased agonists based on the structure of this compound to selectively activate desired signaling pathways.
Conclusion
This compound is a valuable pharmacological tool for studying the cannabinoid system. Its complex profile, characterized by dual activity at CB1 and CB2 receptors, underscores the importance of thorough pharmacological characterization of candidate molecules. This technical guide provides a comprehensive summary of the current knowledge on this compound, offering a foundation for future research and development in the field of cannabinoid-based therapeutics.
References
- 1. Pharmacological and pharmacokinetic characterization of the cannabinoid receptor 2 agonist, GW405833, utilizing rodent models of acute and chronic pain, anxiety, ataxia and catalepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two Janus Cannabinoids That Are Both CB2 Agonists and CB1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cannabinoid CB2 Agonist GW405833 Suppresses Inflammatory and Neuropathic Pain through a CB1 Mechanism that is Independent of CB2 Receptors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting CB2 receptors and the endocannabinoid system for the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cannabinoid Receptor Type 2 Agonist, GW405833, Reduced the Impacts of MDA‐MB‐231 Breast Cancer Cells on Bone Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protective effects of specific cannabinoid receptor 2 agonist GW405833 on concanavalin A-induced acute liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. experts.azregents.edu [experts.azregents.edu]
- 9. The exogenous administration of CB2 specific agonist, GW405833, inhibits inflammation by reducing cytokine production and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
GW-405833: A Deep Dive into its Intracellular Signaling Effects
For Researchers, Scientists, and Drug Development Professionals
GW-405833, a compound initially characterized as a selective cannabinoid receptor 2 (CB2) agonist, has garnered significant attention for its therapeutic potential in a range of preclinical models, including those for pain, inflammation, and cancer. However, emerging research has unveiled a more complex pharmacological profile, suggesting interactions with other cellular targets and a nuanced impact on intracellular signaling cascades. This technical guide synthesizes the current understanding of this compound's mechanisms of action, presenting key quantitative data, detailed experimental protocols, and visual representations of the affected signaling pathways to support ongoing research and drug development efforts.
Core Pharmacological Profile
Initially lauded for its high affinity and selectivity for the CB2 receptor over the CB1 receptor, this compound has been a valuable tool for probing the physiological roles of the CB2 receptor.[1][2] In vitro studies have demonstrated its ability to act as a partial agonist at human CB2 receptors, leading to the inhibition of adenylyl cyclase and a subsequent reduction in cyclic AMP (cAMP) production.[1] However, its in vivo effects have shown complexities, with some studies suggesting a CB1 receptor-mediated mechanism in certain pain models, challenging the initial perception of its selectivity.[3] Furthermore, research has indicated that this compound can act as a noncompetitive CB1 antagonist in vitro, further complicating its pharmacological classification.[3]
Quantitative Data Summary
The following tables summarize key quantitative data from various in vitro and in vivo studies, providing a comparative overview of this compound's potency and efficacy across different experimental systems.
| Parameter | Receptor/Cell Line | Value | Reference |
| Binding Affinity (Ki) | |||
| Human CB2 | 3.92 ± 1.58 nM | [4] | |
| Human CB1 | 4772 ± 1676 nM | [4] | |
| Rat CB2 | Comparable to human | [2] | |
| Rat CB1 | More potent than human | [2] | |
| Functional Activity | |||
| Agonist Activity | Human CB2 | Partial agonist (~50% reduction of forskolin-mediated cAMP production) | [1] |
| Antagonist Activity | Human CB1 | Noncompetitive antagonist | [3] |
| In Vivo Efficacy | |||
| Antihyperalgesic Dose | Rodent models of pain | 0.3 - 30 mg/kg (i.p.) | [1][2] |
| CNS Side Effects | Rodent models | Apparent at 100 mg/kg | [1][2] |
| Cell Viability (IC50) | |||
| MDA-MB-231 (Breast Cancer Cells) | 16.60 µM (48h) | [5] | |
| UMR-106 (Osteoblast-like Cells) | 119.20 µM (48h) | [5] |
Key Intracellular Signaling Pathways Modulated by this compound
This compound has been shown to modulate several critical intracellular signaling pathways, primarily through its interaction with cannabinoid receptors. These pathways play fundamental roles in cell survival, proliferation, inflammation, and apoptosis.
Mitogen-Activated Protein Kinase (MAPK) Pathway
In the context of cancer biology, this compound has been demonstrated to suppress the phosphorylation of p44/42 MAPK (Erk1/2) in MDA-MB-231 breast cancer cells.[6] The MAPK/Erk pathway is a crucial regulator of cell proliferation and survival, and its inhibition by this compound likely contributes to the observed reduction in cancer cell viability.
Caption: this compound mediated inhibition of the MAPK/Erk signaling pathway.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is another critical signaling axis involved in cell growth, proliferation, and survival. Research has shown that this compound can differentially modulate this pathway depending on the cell type. In MDA-MB-231 breast cancer cells, this compound significantly decreases the phosphorylation of Akt without altering total Akt levels.[6] Conversely, in UMR-106 osteoblast-like cells, this compound induces the expression and phosphorylation of both Akt and mTOR, promoting cell viability.[6] This cell-type-specific effect highlights the complexity of this compound's signaling and its potential for targeted therapeutic applications.
Caption: Differential effects of this compound on the PI3K/Akt/mTOR pathway.
Adenylyl Cyclase/cAMP Pathway
As a CB2 receptor agonist, one of the canonical signaling pathways affected by this compound is the inhibition of adenylyl cyclase.[1] Activation of the G-protein coupled CB2 receptor by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This mechanism is fundamental to many of the downstream cellular effects of cannabinoids.
Caption: this compound-mediated inhibition of the Adenylyl Cyclase/cAMP pathway.
Detailed Experimental Protocols
To facilitate the replication and extension of the research cited, this section outlines the general methodologies for key experiments used to elucidate the effects of this compound on intracellular signaling.
Western Blotting for Phosphorylated Proteins
Objective: To determine the effect of this compound on the phosphorylation status of key signaling proteins (e.g., Erk, Akt, mTOR).
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231, UMR-106) at a suitable density and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control for the desired time period.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometrically quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Caption: General workflow for Western Blot analysis.
cAMP Accumulation Assay
Objective: To measure the effect of this compound on adenylyl cyclase activity.
Protocol:
-
Cell Culture and Transfection (if necessary): Culture cells expressing the CB2 receptor (e.g., CHO-hCB2 cells).
-
Treatment: Pre-incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Treat cells with forskolin (an adenylyl cyclase activator) in the presence or absence of various concentrations of this compound.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a competitive enzyme immunoassay (EIA) kit or a homogenous time-resolved fluorescence (HTRF) assay.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound to determine the EC50 value for the inhibition of forskolin-stimulated cAMP accumulation.
References
- 1. Pharmacological and pharmacokinetic characterization of the cannabinoid receptor 2 agonist, GW405833, utilizing rodent models of acute and chronic pain, anxiety, ataxia and catalepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting CB2 receptors and the endocannabinoid system for the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cannabinoid CB2 Agonist GW405833 Suppresses Inflammatory and Neuropathic Pain through a CB1 Mechanism that is Independent of CB2 Receptors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two Janus Cannabinoids That Are Both CB2 Agonists and CB1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of cannabinoid receptors in breast cancer cells improves osteoblast viability in cancer-bone interaction model while reducing breast cancer cell survival and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cannabinoid Receptor Type 2 Agonist, GW405833, Reduced the Impacts of MDA‐MB‐231 Breast Cancer Cells on Bone Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for GW-405833 in In Vivo Pain Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of GW-405833 in preclinical in vivo pain models. This compound, initially characterized as a selective cannabinoid CB2 receptor agonist, has demonstrated significant analgesic properties in various models of inflammatory and neuropathic pain.[1][2][3] However, recent studies have revealed a more complex pharmacological profile, with its antinociceptive effects in vivo being dependent on the cannabinoid CB1 receptor.[1][4]
Mechanism of Action
In vitro, this compound is a potent and selective CB2 receptor partial agonist.[2][5] It exhibits high affinity for human and rat CB2 receptors.[2] While it was initially believed that its analgesic effects were mediated by CB2 receptors, studies using knockout mice and selective antagonists have demonstrated that the antiallodynic effects of this compound in neuropathic and inflammatory pain models are surprisingly dependent on CB1 receptors.[1][4] The compound's analgesic efficacy is absent in CB1 knockout mice and is blocked by the CB1 antagonist rimonabant.[1] Interestingly, these effects are preserved in CB2 knockout mice and are not significantly blocked by a CB2 antagonist.[1] The current evidence suggests that this compound's CB1-dependent analgesia does not appear to involve the orthosteric binding site of the CB1 receptor.[4]
Data Presentation: Efficacy of this compound in Preclinical Pain Models
The following table summarizes the quantitative data on the efficacy of this compound in various in vivo pain models.
| Pain Model | Species | Route of Administration | Effective Dose Range (mg/kg) | Observed Effect | Reference |
| Partial Sciatic Nerve Ligation (Neuropathic Pain) | Mouse | Intraperitoneal (i.p.) | 3 - 30 | Dose-dependent reversal of mechanical allodynia. | |
| Complete Freund's Adjuvant (CFA) (Inflammatory Pain) | Mouse | Intraperitoneal (i.p.) | 3 - 30 | Dose-dependent reversal of mechanical allodynia. | [1] |
| Carrageenan-induced Paw Edema (Inflammatory Pain) | Rat | Intravenous (i.v.) | 3 | Inhibition of paw edema and hypersensitivity. | [6] |
| Incisional Injury (Post-operative Pain) | Rat | Intraperitoneal (i.p.) | up to 30 | Antihyperalgesic effects. | [2][6] |
| Osteoarthritis (MIA model) | Rat | Intra-articular | - | Pro-nociceptive effects observed. | [7] |
Experimental Protocols
Neuropathic Pain Model: Partial Sciatic Nerve Ligation (PSNL) in Mice
This protocol is adapted from studies demonstrating the CB1-dependent antiallodynic effects of this compound.[1]
Objective: To assess the efficacy of this compound in reducing mechanical allodynia in a model of neuropathic pain.
Materials:
-
Male C57BL/6J mice (or CB1/CB2 knockout and wild-type littermates)
-
This compound
-
Vehicle (e.g., 2% DMSO in saline)
-
Anesthetics (e.g., isoflurane)
-
Surgical instruments
-
Von Frey filaments for assessing mechanical allodynia
Procedure:
-
PSNL Surgery: Anesthetize the mice. Make a small incision on the lateral side of the thigh to expose the sciatic nerve. Ligate approximately one-third to one-half of the dorsal portion of the sciatic nerve with a suture. Close the incision.
-
Post-operative Recovery and Baseline Measurement: Allow the animals to recover for a period of 7-14 days to allow for the development of stable mechanical allodynia. Measure baseline mechanical withdrawal thresholds using von Frey filaments.
-
Drug Administration: Prepare this compound in the vehicle at the desired concentrations (e.g., 3, 10, and 30 mg/kg). Administer the compound or vehicle via intraperitoneal (i.p.) injection.
-
Behavioral Testing: At specific time points post-injection (e.g., 30, 60, 90, and 120 minutes), re-assess the mechanical withdrawal thresholds using von Frey filaments.
-
Data Analysis: Compare the post-drug withdrawal thresholds to the baseline and vehicle-treated groups to determine the antiallodynic effect of this compound.
Inflammatory Pain Model: Complete Freund's Adjuvant (CFA) in Mice
This protocol is based on studies evaluating this compound in inflammatory pain.[1]
Objective: To evaluate the efficacy of this compound in reducing mechanical allodynia in a model of persistent inflammatory pain.
Materials:
-
Male C57BL/6J mice (or CB1/CB2 knockout and wild-type littermates)
-
Complete Freund's Adjuvant (CFA)
-
This compound
-
Vehicle (e.g., 2% DMSO in saline)
-
Von Frey filaments
Procedure:
-
Induction of Inflammation: Inject a small volume of CFA (e.g., 20 µl) into the plantar surface of one hind paw of the mouse. This will induce a localized and persistent inflammation.
-
Development of Allodynia and Baseline Measurement: Allow 24-48 hours for the development of significant mechanical allodynia. Measure the baseline mechanical withdrawal thresholds of the inflamed paw.
-
Drug Administration: Prepare and administer this compound or vehicle as described in the neuropathic pain protocol.
-
Behavioral Testing: Assess mechanical withdrawal thresholds at various time points post-injection.
-
Data Analysis: Analyze the data to determine the effect of this compound on CFA-induced mechanical allodynia.
Visualizations
Caption: Experimental workflow for in vivo pain studies with this compound.
Caption: Simplified signaling pathway for the analgesic action of this compound.
References
- 1. Cannabinoid CB2 Agonist GW405833 Suppresses Inflammatory and Neuropathic Pain through a CB1 Mechanism that is Independent of CB2 Receptors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological and pharmacokinetic characterization of the cannabinoid receptor 2 agonist, GW405833, utilizing rodent models of acute and chronic pain, anxiety, ataxia and catalepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cannabinoid CB2 Agonist GW405833 Suppresses Inflammatory and Neuropathic Pain through a CB1 Mechanism that is Independent of CB2 Receptors in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Two Janus Cannabinoids That Are Both CB2 Agonists and CB1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting CB2 receptors and the endocannabinoid system for the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paradoxical effects of the cannabinoid CB2 receptor agonist GW405833 on rat osteoarthritic knee joint pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GW-405833 in Rodent Neuropathic Pain Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of GW-405833 in rodent models of neuropathic pain. This document outlines the compound's mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols and signaling pathway diagrams.
Introduction
This compound is a compound that has been investigated for its potential analgesic effects in preclinical models of pathological pain.[1] Initially characterized as a selective cannabinoid CB2 receptor agonist, emerging evidence suggests its mechanism of action in alleviating neuropathic pain is more complex, primarily involving the cannabinoid CB1 receptor.[1] This makes this compound a valuable tool for studying cannabinoid receptor pharmacology and its therapeutic potential in neuropathic pain states.
Mechanism of Action
While initially identified as a CB2 agonist, studies have revealed that the antiallodynic effects of this compound in rodent models of neuropathic and inflammatory pain are predominantly mediated by the CB1 receptor.[1] Research has shown that the pain-relieving efficacy of this compound is absent in CB1 knockout mice and can be blocked by the CB1 antagonist rimonabant.[1] Conversely, the compound's effects are largely preserved in CB2 knockout mice and are not significantly blocked by a CB2 antagonist. Interestingly, the analgesic properties of this compound appear to be independent of the orthosteric binding site of the CB1 receptor, suggesting a more complex interaction.[1] In some contexts, such as osteoarthritic pain, this compound may exhibit paradoxical pro-nociceptive effects through interactions with TRPV1 receptors.[2]
Data Presentation
Table 1: Efficacy of this compound in Rodent Models of Neuropathic Pain
| Animal Model | Species | Pain Type | This compound Dose (i.p.) | Outcome | Reference |
| Partial Sciatic Nerve Ligation (PSNL) | Mouse | Mechanical Allodynia | 10 and 30 mg/kg | Dose-dependently reversed established mechanical hypersensitivity. | |
| Complete Freund's Adjuvant (CFA) | Mouse | Inflammatory Pain | 10 and 30 mg/kg | Robustly reversed established allodynia. | |
| Chronic Constriction Injury (CCI) | Rat | Mechanical Allodynia | 0.1 mg/kg (daily) | Effectively and stably reversed allodynia.[3] | [3] |
| Paclitaxel-induced Neuropathy | Rat | Mechanical Hypersensitivity | 3 and 10 mg/kg | Acutely reversed mechanical hypersensitivity.[4] | [4] |
| Spared Nerve Injury (SNI) | Rat | Mechanical Hypersensitivity | 10 mg/kg | Attenuated mechanical hypersensitivity.[4] | [4] |
Table 2: Pharmacological Specificity of this compound's Antiallodynic Effect in Mice
| Genotype/Antagonist | Pain Model | This compound Efficacy | Conclusion | Reference |
| CB1 Knockout (KO) | PSNL & CFA | Absent | CB1 receptor is necessary for the antiallodynic effect.[1] | [1] |
| CB2 Knockout (KO) | PSNL & CFA | Fully Preserved | CB2 receptor is not the primary mediator of the antiallodynic effect. | |
| Rimonabant (CB1 Antagonist) | PSNL & CFA | Completely Blocked | Confirms the involvement of the CB1 receptor.[1] | [1] |
| SR144528 (CB2 Antagonist) | PSNL & CFA | Largely Unaffected | Further supports the limited role of the CB2 receptor. |
Experimental Protocols
Protocol 1: Induction of Neuropathic Pain via Partial Sciatic Nerve Ligation (PSNL) in Mice
This protocol is adapted from studies investigating the efficacy of this compound in a traumatic nerve injury model.[1]
Materials:
-
Adult male mice (e.g., C57BL/6)
-
Anesthetic (e.g., isoflurane)
-
Surgical scissors and forceps
-
5-0 silk suture
-
Wound clips or sutures for closing the incision
-
Betadine and 70% ethanol
Procedure:
-
Anesthetize the mouse using isoflurane.
-
Shave the lateral surface of the thigh and sterilize the area with betadine and ethanol.
-
Make a small incision in the skin over the thigh to expose the biceps femoris muscle.
-
Separate the biceps femoris muscle to reveal the sciatic nerve.
-
Carefully isolate the sciatic nerve and ligate approximately one-third to one-half of the dorsal portion of the nerve with a 5-0 silk suture.
-
Ensure the ligation is tight enough to cause a slight twitch in the leg.
-
Close the muscle layer with sutures if necessary and close the skin incision with wound clips or sutures.
-
Allow the animals to recover for a period of 7-14 days to allow for the development of stable mechanical allodynia.
Protocol 2: Assessment of Mechanical Allodynia using von Frey Filaments
This is a standard behavioral assay to measure mechanical sensitivity in rodents.
Materials:
-
Von Frey filaments of varying forces (e.g., Ugo Basile)
-
Elevated mesh platform
-
Testing chambers
Procedure:
-
Acclimate the animals to the testing environment by placing them in the chambers on the mesh platform for at least 30 minutes before testing.
-
Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament of low force.
-
Apply the filament with enough force to cause a slight bend and hold for 3-5 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Use the up-down method to determine the 50% paw withdrawal threshold.
-
Administer this compound (e.g., 10 or 30 mg/kg, i.p.) or vehicle.
-
Assess mechanical allodynia at various time points post-administration (e.g., 30, 60, 120 minutes).
Visualizations
Caption: Experimental Workflow for this compound Neuropathic Pain Studies.
Caption: Proposed Signaling of this compound in Pain Modulation.
References
- 1. Cannabinoid CB2 Agonist GW405833 Suppresses Inflammatory and Neuropathic Pain through a CB1 Mechanism that is Independent of CB2 Receptors in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Paradoxical effects of the cannabinoid CB2 receptor agonist GW405833 on rat osteoarthritic knee joint pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ruhr-uni-bochum.de [ruhr-uni-bochum.de]
- 4. The cannabinoid CB2 agonist LY2828360 suppresses neuropathic pain behavior and attenuates morphine tolerance and conditioned place preference in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GW-405833 in Cell Culture Experiments
A Critical Note on the Molecular Target of GW-405833:
Initial research inquiries may associate this compound with G protein-coupled receptor 120 (GPR120). However, extensive pharmacological data has overwhelmingly identified this compound as a selective cannabinoid receptor 2 (CB2) agonist [1][2][3]. It exhibits high affinity for the CB2 receptor and is widely utilized in preclinical research to investigate the role of CB2 activation in various physiological and pathological processes, particularly inflammation, pain, and cancer biology[2][4][5][6][7]. The following application notes and protocols are therefore based on its well-established function as a CB2 agonist.
Application Notes
Introduction
This compound is a potent and selective synthetic agonist for the cannabinoid receptor 2 (CB2)[2][3]. The CB2 receptor is primarily expressed in peripheral tissues, especially on immune cells, and is a key modulator of inflammatory responses[5][7]. Activation of the CB2 receptor is generally associated with anti-inflammatory and immunomodulatory effects, making this compound a valuable tool for in vitro studies in immunology, oncology, and neurobiology. Unlike CB1 receptor agonists, selective CB2 agonists like this compound are attractive for their potential therapeutic benefits without the psychoactive side effects associated with CB1 activation[2].
Mechanism of Action
This compound binds to and activates the CB2 receptor, a Gi/o protein-coupled receptor. This activation initiates a cascade of intracellular signaling events, including:
-
Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels[2].
-
Modulation of ion channels: Particularly, inhibition of calcium channels.
-
Activation of mitogen-activated protein kinase (MAPK) pathways: Including extracellular signal-regulated kinase (ERK) and p38 MAPK[8].
-
Activation of the PI3K/Akt/mTOR signaling pathway [8].
The specific downstream effects are cell-type dependent. For instance, in immune cells, CB2 activation can suppress the production of pro-inflammatory cytokines like TNF-α and IL-1β[4][6]. In some cancer cell lines, it can modulate pathways related to cell survival, proliferation, and migration[8][9].
Applications in Cell Culture
-
Anti-inflammatory Studies: this compound is used to investigate the anti-inflammatory effects of CB2 activation in various immune cell types (e.g., macrophages, microglia, T-cells) and other cells involved in inflammatory responses. Key applications include the suppression of pro-inflammatory cytokine and chemokine production[4][6][7].
-
Cancer Research: It is used to study the role of CB2 receptors in cancer progression. Studies have shown that this compound can affect the viability, migration, and signaling pathways of cancer cells, such as breast cancer and osteosarcoma cell lines[8][9].
-
Neurobiology: In cell culture models of neuroinflammation, this compound can be used to explore the protective effects of CB2 activation on neurons and glial cells.
-
Pain Research: While primarily used in vivo for pain studies, in vitro models using dorsal root ganglion (DRG) neurons can utilize this compound to study the peripheral mechanisms of cannabinoid-mediated analgesia[10].
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various cell culture experiments.
Table 1: Binding Affinity and Potency of this compound
| Receptor | Species | Ki (nM) | Agonist Type | Reference |
| CB2 | Human | 4 - 12 | Partial | [2][3] |
| CB1 | Human | 1900 - 4800 | - | [3] |
| CB2 | Rat | Comparable to human | Partial | [2][3] |
Table 2: Effects of this compound on Cell Viability
| Cell Line | Cell Type | Concentration (µM) | Effect | Reference |
| MDA-MB-231 | Human Breast Cancer | 0 - 100 | Dose-dependent decrease in viability (IC50 ≈ 25 µM) | [9] |
| UMR-106 | Rat Osteosarcoma | 0 - 100 | Increased viability at low concentrations, decreased at high concentrations (IC50 ≈ 75.53 µM) | [9] |
Table 3: Effects of this compound on Protein Expression and Signaling
| Cell Line | Protein/Pathway | Concentration | Effect | Reference |
| MDA-MB-231 | p-ERK | Not specified | Significant reduction | [8] |
| MDA-MB-231 | p-Akt | Not specified | Reduction | [8] |
| UMR-106 | p-Akt | Not specified | Significant induction | [8] |
| UMR-106 | p-mTOR | Not specified | Notable increase | [8] |
| UMR-106 | CXCL12 | Not specified | Significant reduction | [8] |
| MDA-MB-231 | CXCR4 | Not specified | Significant reduction | [8] |
| MDA-MB-231 | MMP-9 | Not specified | Significant reduction | [8] |
Experimental Protocols
Protocol 1: Cell Viability Assay using MTT
This protocol is adapted for assessing the effect of this compound on the viability of adherent cell lines like MDA-MB-231 or UMR-106[9].
Materials:
-
This compound (stock solution in DMSO)
-
Target cells (e.g., MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Typical final concentrations for a dose-response curve might range from 0.1 to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentration of this compound. Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control (100% viability). Plot the dose-response curve and calculate the IC50 value if applicable.
Protocol 2: Western Blotting for Signaling Proteins (p-ERK, p-Akt)
This protocol is designed to detect changes in protein phosphorylation following this compound treatment[8].
Materials:
-
This compound
-
Target cells (e.g., MDA-MB-231)
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with this compound at the desired concentration for a specific time (e.g., 15, 30, 60 minutes for signaling studies).
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Run the gel and then transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize the phosphorylated protein levels to the total protein levels. Use β-actin as a loading control.
Visualizations
Caption: Signaling pathway of the CB2 receptor agonist this compound.
Caption: General workflow for in vitro experiments using this compound.
References
- 1. Cannabinoid CB2 Agonist GW405833 Suppresses Inflammatory and Neuropathic Pain through a CB1 Mechanism that is Independent of CB2 Receptors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological and pharmacokinetic characterization of the cannabinoid receptor 2 agonist, GW405833, utilizing rodent models of acute and chronic pain, anxiety, ataxia and catalepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting CB2 receptors and the endocannabinoid system for the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The exogenous administration of CB2 specific agonist, GW405833, inhibits inflammation by reducing cytokine production and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A CB2 Receptor Agonist Reduces the Production of Inflammatory Mediators and Improves Locomotor Activity in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protective effects of specific cannabinoid receptor 2 agonist GW405833 on concanavalin A-induced acute liver injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cannabinoid Receptor Type 2 Agonist, GW405833, Reduced the Impacts of MDA‐MB‐231 Breast Cancer Cells on Bone Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scisoc.or.th [scisoc.or.th]
- 10. Paradoxical effects of the cannabinoid CB2 receptor agonist GW405833 on rat osteoarthritic knee joint pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of GW-405833 Stock Solutions for Research Applications
Abstract
This document provides detailed protocols for the preparation of stock solutions of GW-405833, a potent and selective cannabinoid receptor 2 (CB2) partial agonist. These guidelines are intended for researchers, scientists, and drug development professionals. The protocols outlined below ensure proper handling, dissolution, and storage of this compound for consistent and reliable experimental results. Included are key physicochemical properties, recommended solvents, and step-by-step instructions for preparing stock solutions for both in vitro and in vivo studies.
Introduction to this compound
This compound is a widely utilized research compound that acts as a potent and selective partial agonist for the cannabinoid receptor 2 (CB2).[1][2] It exhibits high affinity for the human CB2 receptor, with an EC50 value of 0.65 nM.[1][2] The compound demonstrates significant selectivity, with a binding affinity for the CB1 receptor that is approximately 1200 times lower than for the CB2 receptor.[1] Research has shown its involvement in various signaling pathways, including the modulation of AKT, mTOR, and ERK phosphorylation, making it a valuable tool for studying the therapeutic potential of CB2 receptor activation.[3]
Physicochemical Properties and Solubility
Accurate preparation of stock solutions begins with an understanding of the compound's physical and chemical characteristics.
| Property | Value | Reference |
| Molecular Weight | 447.36 g/mol | [1] |
| Molecular Formula | C₂₃H₂₄Cl₂N₂O₃ | [1] |
| CAS Number | 180002-83-9 | [1] |
| Purity | ≥98% | [1] |
| Storage (Solid) | Room Temperature or -20°C | [1][2] |
This compound exhibits good solubility in several common laboratory solvents. The choice of solvent is critical for achieving the desired stock concentration and ensuring compatibility with downstream experimental systems.
| Solvent | Solubility | Reference |
| DMSO | Up to 50 mM | [1] |
| Ethanol | Up to 50 mM | [1] |
| DMF | 10 mg/mL | [2] |
| DMF:PBS (pH 7.2) (1:4) | 0.2 mg/mL | [2] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
High-purity Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a 10 mM DMSO Stock Solution
This protocol describes the preparation of a high-concentration primary stock solution in DMSO, which can be further diluted for various applications.
-
Safety First: Before handling the compound, ensure you are wearing appropriate PPE.
-
Weighing the Compound: Accurately weigh out 1 mg of this compound powder using a calibrated analytical balance and place it into a sterile microcentrifuge tube.
-
Calculating Solvent Volume: To create a 10 mM stock solution from 1 mg of this compound (MW = 447.36 g/mol ), the required volume of DMSO is calculated as follows:
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol )) Volume (µL) = (0.001 g / (0.010 mol/L * 447.36 g/mol )) * 1,000,000 µL/L Volume (µL) ≈ 223.5 µL
-
Dissolution: Add 223.5 µL of high-purity DMSO to the microcentrifuge tube containing the this compound powder.
-
Mixing: Cap the tube securely and vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.[2]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2] For long-term storage (up to 6 months), store at -80°C. For short-term storage (up to 1 month), -20°C is suitable.[2]
Protocol for Preparing Working Solutions
For cell-based assays, the high-concentration DMSO stock must be diluted to a final working concentration in the appropriate cell culture medium. It is crucial to ensure the final DMSO concentration is not toxic to the cells (typically <0.1%).
-
Intermediate Dilution: Prepare an intermediate dilution of the 10 mM stock solution in cell culture medium. For example, to prepare a 100 µM working solution from a 10 mM stock, dilute the stock 1:100 in the medium.
-
Final Dilution: Add the required volume of the intermediate dilution to your experimental wells to achieve the final desired concentration. For instance, adding 10 µL of a 100 µM intermediate solution to 90 µL of medium in a well will result in a final concentration of 10 µM.
Signaling Pathway of this compound
This compound primarily acts on the CB2 receptor, a G-protein coupled receptor (GPCR). Its activation triggers a cascade of intracellular events. In different cell types, this can lead to varied downstream effects. For example, in MDA-MB-231 breast cancer cells, this compound has been shown to reduce the phosphorylation of both AKT and ERK1/2.[3] Conversely, in UMR-106 osteoblast-like cells, it can induce the phosphorylation of AKT and mTOR.[3]
Caption: Signaling pathways modulated by this compound upon CB2 receptor activation.
Experimental Workflow
The following diagram illustrates a typical workflow for utilizing this compound in a cell-based experiment.
Caption: Standard workflow for preparing and using this compound in cell culture experiments.
References
Application Notes and Protocols: Solubility of GW-405833 in DMSO and Ethanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information on the solubility of GW-405833 in Dimethyl Sulfoxide (DMSO) and ethanol. It includes a summary of reported solubility data, comprehensive protocols for solubility determination, and diagrams illustrating relevant pathways and workflows.
This compound: A Selective Cannabinoid Receptor 2 (CB2) Agonist
This compound is a potent and selective partial agonist for the cannabinoid receptor 2 (CB2), with an EC50 of 0.65 nM.[1][2] It exhibits high affinity for both human and rat CB2 receptors and displays approximately 1200-fold selectivity over the CB1 receptor. This selectivity makes it a valuable tool for investigating the role of the CB2 receptor in various physiological and pathological processes, including pain and inflammation, without the central nervous system effects associated with CB1 agonists.
Solubility Data
The solubility of a compound is a critical parameter in drug discovery and development, impacting its formulation, delivery, and bioavailability. The reported solubility of this compound in DMSO and ethanol varies across different suppliers. The following table summarizes the available data.
| Solvent | Concentration (Molar) | Concentration (Mass/Volume) | Source |
| DMSO | 50 mM | Not Specified | R&D Systems |
| > 11.18 mM | > 5 mg/mL | Sigma-Aldrich, Cayman Chemical[3], GlpBio[1] | |
| 11.18 mM | 5.0 mg/mL | MedKoo Biosciences[4] | |
| Ethanol | 50 mM | Not Specified | R&D Systems |
| 0.67 mM | 0.3 mg/mL | MedKoo Biosciences[4], Cayman Chemical[3], GlpBio[1] |
Note: The molecular weight of this compound is 447.36 g/mol .
Experimental Protocols for Solubility Determination
To ensure accurate and reproducible results, it is recommended to experimentally determine the solubility of this compound under your specific laboratory conditions. Below are two standard protocols for determining equilibrium and kinetic solubility.
3.1. Protocol for Determining Equilibrium Solubility (Shake-Flask Method)
This method determines the thermodynamic solubility of a compound at equilibrium.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Anhydrous Ethanol
-
Microcentrifuge tubes
-
Temperature-controlled shaker or rotator
-
Centrifuge
-
Syringe filters (0.22 µm, chemically inert, e.g., PTFE)
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Calibrated analytical standard of this compound
Procedure:
-
Add an excess amount of solid this compound to a microcentrifuge tube.
-
Add a defined volume of the desired solvent (DMSO or ethanol).
-
Seal the tube and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C).
-
Agitate the mixture for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the sample to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it using a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of your analytical method.
-
Analyze the diluted sample using a validated HPLC or LC-MS method to determine the concentration of this compound.
-
Calculate the original solubility by applying the dilution factor.
3.2. Protocol for Determining Kinetic Solubility (Turbidimetric Method)
This high-throughput method assesses the solubility of a compound from a concentrated DMSO stock solution upon dilution in an aqueous buffer.
Materials:
-
10 mM stock solution of this compound in 100% DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate
-
Multichannel pipette or automated liquid handler
-
Microplate reader capable of measuring absorbance (turbidity) at 620 nm
Procedure:
-
In a 96-well plate, add 198 µL of PBS to the desired number of wells.
-
Add 2 µL of the 10 mM this compound stock solution to the PBS-containing wells to achieve a final concentration of 100 µM.
-
Mix the contents of the wells thoroughly by gentle shaking for 1-2 minutes.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the absorbance (turbidity) of each well at 620 nm using a microplate reader.
-
Compare the absorbance of the test compound wells to a blank well containing PBS with 1% DMSO. A significant increase in absorbance indicates precipitation and poor kinetic solubility.
Signaling Pathway and Experimental Workflow
4.1. CB2 Receptor Signaling Pathway
This compound acts as an agonist at the CB2 receptor, which is a G-protein coupled receptor (GPCR). The simplified signaling pathway is depicted below.
Caption: Simplified CB2 receptor signaling pathway activated by this compound.
4.2. Experimental Workflow for Solubility Determination
The following diagram illustrates a general workflow for determining the solubility of a compound like this compound.
Caption: General workflow for equilibrium solubility determination.
References
Application Notes and Protocols: GW-405833 in Breast Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW-405833 is a synthetic agonist of the Cannabinoid Receptor Type 2 (CB2). Emerging research has highlighted its potential as an anti-cancer agent, particularly in the context of breast cancer. This document provides a comprehensive overview of the applications of this compound in breast cancer cell line studies, including its effects on cell viability, invasion, and the underlying molecular mechanisms. Detailed protocols for key experimental assays are provided to facilitate further research and drug development efforts.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on various cell lines as reported in the literature.
Table 1: IC50 Values of this compound in Different Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Citation |
| MDA-MB-231 | Triple-Negative Breast Cancer | 16.46 | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 23.46 | [2] |
| UMR-106 | Osteoblast-like | 75.53 | [2] |
| UMR-106 | Osteoblast-like | 94.01 | [1] |
Table 2: Effects of this compound on Osteoblast Viability in Co-culture with Breast Cancer Cells
| Treatment Condition | Effect on UMR-106 Cell Viability | Citation |
| Conditioned media from MDA-MB-231 cells | 25.7% decrease | [2] |
| Conditioned media from this compound-pretreated MDA-MB-231 cells | 18.5% improvement | [2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the known signaling pathways affected by this compound in breast cancer cells and a general workflow for assessing its anti-cancer effects.
Caption: Signaling pathway of this compound in breast cancer cells.
Caption: General experimental workflow for studying this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on breast cancer cells.
Materials:
-
Breast cancer cell line (e.g., MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the breast cancer cells.
-
Seed 1 x 10^4 cells per well in 100 µL of complete culture medium in a 96-well plate.[3]
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations may range from 0 to 100 µM.[1]
-
Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.
-
After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[2]
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value.
-
Cell Invasion Assay (Transwell Assay)
This protocol is to assess the effect of this compound on the invasive potential of breast cancer cells.
Materials:
-
Breast cancer cell line (e.g., MDA-MB-231)
-
Serum-free culture medium
-
Complete culture medium (with 10% FBS as a chemoattractant)
-
This compound
-
24-well Transwell plates with 8 µm pore size inserts
-
Matrigel Basement Membrane Matrix
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.5% crystal violet)
-
Microscope
Procedure:
-
Preparation of Inserts:
-
Thaw Matrigel on ice overnight.
-
Dilute Matrigel with cold serum-free medium (the dilution factor may need to be optimized, e.g., 1:6).
-
Coat the upper surface of the Transwell inserts with 100 µL of the diluted Matrigel solution.
-
Incubate the plates at 37°C for at least 4-6 hours to allow the Matrigel to solidify.
-
-
Cell Preparation and Seeding:
-
Culture breast cancer cells to about 80% confluency.
-
Starve the cells in serum-free medium for 24 hours before the assay.
-
Trypsinize and resuspend the cells in serum-free medium containing the desired concentration of this compound or vehicle control.
-
Seed 1 x 10^5 cells in 200 µL of the cell suspension into the upper chamber of the Matrigel-coated inserts.[3]
-
-
Invasion Assay:
-
Fixation and Staining:
-
After incubation, carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with 4% paraformaldehyde for 20 minutes.
-
Wash the inserts with PBS.
-
Stain the cells with 0.5% crystal violet for 10 minutes.
-
Wash the inserts with water to remove excess stain.
-
-
Quantification:
-
Allow the inserts to air dry.
-
Count the number of invaded cells in several random fields under a microscope.
-
Calculate the percentage of invasion inhibition in the this compound-treated groups compared to the control.
-
Western Blot Analysis for Signaling Proteins
This protocol is for analyzing the expression and phosphorylation of key signaling proteins (e.g., AKT, mTOR, ERK) in breast cancer cells treated with this compound.
Materials:
-
Breast cancer cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-p-mTOR, anti-total-mTOR, anti-p-ERK, anti-total-ERK, and anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Culture and treat breast cancer cells with this compound as desired.
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
-
Analyze the changes in the phosphorylation status and total protein levels of the target signaling molecules.
-
Conclusion
The CB2 agonist this compound demonstrates significant anti-cancer properties in breast cancer cell line studies, particularly in the triple-negative MDA-MB-231 cell line. It effectively reduces cell viability and invasion, with its mechanism of action involving the modulation of key signaling pathways such as AKT/mTOR, ERK, and NF-κB.[1] The provided protocols offer a framework for researchers to further investigate the therapeutic potential of this compound and similar compounds in the context of breast cancer. Further studies on a broader range of breast cancer cell lines are warranted to fully elucidate its efficacy and mechanism of action.
References
Application Notes and Protocols for Investigating Neuroinflammation with GW-405833
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW-405833 is a synthetic compound widely recognized as a selective partial agonist for the cannabinoid receptor 2 (CB2).[1][2] The CB2 receptor is primarily expressed on immune cells, including microglia, the resident immune cells of the central nervous system (CNS).[3][4] Upregulation of CB2 receptors in the CNS is often associated with inflammatory conditions, making it a promising therapeutic target for neuroinflammatory disorders.[1][3] this compound has been utilized in various preclinical models to investigate its anti-inflammatory and potential neuroprotective properties. These notes provide an overview of its application, experimental protocols, and the signaling pathways involved.
While predominantly considered a CB2 agonist, some studies suggest a more complex pharmacology for this compound, including potential non-competitive antagonism at the cannabinoid receptor 1 (CB1) and CB1-dependent antinociceptive effects.[3][5] Researchers should consider this complexity when designing experiments and interpreting results.
Data Presentation
In Vivo Efficacy of this compound in Models of Inflammation and Neuropathic Pain
| Model | Species | Dose Range (i.p.) | Effect | Receptor Dependence | Reference |
| Carrageenan-induced Paw Edema | Rat | Not specified | Reduced paw edema, MPO activity, total leukocytes, neutrophils, and MDA concentration. Decreased serum TNF-α and IL-1β. | CB2 (Reversed by AM630) | [6] |
| Complete Freund's Adjuvant (CFA) | Mouse | 3-30 mg/kg | Reversed mechanical allodynia. | CB1 (Absent in CB1KO mice, blocked by rimonabant) | [3] |
| Partial Sciatic Nerve Ligation (PSNL) | Mouse | 10-30 mg/kg | Reversed mechanical allodynia. | CB1 (Absent in CB1KO mice) | [3] |
| Concanavalin A-induced Liver Injury | Mouse | 20 mg/kg | Ameliorated liver pathology, decreased serum aminotransferases, and reduced hepatocyte apoptosis. | CB2 (Reversed by AM630) | [7] |
| Chronic Inflammatory Pain | Mouse | Up to 30 mg/kg | Antihyperalgesic effects. | CB2 (Absent in CB2KO mice) | [2] |
In Vitro Activity of this compound
| Cell Type | Concentration Range | Effect | Signaling Pathway Implication | Reference |
| Jurkat T cells | 10-40 µg/mL | Dose-dependently decreased cell viability and induced apoptosis. | - | [7] |
| L02 liver cells (co-cultured with Jurkat T cells) | Not specified | Protected from Con A-induced apoptosis. | - | [7] |
| MDA-MB-231 (Breast Cancer Cells) | Not specified | Suppressed ERK phosphorylation and decreased phosphorylated AKT levels. | ERK, PI3K/AKT/mTOR | [8] |
| Primary Murine Microglia | Not specified | Suppressed IFN-γ-induced CD40 expression and inhibited phosphorylation of JAK/STAT1. Reduced TNF-α and nitric oxide production. | JAK/STAT | [9] |
Signaling Pathways
Activation of the CB2 receptor by this compound can modulate several intracellular signaling cascades implicated in the inflammatory response.
CB2 Receptor Signaling Cascade
Modulation of Microglial Activation
Experimental Protocols
In Vivo: Carrageenan-Induced Paw Edema in Rats
This protocol is adapted from studies investigating the acute anti-inflammatory effects of this compound.[6]
Objective: To assess the ability of this compound to reduce acute inflammation.
Materials:
-
Male Wistar rats (200-250 g)
-
This compound (Tocris Bioscience or Cayman Chemical)
-
Carrageenan (Sigma-Aldrich)
-
Vehicle (e.g., 1% Tween 80 in saline)
-
Plethysmometer
-
Calipers
Procedure:
-
Animal Acclimatization: House animals under standard laboratory conditions for at least one week prior to the experiment.
-
Drug Administration:
-
Dissolve this compound in the vehicle to the desired concentration.
-
Administer this compound or vehicle intraperitoneally (i.p.) 30 minutes prior to carrageenan injection.
-
-
Induction of Inflammation:
-
Inject 0.1 mL of 1% carrageenan solution in saline subcutaneously into the plantar surface of the right hind paw.
-
-
Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at various time points post-injection (e.g., 1, 2, 3, 4, and 5 hours).
-
The increase in paw volume is calculated as the percentage difference from the baseline volume.
-
-
Biochemical Analysis (at the end of the experiment):
-
Euthanize animals and collect blood for serum cytokine analysis (TNF-α, IL-1β) using ELISA kits.
-
Collect paw tissue for measurement of myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, and malondialdehyde (MDA) concentration, a marker of oxidative stress.
-
Workflow Diagram:
In Vitro: Assessment of Anti-inflammatory Effects on Microglia
This protocol is based on studies evaluating the effect of CB2 agonists on microglial activation.[9][10]
Objective: To determine if this compound can suppress the production of pro-inflammatory mediators by activated microglia.
Materials:
-
Primary microglia or BV-2 microglial cell line
-
Culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ)
-
This compound
-
Vehicle (e.g., DMSO)
-
Griess Reagent for nitric oxide (NO) measurement
-
ELISA kits for TNF-α and IL-1β
Procedure:
-
Cell Culture: Plate microglia in 24-well plates at a suitable density and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulation: Add LPS (e.g., 100 ng/mL) and IFN-γ (e.g., 10 U/mL) to the wells to induce an inflammatory response. Include control wells with no stimulation.
-
Incubation: Incubate the cells for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants for analysis.
-
Nitric Oxide Assay:
-
Mix the supernatant with an equal volume of Griess Reagent.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
-
Cytokine Measurement:
-
Use commercial ELISA kits to quantify the levels of TNF-α and IL-1β in the supernatants according to the manufacturer's instructions.
-
-
Cell Viability Assay (Optional): Perform an MTT or similar assay on the remaining cells to ensure that the observed effects are not due to cytotoxicity.
Workflow Diagram:
References
- 1. The Cannabinoid CB2 Receptor as a Target for Inflammation-Dependent Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological and pharmacokinetic characterization of the cannabinoid receptor 2 agonist, GW405833, utilizing rodent models of acute and chronic pain, anxiety, ataxia and catalepsy [pubmed.ncbi.nlm.nih.gov]
- 3. Cannabinoid CB2 Agonist GW405833 Suppresses Inflammatory and Neuropathic Pain through a CB1 Mechanism that is Independent of CB2 Receptors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endocannabinoid signaling pathways: beyond CB1R and CB2R - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cannabinoid CB2 Agonist GW405833 Suppresses Inflammatory and Neuropathic Pain through a CB1 Mechanism that is Independent of CB2 Receptors in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The exogenous administration of CB2 specific agonist, GW405833, inhibits inflammation by reducing cytokine production and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protective effects of specific cannabinoid receptor 2 agonist GW405833 on concanavalin A-induced acute liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cannabinoid Receptor Type 2 Agonist, GW405833, Reduced the Impacts of MDA‐MB‐231 Breast Cancer Cells on Bone Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stimulation of cannabinoid receptor 2 (CB2) suppresses microglial activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CB2 Receptor in Microglia: The Guardian of Self-Control - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: GW-405833 and its Off-Target Effects on CB1 Receptors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of GW-405833 on Cannabinoid Receptor 1 (CB1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound, also known as L768242, was initially developed as a selective agonist for the Cannabinoid Receptor 2 (CB2).[1][2] It has been used in numerous studies based on its high affinity and selectivity for CB2 over CB1 receptors.[1]
Q2: Does this compound have any effects on the CB1 receptor?
A2: Yes, accumulating evidence demonstrates that this compound has significant off-target effects on the CB1 receptor. It acts as a noncompetitive antagonist at the CB1 receptor.[1][2]
Q3: What is the binding affinity of this compound for CB1 and CB2 receptors?
A3: this compound exhibits a much higher affinity for the CB2 receptor compared to the CB1 receptor. In radioligand binding assays, the inhibition constant (Ki) for human CB2 receptors is in the low nanomolar range, while for human CB1 receptors, it is in the micromolar range, indicating approximately 1200-fold greater selectivity for CB2.[1]
Q4: How does this compound affect CB1 receptor signaling?
A4: this compound has been shown to noncompetitively antagonize several CB1 receptor-mediated signaling pathways, including adenylyl cyclase activity, extracellular signal-regulated kinase 1/2 (ERK1/2) phosphorylation, and receptor internalization induced by CB1 agonists like CP55940.[1][2] Its interaction with CB1/arrestin signaling is more complex, showing time-dependent modulation.[1]
Q5: Are the in vivo effects of this compound solely mediated by CB2 receptors?
A5: No, some in vivo studies suggest that the antinociceptive (pain-relieving) effects of this compound are dependent on CB1 receptors, not CB2. For instance, the antiallodynic efficacy of this compound was absent in CB1 knockout mice but preserved in CB2 knockout mice and was blocked by a CB1 antagonist.[2][3]
Troubleshooting Guides
Problem 1: Unexpected CB1-like effects or lack of expected CB2-mediated effects in my in vivo experiment with this compound.
-
Possible Cause 1: Off-target effects on CB1 receptors.
-
Troubleshooting Step: The analgesic effects of this compound in some preclinical pain models may be mediated by CB1 receptors rather than CB2.[2] Consider that at the doses used, this compound might be engaging CB1 receptors and acting as an antagonist or biased agonist, leading to unexpected physiological outcomes.
-
-
Possible Cause 2: Non-orthosteric site binding.
-
Troubleshooting Step: The CB1-dependent effects of this compound in vivo may not involve the primary (orthosteric) binding site.[3] This could explain why it doesn't produce typical CB1 agonist-like cannabimimetic effects (e.g., catalepsy, motor ataxia).[2] Your experimental paradigm might be sensitive to this mode of action.
-
-
Verification:
Problem 2: In my in vitro functional assay, this compound is not behaving as a simple CB2 agonist.
-
Possible Cause 1: CB1 receptor expression in your cell line.
-
Troubleshooting Step: Verify the expression of CB1 receptors in your cell line (e.g., via qPCR or Western blot). Even low levels of CB1 expression could lead to confounding results due to the off-target antagonism by this compound.
-
-
Possible Cause 2: Noncompetitive antagonism at CB1 receptors.
-
Troubleshooting Step: If you are co-administering this compound with a CB1 agonist, be aware that this compound can noncompetitively antagonize CB1 signaling.[1] This means it can suppress the maximum effect of the CB1 agonist, which might interfere with your expected CB2-mediated outcome.
-
-
Verification:
-
Run a concentration-response curve of a standard CB1 agonist (e.g., CP55940) in the presence and absence of this compound. A decrease in the maximal response of the CB1 agonist would confirm noncompetitive antagonism.[1]
-
Quantitative Data Summary
| Parameter | Receptor | Value | Cell Line | Reference |
| Binding Affinity (Ki) | CB1 | 4772 ± 1676 nM | HEK293 | [1] |
| CB2 | 3.92 ± 1.58 nM | CHOK1 | [1] | |
| Selectivity | CB2 vs CB1 | ~1200-fold | - | [1] |
Experimental Protocols
Radioligand Binding Assay for CB1 Receptor Affinity
-
Objective: To determine the binding affinity (Ki) of this compound for the CB1 receptor.
-
Materials:
-
Membranes from cells expressing human CB1 receptors (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]CP55940 or [³H]SR141716A.
-
Non-specific binding control: A high concentration of a known CB1 ligand (e.g., 10 µM WIN-55,212-2).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4.
-
This compound at various concentrations.
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Prepare a dilution series of this compound.
-
In a 96-well plate, combine the cell membranes, radioligand at a fixed concentration (e.g., 0.5-1 nM), and either buffer, non-specific binding control, or this compound.
-
Incubate for 60-90 minutes at 30°C.
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 of this compound.
-
Convert the IC50 to Ki using the Cheng-Prusoff equation.
-
Adenylyl Cyclase Activity Assay
-
Objective: To assess the effect of this compound on CB1 agonist-induced inhibition of adenylyl cyclase.
-
Materials:
-
HEK293 cells expressing CB1 receptors.
-
Forskolin (an adenylyl cyclase activator).
-
A CB1 agonist (e.g., CP55940).
-
This compound.
-
cAMP assay kit (e.g., ELISA or HTRF-based).
-
-
Procedure:
-
Plate the CB1-expressing HEK293 cells in a 96-well plate.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for 15-30 minutes.
-
Add the CB1 agonist (e.g., CP55940) to the wells.
-
Stimulate adenylyl cyclase with forskolin (e.g., 1 µM).
-
Incubate for 10-15 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Analyze the data to determine if this compound antagonizes the inhibitory effect of the CB1 agonist on forskolin-stimulated cAMP production.
-
ERK1/2 Phosphorylation Assay (Western Blot)
-
Objective: To determine if this compound antagonizes CB1 agonist-induced ERK1/2 phosphorylation.
-
Materials:
-
HEK293 cells expressing CB1 receptors.
-
CB1 agonist (e.g., CP55940).
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Serum-starve the CB1-expressing HEK293 cells overnight.
-
Pre-treat the cells with this compound or vehicle for 30 minutes.
-
Stimulate the cells with a CB1 agonist for 5-10 minutes.
-
Lyse the cells on ice.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk.
-
Incubate with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
Quantify the band intensities to determine the ratio of phosphorylated ERK to total ERK.
-
Visualizations
Caption: Signaling pathway of CB1 receptor and the antagonistic effect of this compound.
Caption: Experimental workflow to test for this compound's off-target effects on CB1 receptors.
References
Technical Support Center: Interpreting Paradoxical Effects of GW-405833 in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret the paradoxical effects of GW-405833 observed in experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic compound that is widely characterized as a selective agonist for the cannabinoid receptor 2 (CB2).[1][2] It has a high affinity for CB2 receptors and a significantly lower affinity for cannabinoid receptor 1 (CB1) receptors.[2][3] The activation of CB2 receptors is associated with various physiological processes, including immune response modulation and pain perception.[1][4] However, some studies suggest that its in vivo effects, particularly in pain models, may be mediated through CB1 receptors, and it can also act as a noncompetitive CB1 antagonist in vitro.[3][5]
Q2: What are the known paradoxical effects of this compound?
A2: Researchers have observed several paradoxical effects with this compound, where its action is contrary to what would be expected from a typical CB2 agonist. These include:
-
Pro-nociceptive effects in osteoarthritis: In animal models of osteoarthritis, local administration of this compound has been shown to increase pain sensitivity, whereas in healthy joints, it reduces it.[6][7] This pro-nociceptive effect appears to involve the transient receptor potential vanilloid 1 (TRPV1) channel.[6]
-
CB1-mediated antinociception: While being a selective CB2 agonist, the pain-relieving effects of systemic this compound in some neuropathic and inflammatory pain models are reportedly blocked by a CB1 antagonist and are absent in CB1 knockout mice, but not in CB2 knockout mice.[5]
-
Differential effects on cell viability: In cancer research, this compound has demonstrated opposing effects on different cell types. It suppresses the viability of MDA-MB-231 breast cancer cells while promoting the viability of UMR-106 osteoblast-like cells.[8][9][10][11]
Q3: How can this compound, a CB2 agonist, mediate effects through the CB1 receptor?
A3: The precise mechanism is still under investigation, but several possibilities exist. Although this compound has a much higher affinity for CB2 over CB1 receptors, at higher concentrations used in some in vivo studies, it may engage CB1 receptors.[1][2] Additionally, some research suggests that this compound can act as a noncompetitive CB1 antagonist, which could modulate CB1 signaling in a complex manner.[3][5] It is also possible that downstream signaling cross-talk occurs between CB1 and CB2 receptor pathways.
Q4: What are the key signaling pathways modulated by this compound that might explain its paradoxical effects in cancer cells?
A4: In breast cancer cells (MDA-MB-231), this compound has been shown to suppress the phosphorylation of ERK and AKT.[8] In contrast, in osteoblast-like cells (UMR-106), it induces the phosphorylation of AKT and mTOR.[8][11] The differential modulation of these key survival and proliferation pathways (ERK and PI3K/AKT/mTOR) likely underlies its opposing effects on the viability of these two cell types.[8][12]
Troubleshooting Guides
Issue 1: Unexpected Pro-Nociceptive (Pain-Inducing) Effects in an Osteoarthritis Model.
-
Symptom: Administration of this compound increases pain behavior in an animal model of osteoarthritis, contrary to the expected analgesic effect.
-
Possible Cause: In the context of osteoarthritis, this compound's pro-nociceptive effects may be mediated by the sensitization of joint mechanoreceptors through the TRPV1 channel.[6]
-
Troubleshooting Steps:
-
Co-administration with a TRPV1 antagonist: To confirm the involvement of TRPV1, co-administer this compound with a selective TRPV1 antagonist, such as SB366791. A reversal of the pro-nociceptive effect would support this mechanism.[6]
-
Use of a CB2 antagonist: Co-administer this compound with a CB2 receptor antagonist like AM630 to confirm that the effect is indeed initiated through the CB2 receptor.[6]
-
Assess CGRP release: Measure the release of calcitonin gene-related peptide (CGRP), an inflammatory neuropeptide, from dorsal root ganglion neurons or synoviocytes in vitro. This compound has been shown to evoke CGRP release via a TRPV1-dependent mechanism.[6]
-
Issue 2: Lack of Efficacy or Contradictory Results in Pain Studies.
-
Symptom: Systemic administration of this compound does not produce the expected pain relief, or the effect is not blocked by a CB2 antagonist.
-
Possible Cause: The antinociceptive effects of this compound in some pain models are mediated by the CB1 receptor, not the CB2 receptor.[5]
-
Troubleshooting Steps:
-
Use of CB1 and CB2 knockout mice: Test the efficacy of this compound in both CB1 and CB2 knockout mice. If the analgesic effect is absent in CB1 knockout mice but preserved in CB2 knockout mice, it points to a CB1-mediated mechanism.[5]
-
Pharmacological blockade: Use selective antagonists for both CB1 (e.g., rimonabant) and CB2 (e.g., SR144528) receptors. If the effect of this compound is blocked by the CB1 antagonist but not the CB2 antagonist, this also supports a CB1-mediated pathway.[5]
-
Dose-response analysis: The engagement of lower-affinity CB1 receptors may be dose-dependent. Perform a thorough dose-response study. At higher doses (e.g., 100 mg/kg), CNS side effects typical of CB1 activation have been observed.[1][2][4]
-
Issue 3: Opposite Effects on Cell Viability in a Co-culture or Cancer-Bone Interaction Model.
-
Symptom: In an experiment modeling breast cancer bone metastasis, this compound reduces the viability of breast cancer cells (e.g., MDA-MB-231) but increases the viability of osteoblast-like cells (e.g., UMR-106).
-
Possible Cause: this compound differentially regulates key signaling pathways (ERK and PI3K/AKT/mTOR) in these two cell types.[8][11]
-
Troubleshooting Steps:
-
Western Blot Analysis: Analyze the phosphorylation status of key proteins in the ERK and PI3K/AKT/mTOR pathways in both cell types after treatment with this compound. You would expect to see a decrease in p-ERK and p-AKT in MDA-MB-231 cells and an increase in p-AKT and p-mTOR in UMR-106 cells.[8]
-
Use of Pathway Inhibitors: To confirm the role of the AKT/mTOR pathway in the pro-survival effect on osteoblasts, co-treat UMR-106 cells with this compound and an mTOR inhibitor like rapamycin. This should reverse the protective effect of this compound.[8]
-
Cell Viability and Apoptosis Assays: Perform separate dose-response cell viability assays (e.g., MTT assay) on each cell type to determine their individual sensitivity to this compound.[8][9][10] This will help in selecting appropriate concentrations for co-culture experiments.
-
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound on Cell Viability
| Cell Line | Cell Type | Assay | Concentration | Effect | Reference |
| MDA-MB-231 | Human Breast Cancer | MTT | 15 µM (72h) | Suppressed cell viability | [9] |
| UMR-106 | Rat Osteoblast-like | MTT | Low concentrations | Increased cell viability | [9] |
| UMR-106 | Rat Osteoblast-like | MTT | High concentrations | Inhibited cell survival | [9] |
| MDA-MB-231 | Human Breast Cancer | MTT | Dose-dependent | IC50 at 72h = 15 µM | [9] |
| UMR-106 | Rat Osteoblast-like | MTT | Dose-dependent | IC50 = 75.53 µM | [9] |
| Jurkat T cells | Human T lymphocyte | Cell Viability | 10-40 µg/mL | Dose-dependently decreased viability | [13] |
Table 2: In Vivo Effects of this compound in Pain Models
| Animal Model | Pain Type | Dose | Effect | Receptor Involvement | Reference |
| Rat (MIA-induced) | Osteoarthritis | Intra-articular | Pronounced sensitizing effect on joint mechanoreceptors | CB2, TRPV1 | [6] |
| Rat (Control) | - | Intra-articular | Reduced joint afferent firing rate by up to 31% | CB2 | [6] |
| Mouse (PSNL & CFA) | Neuropathic & Inflammatory | 3, 10, 30 mg/kg i.p. | Dose-dependently reversed mechanical allodynia | CB1 | [5] |
| Rodent | Neuropathic, Incisional, Chronic Inflammatory | Up to 30 mg/kg | Potent and efficacious antihyperalgesic effects | CB2 (in some models) | [1] |
Experimental Protocols
1. Cell Viability (MTT) Assay
-
Objective: To assess the effect of this compound on the viability of cell lines such as MDA-MB-231 and UMR-106.
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0-100 µM) or vehicle control (DMSO) for specific time points (e.g., 24, 48, 72 hours).[10]
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based buffer).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
2. Western Blot Analysis for Signaling Proteins
-
Objective: To determine the effect of this compound on the phosphorylation status of proteins in the ERK and PI3K/AKT/mTOR signaling pathways.
-
Methodology:
-
Culture cells (e.g., MDA-MB-231 or UMR-106) and treat with this compound (e.g., 15 µM) for a specified duration.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of ERK, AKT, and mTOR overnight at 4°C. Also, probe for a loading control like β-actin.
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Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize phosphorylated protein levels to total protein levels.
-
3. In Vivo Neuropathic Pain Model (Partial Sciatic Nerve Ligation - PSNL)
-
Objective: To assess the antinociceptive effects of this compound on mechanical allodynia.
-
Methodology:
-
Anesthetize the animals (e.g., mice) and expose the sciatic nerve.
-
Induce neuropathy by ligating approximately one-third to one-half of the dorsal portion of the sciatic nerve.
-
Allow the animals to recover for a set period (e.g., 7-14 days) to establish mechanical allodynia.
-
Measure baseline mechanical paw withdrawal thresholds using von Frey filaments.
-
Administer this compound (e.g., 3, 10, 30 mg/kg, i.p.) or vehicle.[5] For antagonist studies, pre-administer the antagonist (e.g., rimonabant or SR144528) before this compound.[5]
-
Re-evaluate mechanical paw withdrawal thresholds at various time points after drug administration.
-
Analyze the data to determine the effect of the treatment on reversing mechanical allodynia.
-
Visualizations
Caption: Paradoxical effect of this compound on pain signaling.
Caption: Differential signaling of this compound in cancer vs. bone cells.
Caption: Troubleshooting workflow for paradoxical this compound effects.
References
- 1. Pharmacological and pharmacokinetic characterization of the cannabinoid receptor 2 agonist, GW405833, utilizing rodent models of acute and chronic pain, anxiety, ataxia and catalepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting CB2 receptors and the endocannabinoid system for the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two Janus Cannabinoids That Are Both CB2 Agonists and CB1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cannabinoid CB2 Agonist GW405833 Suppresses Inflammatory and Neuropathic Pain through a CB1 Mechanism that is Independent of CB2 Receptors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paradoxical effects of the cannabinoid CB2 receptor agonist GW405833 on rat osteoarthritic knee joint pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cannabinoid Receptor Type 2 Agonist, GW405833, Reduced the Impacts of MDA‐MB‐231 Breast Cancer Cells on Bone Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scisoc.or.th [scisoc.or.th]
- 10. Activation of cannabinoid receptors in breast cancer cells improves osteoblast viability in cancer-bone interaction model while reducing breast cancer cell survival and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cannabinoid Receptor Type 2 Agonist, GW405833, Reduced the Impacts of MDA-MB-231 Breast Cancer Cells on Bone Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Protective effects of specific cannabinoid receptor 2 agonist GW405833 on concanavalin A-induced acute liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
GW-405833 stability in physiological buffers
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of GW-405833 in physiological buffers. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in common physiological buffers like Phosphate-Buffered Saline (PBS)?
A1: While specific stability data for this compound in PBS is not extensively published, based on its structural components (N-acylindole, dichlorophenyl, and morpholine moieties), potential degradation pathways should be considered. The indole ring can be susceptible to oxidation, while the acyl bond could undergo hydrolysis, particularly at non-neutral pH. For critical experiments, it is recommended to prepare fresh solutions or conduct a preliminary stability assessment.
Q2: How stable is this compound in cell culture media (e.g., DMEM) at 37°C?
A2: The stability of this compound in cell culture media at 37°C can be influenced by several factors, including media components, pH, and the presence of serum. Components in the media could potentially interact with the compound. It is advisable to minimize the pre-incubation time of this compound in media before adding it to cells. For long-term experiments, the stability should be empirically determined under your specific experimental conditions.
Q3: What are the recommended storage conditions for this compound solutions?
A3: Stock solutions of this compound, typically prepared in DMSO or ethanol, should be stored at -20°C or -80°C to maximize long-term stability. For working solutions in aqueous buffers, it is best practice to prepare them fresh before each experiment. If short-term storage of aqueous solutions is necessary, they should be kept at 4°C and protected from light.
Q4: What are the potential degradation products of this compound?
A4: Based on its chemical structure, potential degradation of this compound could occur through hydrolysis of the amide bond connecting the indole and dichlorophenyl groups, or oxidation of the indole ring. The morpholine ring is generally stable but could be subject to metabolic-like oxidation in cellular systems.
Q5: How can I assess the stability of this compound in my specific experimental setup?
A5: You can perform a stability study by incubating this compound in your buffer or media of choice under your experimental conditions (e.g., temperature, light exposure). At various time points, aliquots can be analyzed by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining concentration of the parent compound.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected biological activity in assays.
-
Possible Cause: Degradation of this compound in the physiological buffer or cell culture medium.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a frozen stock immediately before use.
-
Minimize Incubation Time: Reduce the time the compound is in the assay buffer or media at 37°C before the experiment begins.
-
Conduct a Stability Check: Perform a simple stability experiment by incubating this compound in your assay buffer for the duration of your experiment. Analyze the concentration at the beginning and end using a suitable analytical method like HPLC to check for degradation.
-
pH and Light Sensitivity: Ensure the pH of your buffer is within a stable range (ideally near neutral) and protect solutions from direct light exposure.
-
Issue 2: Appearance of unknown peaks in analytical chromatography (e.g., HPLC).
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Forced Degradation Study: To identify potential degradation products, a forced degradation study can be performed. This involves exposing a solution of this compound to stress conditions such as acidic, basic, oxidative, and photolytic environments.
-
Optimize Chromatography: Adjust your HPLC method (e.g., gradient, mobile phase composition) to achieve better separation of the parent compound from any new peaks.
-
Mass Spectrometry (MS) Analysis: If available, use LC-MS to determine the mass of the unknown peaks and infer their potential structures as degradation products.
-
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Physiological Buffer
Objective: To determine the stability of this compound in a physiological buffer (e.g., PBS) over time at a specific temperature.
Materials:
-
This compound
-
DMSO (or other suitable organic solvent for stock solution)
-
Physiological buffer (e.g., PBS, pH 7.4)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Temperature-controlled incubator or water bath
Methodology:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare Working Solution: Dilute the stock solution with the physiological buffer to the final desired concentration for your experiment (e.g., 10 µM).
-
Initial Time Point (T=0): Immediately after preparation, take an aliquot of the working solution and analyze it by HPLC to determine the initial concentration. This will serve as your reference.
-
Incubation: Place the remaining working solution in a temperature-controlled environment that mimics your experimental conditions (e.g., 37°C). Protect the solution from light if necessary.
-
Time Points: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the incubated solution.
-
HPLC Analysis: Analyze each aliquot by HPLC to quantify the concentration of this compound remaining.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration at T=0.
Data Presentation:
| Time (hours) | Concentration (µM) | % Remaining |
| 0 | [Initial Concentration] | 100% |
| 1 | [Concentration at 1h] | [% Remaining] |
| 2 | [Concentration at 2h] | [% Remaining] |
| 4 | [Concentration at 4h] | [% Remaining] |
| 8 | [Concentration at 8h] | [% Remaining] |
| 24 | [Concentration at 24h] | [% Remaining] |
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: this compound signaling via the CB2 receptor.
Technical Support Center: Optimizing GW-405833 Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of GW-405833 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is recognized as a selective agonist for the cannabinoid receptor 2 (CB2).[1] However, its pharmacology is complex, as some studies have indicated it can also act as a noncompetitive antagonist for the cannabinoid receptor 1 (CB1) in certain in vitro systems.[2][3] Its effects are often mediated through signaling pathways such as the ERK and PI3K/Akt/mTOR pathways.[4]
Q2: What is a typical starting concentration range for this compound in cell-based assays?
A2: A broad starting range for this compound is between 0.1 µM and 100 µM. The optimal concentration is highly dependent on the specific cell line and the experimental endpoint. For instance, in MDA-MB-231 breast cancer cells, the half-maximal inhibitory concentration (IC50) has been reported to be around 16.46 µM, whereas for UMR-106 osteoblast cells, it is significantly higher at 94.01 µM.[4] It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q3: How long should I incubate cells with this compound?
A3: Incubation times can vary from 24 to 72 hours.[5] A 48-hour incubation period is often a suitable starting point to observe significant effects on cell viability.[4][5] However, time-course experiments are recommended to determine the optimal duration for your specific experimental goals.
Q4: I am observing high cytotoxicity even at low concentrations. What could be the cause?
A4: High cytotoxicity at low concentrations could be due to several factors:
-
Cell Line Sensitivity: The cell line you are using may be particularly sensitive to this compound.
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Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding a non-toxic level (typically <0.5%).
-
Compound Stability: Ensure the compound is properly stored and has not degraded.
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Off-Target Effects: At higher concentrations, off-target effects may become more prominent.
Q5: My results are not reproducible. What are some common causes of variability in cell-based assays?
A5: Lack of reproducibility can stem from several sources:
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Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and have a consistent, low passage number.
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Inconsistent Seeding Density: Ensure uniform cell seeding across all wells.
-
Pipetting Errors: Use calibrated pipettes and consistent techniques.
-
Edge Effects: To minimize evaporation in 96-well plates, avoid using the outer wells or fill them with sterile PBS or media.
-
Reagent Variability: Use reagents from the same lot whenever possible.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of this compound | The concentration is too low. | Perform a dose-response curve starting from a low concentration (e.g., 0.1 µM) and extending to a higher concentration (e.g., 100 µM). |
| The incubation time is too short. | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal exposure time. | |
| The compound has degraded. | Ensure proper storage of the compound (typically at -20°C or -80°C, protected from light). Prepare fresh stock solutions. | |
| High background signal in the assay | Reagent interference. | Run a control with the compound in cell-free media to check for direct interference with the assay reagents (e.g., MTT, AlamarBlue). |
| Contamination. | Regularly check cell cultures for microbial contamination. | |
| Inconsistent dose-response curve | Cell seeding is not uniform. | Ensure a single-cell suspension before seeding and use a multichannel pipette for consistency. |
| Compound precipitation. | Check the solubility of this compound in your culture medium. If precipitation occurs at higher concentrations, consider using a different solvent or a lower top concentration. |
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound in different cell lines.
| Cell Line | Assay Type | Incubation Time | IC50 (µM) | Reference |
| MDA-MB-231 (Breast Cancer) | MTT Assay | 48 hours | 16.46 | [4] |
| MDA-MB-231 (Breast Cancer) | MTT Assay | 48 hours | 16.60 | [5] |
| MDA-MB-231 (Breast Cancer) | MTT Assay | 48 hours | 23.46 | [6] |
| UMR-106 (Osteoblast) | MTT Assay | 72 hours | 94.01 | [4] |
| UMR-106 (Osteoblast) | MTT Assay | 48 hours | 119.20 | [5] |
| UMR-106 (Osteoblast) | MTT Assay | 48 hours | 75.53 | [6] |
Experimental Protocols
Protocol 1: Determining Optimal Concentration using a Dose-Response Assay (MTT Assay)
This protocol outlines the steps to determine the IC50 of this compound for a specific cell line.
Materials:
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This compound
-
Cell line of interest
-
Complete cell culture medium
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96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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DMSO (Dimethyl sulfoxide)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a 2X stock solution of this compound in complete medium. Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Carefully remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the respective wells.
-
Incubate for the desired time (e.g., 48 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Carefully aspirate the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
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Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: Experimental workflow for a dose-response assay.
Caption: Troubleshooting logic for no observable effect.
References
- 1. Pharmacological and pharmacokinetic characterization of the cannabinoid receptor 2 agonist, GW405833, utilizing rodent models of acute and chronic pain, anxiety, ataxia and catalepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cannabinoid CB2 Agonist GW405833 Suppresses Inflammatory and Neuropathic Pain through a CB1 Mechanism that is Independent of CB2 Receptors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two Janus Cannabinoids That Are Both CB2 Agonists and CB1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cannabinoid Receptor Type 2 Agonist, GW405833, Reduced the Impacts of MDA‐MB‐231 Breast Cancer Cells on Bone Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of cannabinoid receptors in breast cancer cells improves osteoblast viability in cancer-bone interaction model while reducing breast cancer cell survival and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scisoc.or.th [scisoc.or.th]
Technical Support Center: Overcoming Solubility Challenges with Compound X for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with poorly soluble compounds, referred to here as "Compound X," for in vivo experimentation.
Troubleshooting Guide: Step-by-Step Solutions for Compound X Formulation
Issue: Compound X is precipitating out of solution upon preparation or administration.
This is a common challenge with hydrophobic compounds. The following steps provide a systematic approach to identifying a suitable vehicle for your in vivo studies.
Step 1: Initial Assessment and Vehicle Screening
A systematic approach to vehicle selection is critical. The goal is to find a formulation that solubilizes Compound X at the desired concentration and is well-tolerated by the animal model.
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Start with Common Preclinical Vehicles: Begin by testing the solubility of Compound X in a range of commonly used and well-tolerated vehicles.
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Tiered Approach: If simple aqueous vehicles are not effective, move to more complex formulations involving co-solvents, surfactants, or cyclodextrins.
| Excipient Class | Examples | Concentration Range (% w/v) | Notes |
| Aqueous Vehicles | Saline, Phosphate-Buffered Saline (PBS), 5% Dextrose in Water (D5W) | N/A | Ideal for soluble compounds, but often unsuitable for hydrophobic molecules. |
| Co-solvents | Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), Ethanol, Dimethyl Sulfoxide (DMSO) | 10-60% | Used to increase the solubility of lipophilic compounds. Potential for toxicity at higher concentrations.[1] |
| Surfactants | Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Solutol® HS 15 | 0.1-10% | Form micelles to encapsulate and solubilize poorly soluble drugs.[2][3] |
| Suspending Agents | Carboxymethylcellulose (CMC), Methylcellulose (MC), Hydroxypropyl Methylcellulose (HPMC) | 0.5-2% | For creating uniform suspensions when the compound cannot be fully dissolved. |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | 20-40% | Form inclusion complexes to enhance the solubility of hydrophobic compounds.[2] |
| Lipid-Based Vehicles | Corn oil, Sesame oil, Medium-Chain Triglycerides (MCTs) | N/A | Suitable for highly lipophilic compounds, often used for oral administration.[2][4] |
Step 2: Formulation Preparation and Optimization
Once a promising vehicle or combination of excipients has been identified, the next step is to prepare and optimize the formulation.
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Order of Addition: When using multiple excipients, the order of addition can be critical. For example, it is often best to first dissolve the compound in a small amount of an organic co-solvent like DMSO before adding the aqueous vehicle.
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Energy Input: Use a vortex mixer or sonicator to aid in dissolution. Gentle heating may also be employed, but be cautious of potential compound degradation.
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pH Adjustment: For ionizable compounds, adjusting the pH of the formulation can significantly improve solubility.[2]
Step 3: Visual Inspection and Characterization
After preparation, it is essential to visually inspect the formulation for any signs of precipitation or instability.
-
Clarity: A successfully solubilized compound should result in a clear solution.
-
Stability Over Time: Observe the formulation at room temperature and at 4°C for a period relevant to your experimental timeline to ensure the compound remains in solution.
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation
This protocol describes the preparation of a formulation using a co-solvent system, which is a common starting point for poorly soluble compounds.
Materials:
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Compound X
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Dimethyl Sulfoxide (DMSO)
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Polyethylene Glycol 400 (PEG 400)
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Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of Compound X.
-
Add a minimal amount of DMSO to dissolve Compound X completely. This creates a stock solution.
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In a separate tube, prepare the vehicle by mixing PEG 400 and saline in the desired ratio (e.g., 40% PEG 400, 60% Saline).
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Slowly add the Compound X/DMSO stock solution to the PEG 400/saline vehicle while vortexing.
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Ensure the final concentration of DMSO is low (typically <5%) to minimize potential toxicity.
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Visually inspect the final formulation for clarity.
Protocol 2: Preparation of a Cyclodextrin-Based Formulation
This protocol is suitable for compounds that can form inclusion complexes with cyclodextrins.
Materials:
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Compound X
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Hydroxypropyl-β-cyclodextrin (HP-β-CD)
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Sterile Water for Injection
Procedure:
-
Prepare a solution of HP-β-CD in sterile water at the desired concentration (e.g., 30% w/v). Gentle warming and stirring may be required to fully dissolve the HP-β-CD.
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Weigh the required amount of Compound X.
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Slowly add the Compound X powder to the HP-β-CD solution while stirring or vortexing.
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Continue to mix until Compound X is fully dissolved. Sonication can be used to expedite this process.
-
Visually inspect the final formulation for clarity.
Frequently Asked Questions (FAQs)
Q1: My compound is still not dissolving, even with co-solvents. What should I try next?
A1: If co-solvents are insufficient, consider more advanced formulation strategies. Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), can be effective for highly lipophilic compounds.[4][5] Alternatively, particle size reduction techniques like micronization or nanonization can increase the surface area of the drug and improve its dissolution rate.[2]
Q2: I have a clear solution, but it becomes cloudy after a few hours. What is happening?
A2: This indicates that your formulation is not stable and the compound is precipitating over time. This could be due to a supersaturated solution or temperature effects. Try to prepare the formulation fresh before each use. If that is not feasible, you may need to screen for a different vehicle system that provides better long-term stability.
Q3: Are there any concerns with using high concentrations of excipients like DMSO or Tween 80?
A3: Yes, many excipients can have their own biological effects or cause toxicity at high concentrations.[6] It is crucial to consult the literature for the tolerated concentrations of each excipient in your specific animal model and route of administration. Always include a vehicle-only control group in your experiments to account for any effects of the formulation itself.
Q4: Can I use a suspension if I cannot achieve a clear solution?
A4: Yes, if a solution cannot be achieved, a uniform suspension is an acceptable alternative for some routes of administration, such as oral gavage. It is critical to ensure the suspension is homogeneous to allow for accurate dosing. This can be achieved by using suspending agents like carboxymethylcellulose (CMC) and by vortexing the suspension immediately before each administration.
Q5: How can I determine the maximum tolerated dose of my formulation?
A5: Before conducting your main efficacy studies, it is advisable to perform a small-scale pilot study to determine the maximum tolerated dose (MTD) of your formulation. This involves administering escalating doses of the formulation to a small number of animals and monitoring them for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress.
Visualizations
Troubleshooting Workflow for Solubility Issues
Caption: A decision tree for troubleshooting Compound X solubility.
General Signaling Pathway Inhibition
Caption: Inhibition of a kinase cascade by Compound X.
References
- 1. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Potential for GW-405833 to induce tolerance in long-term studies
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with GW-405833. The information addresses the potential for tolerance induction during long-term experimental studies.
Troubleshooting Guides
This section addresses specific issues that users may encounter during their experiments with this compound, particularly those related to changes in efficacy over time.
Issue: Diminished Antinociceptive or Anti-inflammatory Response to this compound in Chronic Studies
Possible Cause: A reduction in the therapeutic effect of this compound after repeated administration could indicate the development of pharmacological tolerance. While specific long-term tolerance studies on this compound are not extensively documented in the public domain, tolerance is a known phenomenon for cannabinoid receptor agonists.[1][2] The mechanism may involve receptor desensitization or downregulation of cannabinoid receptors (CB1 or CB2) in the target tissues.
Troubleshooting Steps:
-
Verify Compound Integrity and Dosing Regimen:
-
Ensure the stability and purity of your this compound stock. Degradation could lead to reduced potency.
-
Confirm the accuracy of the administered dose and the consistency of the dosing schedule. Pharmacokinetic data from rodent models show a linear dose-dependent increase in plasma levels.[3]
-
-
Incorporate Washout Periods:
-
Introduce a "washout" period (cessation of treatment) in your experimental design. If the response to this compound is restored after this period, it may suggest reversible receptor desensitization.
-
-
Conduct Ex Vivo/In Vitro Receptor Analysis:
-
Perform receptor binding assays or Western blots to quantify CB1 and CB2 receptor expression levels. A significant reduction in receptor density in the treated group would support the hypothesis of receptor downregulation.
-
Assess Functional Receptor Sensitivity:
-
In tissue preparations from chronically treated animals, evaluate the functional response to this compound. For example, in cell-based assays, you can measure the inhibition of adenylyl cyclase. A rightward shift in the dose-response curve for this compound in tissues from treated animals would indicate desensitization.
-
-
Consider Cross-Tolerance:
-
Test the effect of another cannabinoid agonist in your model. If the response to a different CB1 or CB2 agonist is also diminished in animals chronically treated with this compound, this would suggest cross-tolerance and a common mechanism of receptor desensitization.[2]
-
Frequently Asked Questions (FAQs)
Q1: Does this compound induce tolerance with long-term use?
A1: Currently, there is a lack of published, long-term studies specifically designed to evaluate the development of tolerance to this compound. However, based on the general pharmacology of cannabinoid receptor agonists, particularly those acting on the CB1 receptor, tolerance is a potential outcome of chronic administration.[1][2] Behavioral and biochemical studies in animals have shown that repeated administration of cannabinoids can lead to the rapid development of tolerance.[2] Researchers should therefore consider this possibility in the design of their long-term experiments.
Q2: What is the mechanism of action of this compound, and how might this influence tolerance?
A2: The mechanism of action of this compound is complex and not fully elucidated. While it is often described as a selective CB2 receptor agonist, some research suggests its antinociceptive effects may be mediated through the CB1 receptor, or that it may act as a noncompetitive CB1 antagonist.[4][5] The pharmacology of this compound may also be species-dependent. If its effects are primarily CB1-mediated, the potential for tolerance could be higher, as CB1 receptor desensitization is a well-documented phenomenon.[2] If the effects are CB2-mediated, the potential for tolerance is less characterized but still possible.
Q3: Are there any reports of paradoxical effects with this compound that could be mistaken for tolerance?
A3: Yes, in a rat model of osteoarthritis, intra-articular injection of this compound was found to have a pro-nociceptive (pain-inducing) effect, which appeared to involve TRPV1 receptors.[6][7] This is in contrast to its expected anti-nociceptive effects in other models.[3] Researchers should be aware of the experimental context, as such paradoxical effects could complicate the interpretation of results in long-term studies and might be misconstrued as a loss of efficacy.
Q4: How can I design a study to assess the potential for this compound-induced tolerance?
A4: A study to investigate tolerance should include the following components:
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Baseline Efficacy: Establish the acute dose-response relationship for the desired effect of this compound in naive animals.
-
Chronic Dosing: Administer a fixed dose of this compound daily for an extended period (e.g., 7-14 days or longer).
-
Periodic Re-evaluation: Re-assess the dose-response relationship at multiple time points during the chronic dosing period. A rightward shift in the dose-response curve would indicate tolerance.
-
Control Groups: Include a vehicle-treated control group to account for any changes in the baseline response of the model over time.
-
Post-Mortem Analysis: At the end of the study, analyze receptor expression and function in relevant tissues as described in the troubleshooting guide.
Data Presentation
Table 1: Pharmacokinetic and Effective Dose Ranges of this compound in Rodent Models
| Parameter | Species | Route of Administration | Effective Dose Range | Key Findings | Reference |
| Pharmacokinetics | Rat | Intraperitoneal (i.p.) | 0.3 - 100 mg/kg | Linear, dose-dependent increases in plasma levels; significant CNS penetration. | [3] |
| Antihyperalgesia (Neuropathic & Inflammatory Pain) | Rat | i.p. | Up to 30 mg/kg | Potent and efficacious antihyperalgesic effects. | [3] |
| Antiallodynia (Neuropathic & Inflammatory Pain) | Mouse | i.p. | 3 - 30 mg/kg | Dose-dependently reversed mechanical allodynia. | [4][5] |
| Analgesia & Sedation | Rat | i.p. | 100 mg/kg | Observed at high doses. | [3] |
Experimental Protocols
Protocol: Assessment of Tolerance to this compound in a Neuropathic Pain Model
-
Model Induction: Induce neuropathic pain in a cohort of rodents (e.g., using the chronic constriction injury or partial sciatic nerve ligation model). Allow sufficient time for the development of stable mechanical allodynia.
-
Baseline Assessment:
-
Measure baseline mechanical withdrawal thresholds using von Frey filaments.
-
Establish a full dose-response curve for the acute antiallodynic effect of this compound (e.g., doses of 3, 10, 30 mg/kg, i.p.) in a subset of animals to determine the ED50.
-
-
Chronic Treatment Regimen:
-
Divide the remaining animals into two groups: a control group receiving vehicle and a treatment group receiving a fixed dose of this compound (e.g., a dose equivalent to the ED80 from the baseline assessment) once or twice daily for 14 consecutive days.
-
-
Assessment of Tolerance:
-
On days 1, 7, and 14 of the chronic treatment, re-evaluate the mechanical withdrawal thresholds before and after drug/vehicle administration.
-
On day 15, perform a full dose-response assessment for this compound in both the vehicle-treated and chronically treated groups. A significant increase in the ED50 in the chronically treated group compared to the vehicle group indicates the development of tolerance.
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the animals and collect relevant tissues (e.g., lumbar spinal cord, dorsal root ganglia).
-
Process tissues for quantitative analysis of CB1 and CB2 receptor protein levels via Western blot or immunohistochemistry.
-
Visualizations
Caption: Putative signaling pathways of this compound.
Caption: Experimental workflow for a long-term tolerance study.
Caption: Logical diagram of drug tolerance mechanisms.
References
- 1. Tolerance and cross-tolerance to cannabinoids in mice: schedule-controlled responding and hypothermia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Tolerance and Blockade of Long-Term Depression at Synapses in the Nucleus Accumbens after Chronic Cannabinoid Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological and pharmacokinetic characterization of the cannabinoid receptor 2 agonist, GW405833, utilizing rodent models of acute and chronic pain, anxiety, ataxia and catalepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cannabinoid CB2 Agonist GW405833 Suppresses Inflammatory and Neuropathic Pain through a CB1 Mechanism that is Independent of CB2 Receptors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cannabinoid CB2 Agonist GW405833 Suppresses Inflammatory and Neuropathic Pain through a CB1 Mechanism that is Independent of CB2 Receptors in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Paradoxical effects of the cannabinoid CB2 receptor agonist GW405833 on rat osteoarthritic knee joint pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
GW-405833's complex pharmacology and its research implications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GW-405833. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound a selective CB2 receptor agonist?
A1: While initially developed and widely cited as a selective cannabinoid receptor 2 (CB2) agonist, subsequent research has revealed a more complex pharmacological profile.[1] In vitro studies have shown that this compound can also act as a noncompetitive antagonist at the cannabinoid receptor 1 (CB1).[1][2] Furthermore, some in vivo studies suggest that its analgesic effects may be mediated by the CB1 receptor, not the CB2 receptor.[1] Therefore, it is crucial to consider these off-target effects when interpreting experimental results.
Q2: What are the reported binding affinities and functional activities of this compound at CB1 and CB2 receptors?
A2: this compound exhibits significantly higher binding affinity and potency at the CB2 receptor compared to the CB1 receptor in in vitro assays. However, there is variability in the reported values across different studies. A summary of this data is provided in the table below.
Q3: What are the potential reasons for observing a lack of efficacy or contradictory results in my in vivo pain models with this compound?
A3: The paradoxical effects of this compound in vivo can be attributed to several factors:
-
Complex Pharmacology: As mentioned, this compound's activity is not limited to CB2 agonism. Its non-competitive antagonism at CB1 receptors could lead to unexpected outcomes depending on the specific pain model and the underlying pathophysiology.[1][2]
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CB1 Receptor-Mediated Effects: Some studies have shown that the analgesic effects of this compound are absent in CB1 knockout mice and can be blocked by a CB1 antagonist, suggesting a CB1-dependent mechanism of action in certain pain states.[1]
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Disease State-Dependent Effects: The pharmacological effects of this compound may differ in healthy versus pathological conditions. For example, in a model of osteoarthritis, it was found to have pro-nociceptive effects that involved the TRPV1 receptor.
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Dosing: The dose of this compound can significantly influence its effects. Anti-inflammatory and anti-hyperalgesic effects are typically observed at lower doses, while higher doses may lead to ataxia and other side effects.[3]
Q4: Can this compound be used to study CB2 receptor-mediated signaling pathways exclusively?
A4: Given its known interactions with the CB1 receptor, using this compound as a tool to exclusively study CB2 receptor signaling should be approached with caution. It is highly recommended to use it in conjunction with CB1 and CB2 receptor knockout animals or selective antagonists for both receptors to dissect the specific receptor contributions to the observed effects.
Troubleshooting Guides
Problem 1: Inconsistent results in cAMP functional assays.
| Possible Cause | Troubleshooting Steps |
| Cell line variability | Ensure consistent cell passage number and health. Different cell lines (e.g., HEK293, CHO) can have varying levels of receptor expression and coupling to downstream signaling pathways. |
| Complex functional activity | This compound has been reported to act as a partial agonist at the CB2 receptor.[4] The level of adenylyl cyclase stimulation by forskolin can influence the apparent efficacy. Consider testing a range of forskolin concentrations. |
| Off-target effects | If using a cell line co-expressing CB1 and CB2 receptors, the observed effect on cAMP levels could be a composite of its actions at both receptors. Use cell lines expressing only the receptor of interest or employ selective antagonists to isolate the effects. |
| Assay conditions | Optimize incubation times and reagent concentrations. Ensure the assay is performed within the linear range of detection. |
Problem 2: Unexpected behavioral phenotypes in animal models.
| Possible Cause | Troubleshooting Steps |
| CB1 receptor-mediated effects | As some in vivo effects of this compound are CB1-dependent, consider co-administration with a selective CB1 antagonist (e.g., rimonabant) to determine the contribution of this receptor.[1] Running parallel experiments in CB1 knockout mice is also highly recommended.[1] |
| Dose-dependent effects | Perform a thorough dose-response study to identify the optimal therapeutic window for the desired effect. Be aware that higher doses can lead to side effects such as ataxia.[3] |
| Route of administration and pharmacokinetics | The route of administration can impact the bioavailability and tissue distribution of the compound. Consider the pharmacokinetic profile of this compound when designing your study. |
| Pain model-specific effects | The underlying mechanisms of different pain models (e.g., neuropathic vs. inflammatory) can influence the efficacy of this compound. The observed effect may be specific to the chosen model. |
Data Presentation
Table 1: In Vitro Pharmacology of this compound at Human Cannabinoid Receptors
| Parameter | CB1 Receptor | CB2 Receptor | Selectivity (CB1/CB2) | Reference |
| Ki (nM) | 4772 | 3.92 | ~1200x | [2] |
| EC50 (nM) | >10,000 (antagonist activity) | 0.65 (partial agonist) | - | [3][5] |
Note: Ki and EC50 values can vary depending on the assay conditions and cell system used.
Experimental Protocols
Radioligand Binding Assay (Competitive)
Objective: To determine the binding affinity (Ki) of a test compound for CB1 or CB2 receptors.
Materials:
-
Membrane preparations from cells stably expressing human CB1 or CB2 receptors.
-
Radioligand: [³H]CP55,940 (a high-affinity cannabinoid agonist).
-
Non-specific binding control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN 55,212-2).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of the test compound (this compound) in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or non-specific binding control or test compound dilution.
-
50 µL of [³H]CP55,940 (at a concentration close to its Kd).
-
100 µL of membrane preparation.
-
-
Incubate the plate at 30°C for 90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value of the test compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
Objective: To assess the functional activity of this compound (agonist or antagonist) at CB1 or CB2 receptors.
Materials:
-
Cells stably expressing human CB1 or CB2 receptors (e.g., HEK293 or CHO cells).
-
Forskolin (to stimulate adenylyl cyclase).
-
Test compound (this compound).
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Cell culture medium and reagents.
Procedure:
-
Seed the cells in a 96-well plate and grow to the desired confluency.
-
Replace the culture medium with serum-free medium or assay buffer.
-
To assess agonist activity (at CB2) :
-
Add varying concentrations of this compound to the cells.
-
Add a fixed concentration of forskolin (e.g., 1-10 µM).
-
Incubate for the recommended time (typically 15-30 minutes).
-
-
To assess antagonist activity (at CB1) :
-
Pre-incubate the cells with varying concentrations of this compound.
-
Add a known CB1 agonist (e.g., CP55,940 at its EC80 concentration) along with forskolin.
-
Incubate for the recommended time.
-
-
Lyse the cells (if required by the assay kit).
-
Measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
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Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).
In Vivo Neuropathic Pain Model (Partial Sciatic Nerve Ligation)
Objective: To evaluate the analgesic efficacy of this compound in a model of neuropathic pain.
Materials:
-
Mice or rats.
-
Anesthetic agents.
-
Surgical instruments.
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This compound solution for administration (e.g., intraperitoneal injection).
-
Von Frey filaments for assessing mechanical allodynia.
Procedure:
-
Anesthetize the animal.
-
Perform a partial sciatic nerve ligation (PSNL) surgery as described in the literature.
-
Allow the animals to recover for a set period (e.g., 7-14 days) to allow for the development of neuropathic pain.
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Establish a baseline measurement of mechanical allodynia using von Frey filaments.
-
Administer this compound or vehicle control at the desired dose(s).
-
Measure the paw withdrawal threshold at various time points post-administration (e.g., 30, 60, 120 minutes) using the von Frey test.
-
Analyze the data to determine if this compound significantly increases the paw withdrawal threshold compared to the vehicle control.
Mandatory Visualization
Caption: Proposed signaling pathways of this compound at CB1 and CB2 receptors.
Caption: Experimental workflow for characterizing the pharmacology of this compound.
References
- 1. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radioligand binding assay for the human CB1 receptor [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]
Addressing the CB1-dependent effects of GW-405833 in experimental design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing GW-405833. The information herein is intended to help navigate the complexities of its CB1-dependent effects in experimental design.
Frequently Asked Questions (FAQs)
Q1: Is this compound a selective CB2 receptor agonist?
While initially developed and widely described as a selective CB2 receptor agonist, accumulating evidence demonstrates that this compound also exerts significant effects through the CB1 receptor.[1][2][3] In fact, its pain-relieving properties in preclinical models of neuropathic and inflammatory pain are mediated by CB1, not CB2, receptors.[1][2] Therefore, it is crucial to consider its CB1-mediated effects in your experimental design.
Q2: What are the known CB1-dependent effects of this compound?
The primary reported CB1-dependent effect of this compound is its antiallodynic efficacy in pain models.[1][2] Studies have shown that the pain-relieving effects of this compound are absent in CB1 knockout (KO) mice and are blocked by the CB1 antagonist, rimonabant.[1][2] In vitro, this compound has been shown to act as a noncompetitive CB1 antagonist, affecting downstream signaling pathways such as adenylyl cyclase, ERK phosphorylation, and CB1 receptor internalization.[3]
Q3: Does this compound produce the typical side effects associated with CB1 agonists?
Despite its CB1-dependent analgesic effects, this compound does not appear to produce the classic cannabimimetic side effects associated with direct CB1 agonists, such as catalepsy, at therapeutic doses.[1][2] For instance, at a dose of 30 mg/kg (i.p.), which is effective for pain relief, this compound did not induce catalepsy in the ring test.[1]
Q4: How can I experimentally distinguish between CB1-dependent and CB2-dependent effects of this compound?
To dissect the receptor-specific effects of this compound, a combination of pharmacological and genetic approaches is recommended. The following experimental workflow can be employed:
Q5: What are the recommended doses and routes of administration for in vivo studies?
In rodent models of pain, this compound has been shown to be effective when administered intraperitoneally (i.p.). Doses of 10 and 30 mg/kg have demonstrated robust antiallodynic effects.[1][2] It is important to note that a dose of 3 mg/kg did not produce significant pain relief.[1] Higher doses, around 100 mg/kg, may lead to sedation and catalepsy.[4]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected or contradictory results in pain assays. | The observed effects may be CB1-mediated rather than CB2-mediated. | 1. Include a CB1 antagonist (e.g., rimonabant) treatment group to determine if the effect is blocked.[1][2]2. If available, repeat the experiment in CB1 knockout mice.[1][2]3. Consider the possibility of off-target effects, especially at higher concentrations. |
| Lack of effect in an inflammatory model where CB2 is expected to be involved. | The specific inflammatory pathway in your model may not be significantly modulated by the signaling pathways affected by this compound. | 1. Verify CB2 receptor expression in your target tissue or cell type.2. Investigate downstream signaling pathways known to be modulated by this compound, such as the AKT/mTOR and ERK pathways.[5]3. Consider that in some inflammatory pain models, the antinociceptive effects of this compound are CB1-dependent.[1] |
| In vitro results not translating to in vivo findings. | The complex in vivo environment can lead to different pharmacological outcomes. This compound's in vivo effects, particularly analgesia, appear to be predominantly CB1-mediated, while it was initially characterized as a CB2 agonist based on in vitro binding and signaling assays.[1][3] | 1. Acknowledge the known discrepancy between in vitro and in vivo pharmacology of this compound.2. Design in vivo experiments with appropriate controls to identify the mediating receptor (see Q4). |
| Observed pro-nociceptive effects in an osteoarthritis model. | In osteoarthritic joints, this compound has been shown to have a sensitizing effect on joint mechanoreceptors, which appears to involve TRPV1 receptors.[6] | 1. Be aware of the paradoxical effects of this compound in specific disease models.2. Consider co-administration with a TRPV1 antagonist to investigate this interaction.[6] |
Quantitative Data Summary
Table 1: In Vitro Binding Affinities (Ki)
| Receptor | Human (Ki, nM) | Rat (Ki, nM) | Selectivity (Human CB2 vs. CB1) | Reference |
| CB1 | 1900 - 4800 | - | ~160 - 1200-fold | [7] |
| CB2 | 4 - 12 | - | [7] |
Table 2: In Vivo Efficacy in Pain Models (Mouse)
| Pain Model | Administration Route | Effective Dose Range (mg/kg) | Key Finding | Reference |
| Neuropathic Pain (Partial Sciatic Nerve Ligation) | i.p. | 10 - 30 | Antiallodynic effect is CB1-dependent. | [1] |
| Inflammatory Pain (Complete Freund's Adjuvant) | i.p. | 10 - 30 | Antiallodynic effect is CB1-dependent. | [1] |
Experimental Protocols
Protocol 1: Assessing the Role of CB1 Receptors in this compound-mediated Analgesia
This protocol is designed to determine if the analgesic effects of this compound are mediated by CB1 receptors.
-
Animal Model: Utilize a validated model of neuropathic or inflammatory pain in wild-type and CB1 knockout mice.
-
Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., a mixture of ethanol, emulphor, and saline). Prepare the CB1 antagonist rimonabant in a similar vehicle.
-
Experimental Groups:
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Group 1: Vehicle control
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Group 2: this compound (e.g., 30 mg/kg, i.p.)
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Group 3: Rimonabant (e.g., 10 mg/kg, i.p.) + this compound (30 mg/kg, i.p.)
-
Group 4 (in CB1 KO mice): this compound (30 mg/kg, i.p.)
-
-
Procedure:
-
Administer rimonabant 20 minutes before this compound injection in Group 3.[1]
-
Administer this compound or vehicle.
-
Assess pain-related behaviors (e.g., mechanical allodynia using von Frey filaments) at baseline and at various time points post-injection (e.g., 30, 60, 90, 120 minutes).
-
-
Data Analysis: Compare the paw withdrawal thresholds between the different treatment groups. A reversal of the this compound-induced analgesia by rimonabant and an absence of effect in CB1 KO mice would indicate a CB1-dependent mechanism.
Signaling Pathways
This compound has been shown to modulate several key signaling pathways. The following diagram illustrates its complex interactions with both CB1 and CB2 receptors and their downstream effectors.
References
- 1. Cannabinoid CB2 Agonist GW405833 Suppresses Inflammatory and Neuropathic Pain through a CB1 Mechanism that is Independent of CB2 Receptors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cannabinoid CB2 Agonist GW405833 Suppresses Inflammatory and Neuropathic Pain through a CB1 Mechanism that is Independent of CB2 Receptors in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two Janus Cannabinoids That Are Both CB2 Agonists and CB1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological and pharmacokinetic characterization of the cannabinoid receptor 2 agonist, GW405833, utilizing rodent models of acute and chronic pain, anxiety, ataxia and catalepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cannabinoid Receptor Type 2 Agonist, GW405833, Reduced the Impacts of MDA‐MB‐231 Breast Cancer Cells on Bone Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paradoxical effects of the cannabinoid CB2 receptor agonist GW405833 on rat osteoarthritic knee joint pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting CB2 receptors and the endocannabinoid system for the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Complexities of GW-405833: A Guide to Conflicting Research Findings
Technical Support Center
Researchers investigating the therapeutic potential of GW-405833 may encounter a landscape of seemingly contradictory findings. This guide provides a structured overview of the conflicting results, delves into the potential reasons for these discrepancies, and offers troubleshooting advice for your own experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound a selective CB2 agonist or does it have CB1 activity?
A1: This is the central point of conflict in the literature. While initially developed and widely described as a selective cannabinoid receptor 2 (CB2) agonist, subsequent research has revealed a more complex pharmacological profile.[1][2] Some studies report high selectivity for CB2 over cannabinoid receptor 1 (CB1), with selectivity ratios ranging from 37-fold to approximately 1200-fold.[1][3] However, other studies have demonstrated that the in vivo effects of this compound, particularly its anti-nociceptive properties, are dependent on CB1 receptors.[1][2] These studies found that the analgesic effects were absent in CB1 knockout mice and blocked by a CB1 antagonist.[1] Furthermore, in vitro studies have suggested that this compound can act as a noncompetitive CB1 antagonist.[1][3]
Q2: Why do some studies show anti-nociceptive (pain-relieving) effects of this compound, while others report pro-nociceptive (pain-promoting) effects?
A2: The analgesic effects of this compound appear to be highly dependent on the specific pain model and the timing of administration. In models of neuropathic and inflammatory pain, systemic administration of this compound has been shown to produce dose-dependent anti-allodynic effects.[1][4] However, a study on osteoarthritis in rats found that intra-articular injection of this compound into osteoarthritic knees augmented pain, a pro-nociceptive effect.[5][6] This pro-nociceptive effect appeared to involve the TRPV1 receptor.[5][6] It is possible that this compound's mechanism of action differs between the development and maintenance phases of pain.[1]
Q3: What are the known signaling pathways affected by this compound?
A3: this compound has been shown to modulate several key signaling pathways. In breast cancer cells, it has been found to suppress ERK phosphorylation and decrease phosphorylated AKT levels without affecting mTOR.[7] Conversely, in osteoblast-like cells, this compound induced both AKT and mTOR phosphorylation, suggesting a cell-type-specific effect.[7] Some research also indicates that this compound can act as a partial agonist of the orphan G protein-coupled receptor 55 (GPR55).[1]
Troubleshooting Guide
If you are encountering conflicting or unexpected results in your experiments with this compound, consider the following factors:
-
Animal Model and Species: The selectivity and effects of this compound can vary between species. For instance, the selectivity for CB2 over CB1 is reportedly lower in rats compared to humans.[8] The specific pain model used (e.g., neuropathic vs. inflammatory vs. osteoarthritic) can also significantly influence the outcome.[1][5][6]
-
Route and Timing of Administration: Systemic (e.g., intraperitoneal) versus local (e.g., intra-articular) administration can lead to different effects.[1][6] Furthermore, administering the compound before or after the induction of a pathological state may engage different mechanisms.[1]
-
Dosage: The effects of this compound are dose-dependent.[1][4] Higher doses (e.g., 100 mg/kg) may lead to off-target effects, including CB1-mediated side effects like sedation and catalepsy.[4][8]
-
Genetic Background of Animal Models: The use of knockout mice (CB1KO and CB2KO) has been crucial in dissecting the receptor-specific effects of this compound.[1][4] Ensure the genetic background of your animals is appropriate for your research question.
Data Summary
Receptor Binding Affinity and Selectivity
| Compound | Receptor | Species | Ki (nM) | Selectivity (CB2 vs. CB1) | Reference |
| This compound | CB2 | Human | 3.92 ± 1.58 | ~1200-fold | [3] |
| This compound | CB1 | Human | 4772 ± 1676 | [3] | |
| This compound | CB2 | Human | 4-12 | 160-1200-fold | [8] |
| This compound | CB1 | Human | 1900-4800 | [8] | |
| This compound | CB2 | Rat | Comparable to human | ~80-fold | [8] |
| This compound | CB1 | Rat | More potent than human | [8] |
In Vivo Analgesic Effects
| Study Focus | Animal Model | Administration | Dosage (mg/kg, i.p.) | Outcome | Receptor Dependence | Reference |
| Neuropathic & Inflammatory Pain | Mice (WT, CB1KO, CB2KO) | Systemic (i.p.) | 3, 10, 30 | Anti-allodynic | CB1-dependent, CB2-independent | [1][2] |
| Chronic Inflammatory Pain | Mice (WT, CB2KO) | Systemic (i.p.) | up to 30 | Anti-hyperalgesic | CB2-dependent | [4] |
| Osteoarthritic Knee Pain | Rats | Intra-articular | N/A | Pro-nociceptive | CB2 and TRPV1 | [5][6] |
| Acute & Chronic Pain | Rodents | Systemic (i.p.) | up to 30 | Anti-hyperalgesic | Not specified | [4] |
Experimental Methodologies
Neuropathic and Inflammatory Pain Model (Systemic Administration) [1]
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Animals: Wild-type (C57BL/6J and CD1), CB1 knockout (CB1KO), and CB2 knockout (CB2KO) mice of both sexes.
-
Pain Models:
-
Neuropathic Pain: Partial sciatic nerve ligation (PSNL).
-
Inflammatory Pain: Intraplantar injection of complete Freund's adjuvant (CFA).
-
-
Drug Administration: this compound (3, 10, and 30 mg/kg) administered intraperitoneally (i.p.) after the establishment of pain.
-
Behavioral Testing: Mechanical allodynia was assessed using von Frey filaments.
-
Pharmacological Tools: CB1 antagonist (rimonabant) and CB2 antagonist (SR144528) were used to determine receptor involvement.
Osteoarthritic Knee Joint Pain Model (Local Administration) [6]
-
Animals: Male Wistar rats.
-
Pain Model: Osteoarthritis (OA) induced by intra-articular injection of sodium monoiodo-acetate.
-
Drug Administration: this compound administered via close intra-arterial injection to the knee joint.
-
Outcome Measures:
-
Electrophysiological recordings of knee joint primary afferents in response to joint rotation.
-
Hindlimb incapacitance to assess pain behavior.
-
-
Pharmacological Tools: CB2 antagonist (AM630) and TRPV1 antagonist (SB366791).
Visualizations
Caption: Differential signaling of this compound in cancer cells versus osteoblasts.
Caption: Contrasting experimental workflows for pain studies.
Caption: Dual activity hypothesis for this compound at cannabinoid receptors.
References
- 1. Cannabinoid CB2 Agonist GW405833 Suppresses Inflammatory and Neuropathic Pain through a CB1 Mechanism that is Independent of CB2 Receptors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cannabinoid CB2 Agonist GW405833 Suppresses Inflammatory and Neuropathic Pain through a CB1 Mechanism that is Independent of CB2 Receptors in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two Janus Cannabinoids That Are Both CB2 Agonists and CB1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological and pharmacokinetic characterization of the cannabinoid receptor 2 agonist, GW405833, utilizing rodent models of acute and chronic pain, anxiety, ataxia and catalepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Paradoxical effects of the cannabinoid CB2 receptor agonist GW405833 on rat osteoarthritic knee joint pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cannabinoid Receptor Type 2 Agonist, GW405833, Reduced the Impacts of MDA‐MB‐231 Breast Cancer Cells on Bone Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting CB2 receptors and the endocannabinoid system for the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to CB2 Receptor Agonists: GW-405833, AM1241, and JWH133
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of three widely studied cannabinoid receptor 2 (CB2R) agonists: GW-405833, AM1241, and JWH133. The information presented is supported by experimental data to assist researchers in selecting the most appropriate compound for their studies.
At a Glance: Quantitative Comparison of CB2 Agonists
The following table summarizes the key pharmacological parameters of this compound, AM1241, and JWH133, including their binding affinities for CB1 and CB2 receptors and their functional potencies in activating CB2R.
| Compound | Receptor | Binding Affinity (Ki, nM) | Selectivity (CB1/CB2) | Functional Potency (EC50, nM) | Functional Efficacy |
| This compound | hCB2 | 3.92[1] | ~1200-fold[1] | N/A | Partial Agonist/Inverse Agonist[2] |
| hCB1 | 4772[1] | N/A | Antagonist[1][3] | ||
| AM1241 | hCB2 | ~7 | >80-fold | N/A | Protean Agonist[4] |
| hCB1 | >560 | N/A | |||
| JWH133 | hCB2 | 3.4[5][6][7] | ~200-fold[5][6][7] | N/A | Full Agonist[6][7] |
| hCB1 | 677[5][6][7] | N/A | Functionally Inactive[6][7] |
hCB1: human cannabinoid receptor 1, hCB2: human cannabinoid receptor 2. N/A: Not available in the provided search results.
In-Depth Pharmacological Profiles
This compound: A Potent CB2 Ligand with Complex Pharmacology
This compound is a potent ligand for the CB2 receptor, exhibiting high selectivity over the CB1 receptor in binding assays.[1] However, its functional profile is complex and appears to be assay-dependent, with some studies characterizing it as a partial agonist or even an inverse agonist at the CB2 receptor.[2] A significant consideration for researchers is the growing body of evidence suggesting that this compound also acts as a noncompetitive antagonist at the CB1 receptor.[1][3] This off-target activity is a critical factor to consider when interpreting experimental results, as some of its observed in vivo effects may be mediated through CB1 receptor blockade rather than CB2 receptor activation.[3]
AM1241: A Protean Agonist with In Vivo Efficacy
AM1241 is a selective CB2 receptor agonist that has demonstrated analgesic effects in various animal models of pain. It is often described as a "protean agonist," meaning its functional activity can vary depending on the specific signaling pathway and the level of constitutive receptor activity in the experimental system. For instance, it has been shown to act as a neutral antagonist in some assays while behaving as a partial agonist in others. This highlights the importance of characterizing its effects in the specific experimental context of interest.
JWH133: A Well-Characterized and Selective CB2 Full Agonist
JWH133 is a potent and highly selective full agonist for the CB2 receptor, with approximately 200-fold greater affinity for CB2 over CB1 receptors.[5][6][7] It is widely used as a tool compound for studying CB2R-mediated effects due to its well-defined pharmacology and lack of significant activity at the CB1 receptor.[6][7] Its consistent performance as a full agonist across various functional assays makes it a reliable choice for eliciting robust CB2R activation.
Signaling Pathways of CB2 Receptor Agonists
Activation of the CB2 receptor, a Gi/o protein-coupled receptor, initiates a cascade of intracellular signaling events. The primary pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Additionally, CB2R activation can stimulate the mitogen-activated protein kinase (MAPK) pathway, particularly extracellular signal-regulated kinases 1 and 2 (ERK1/2).
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Protocol:
-
Membrane Preparation: Cell membranes from cells overexpressing the human CB2 receptor (e.g., CHO or HEK293 cells) are prepared by homogenization and centrifugation.
-
Incubation: Membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled CB2 ligand (e.g., [³H]CP55,940) and a range of concentrations of the unlabeled test compound (this compound, AM1241, or JWH133).
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of a compound to modulate the intracellular levels of cyclic AMP, a key second messenger in GPCR signaling.
Protocol:
-
Cell Culture: Cells expressing the CB2 receptor (e.g., CHO-hCB2) are cultured in appropriate media.
-
Stimulation: Cells are pre-treated with forskolin (an adenylyl cyclase activator) to induce cAMP production. Subsequently, varying concentrations of the test agonist are added.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, often employing a labeled cAMP analog and a specific antibody. The signal is typically detected using fluorescence or luminescence.
-
Data Analysis: The concentration-response curve is plotted to determine the EC50 value, which represents the concentration of the agonist that produces 50% of its maximal effect.
ERK1/2 Phosphorylation Assay
This assay determines the activation of the MAPK signaling pathway by measuring the phosphorylation of ERK1/2.
Protocol:
-
Cell Culture and Serum Starvation: Cells expressing the CB2 receptor are cultured and then serum-starved for a period to reduce basal levels of ERK phosphorylation.
-
Agonist Stimulation: Cells are treated with different concentrations of the CB2 agonist for a short period (typically 5-15 minutes).
-
Cell Lysis: The cells are lysed to release the cellular proteins.
-
Western Blotting: The protein lysates are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.
-
Detection: Following incubation with secondary antibodies conjugated to an enzyme (e.g., HRP), the protein bands are visualized using a chemiluminescent substrate.
-
Quantification: The intensity of the p-ERK and total ERK bands is quantified, and the ratio of p-ERK to total ERK is calculated to determine the extent of ERK activation.
Conclusion
The choice of a CB2 agonist for research purposes depends critically on the specific experimental goals.
-
JWH133 stands out as a reliable and well-characterized selective full agonist for studies aiming to investigate the consequences of robust CB2 receptor activation.[6][7]
-
AM1241 may be suitable for in vivo studies where its protean agonist nature could be further explored, but careful characterization in the specific model system is warranted.
-
This compound , while a potent CB2 ligand, requires cautious interpretation of results due to its documented CB1 receptor antagonist activity .[1][3] Researchers using this compound should consider appropriate control experiments to delineate CB1- versus CB2-mediated effects.
This guide provides a framework for understanding the key differences between these three important CB2 receptor agonists. By considering their distinct pharmacological profiles and utilizing the appropriate experimental methodologies, researchers can advance our understanding of the role of the CB2 receptor in health and disease.
References
- 1. Two Janus Cannabinoids That Are Both CB2 Agonists and CB1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cannabinoid CB2 Agonist GW405833 Suppresses Inflammatory and Neuropathic Pain through a CB1 Mechanism that is Independent of CB2 Receptors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lifesciences.tecan.com [lifesciences.tecan.com]
- 6. Frontiers | Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist [frontiersin.org]
- 7. Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Cannabinoid Receptor 2 Dynamics: A Comparative Guide to SR144528-Mediated Blockade of GW-405833
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the pharmacological tools used to investigate the cannabinoid receptor 2 (CB2). We delve into the use of SR144528 to antagonize the effects of the CB2 agonist GW-405833, offering supporting experimental data, detailed protocols, and visual representations of the underlying molecular interactions.
The CB2 receptor, a G protein-coupled receptor primarily expressed in immune cells, has emerged as a promising therapeutic target for a range of conditions, including inflammatory and neuropathic pain.[1][2] Understanding the specific actions of agonists and antagonists is crucial for dissecting its physiological roles and for the development of novel therapeutics. This guide focuses on two key compounds: this compound, a known CB2-selective agonist, and SR144528, a potent and selective CB2 antagonist/inverse agonist.[3][4]
Compound Profiles: A Head-to-Head Comparison
SR144528 and this compound are indispensable tools for cannabinoid research, each possessing distinct pharmacological properties. SR144528 is recognized as the first potent and selective antagonist for the CB2 receptor, exhibiting subnanomolar affinity.[3][5] Conversely, this compound has been widely utilized as a CB2-selective agonist.[1][4] However, it is important to note that some in vivo studies have suggested that the antinociceptive effects of this compound may be mediated by the CB1 receptor, with SR144528 only modestly attenuating its effects.[1][2] This highlights the critical need for careful experimental design and interpretation when using these compounds.
Quantitative Pharmacological Data
The following tables summarize the key pharmacological parameters for SR144528 and this compound, providing a clear comparison of their binding affinities and functional potencies.
Table 1: Binding Affinity (Ki) of SR144528 and this compound at Cannabinoid Receptors
| Compound | Receptor | Species | Ki (nM) | Selectivity (CB1/CB2) | Reference |
| SR144528 | CB2 | Human (cloned) | 0.6 | >700-fold | [3][6] |
| CB2 | Rat (spleen) | 0.6 | [3][6] | ||
| CB1 | Human (cloned) | 400 | [3][6] | ||
| CB1 | Rat (brain) | 400 | [3][6] | ||
| This compound | CB2 | Human (cloned) | 3.92 ± 1.58 | ~1200-fold | [4] |
| CB1 | Human (cloned) | 4772 ± 1676 | [4] |
Table 2: Functional Activity of SR144528 in Blocking CB2 Agonist Effects
| Agonist | Assay | Cell Line | Parameter | SR144528 Potency | Reference |
| CP55,940 | Forskolin-stimulated adenylyl cyclase | CHO-hCB2 | EC50 | 10 nM | [3][7] |
| CP55,940 | Mitogen-activated protein kinase (MAPK) activity | CHO-hCB2 | IC50 | 39 nM | [3][7] |
| CP55,940 | Human tonsillar B-cell activation | Primary cells | IC50 | 20 nM | [3][7] |
Visualizing the Molecular Interactions
To better understand the mechanisms of action, the following diagrams illustrate the CB2 signaling pathway and the interplay between this compound and SR144528.
References
- 1. Cannabinoid CB2 Agonist GW405833 Suppresses Inflammatory and Neuropathic Pain through a CB1 Mechanism that is Independent of CB2 Receptors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cannabinoid CB2 Agonist GW405833 Suppresses Inflammatory and Neuropathic Pain through a CB1 Mechanism that is Independent of CB2 Receptors in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SR 144528, the first potent and selective antagonist of the CB2 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two Janus Cannabinoids That Are Both CB2 Agonists and CB1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. druglibrary.net [druglibrary.net]
Rimonabant as a Tool to Investigate GW-405833's CB1 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Rimonabant and GW-405833, focusing on the use of Rimonabant as an investigative tool to elucidate the cannabinoid receptor 1 (CB1) activity of this compound. This document outlines their respective mechanisms of action, presents key experimental data, and provides detailed protocols for relevant assays.
Introduction
The cannabinoid receptor 1 (CB1) is a G protein-coupled receptor predominantly expressed in the central nervous system, playing a crucial role in various physiological processes, including appetite, pain perception, and mood. Its modulation by exogenous and endogenous ligands has been a key area of research for therapeutic development.
Rimonabant is a well-characterized selective CB1 receptor antagonist and inverse agonist.[1][2][3] As an antagonist, it binds to the CB1 receptor and blocks the action of agonists. As an inverse agonist, it can reduce the constitutive activity of the receptor, leading to effects opposite to those of CB1 agonists.[4][5] Rimonabant has been extensively used as a pharmacological tool to study the endocannabinoid system and was clinically investigated for the treatment of obesity.[6][7]
This compound was initially identified as a selective cannabinoid receptor 2 (CB2) agonist.[8] However, subsequent research has revealed a more complex pharmacological profile, demonstrating that this compound also acts as a non-competitive antagonist at the CB1 receptor.[8][9] This dual activity makes it a compound of significant interest. The antinociceptive effects of this compound have been shown to be dependent on CB1 receptors, as these effects are absent in CB1 knockout mice and are blocked by Rimonabant.[9][10]
This guide will explore how the well-defined CB1 antagonistic properties of Rimonabant can be leveraged to probe and characterize the more recently discovered CB1 activity of this compound.
Data Presentation: Quantitative Comparison of Rimonabant and this compound
The following table summarizes the key quantitative parameters for Rimonabant and this compound, providing a basis for comparing their activity at the CB1 receptor.
| Parameter | Rimonabant | This compound | Reference |
| Binding Affinity (Ki) at CB1 | ~2 nM | ~4772 nM | [8] |
| Functional Activity at CB1 | Inverse Agonist / Antagonist | Non-competitive Antagonist | [4][5][8] |
| Binding Affinity (Ki) at CB2 | >1000 nM | ~3.92 nM | [8] |
| Functional Activity at CB2 | - | Agonist | [8] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize the CB1 activity of compounds like Rimonabant and this compound are provided below.
Radioligand Binding Assay for CB1 Receptor Affinity
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the CB1 receptor.
Materials:
-
Membranes from cells stably expressing human CB1 receptors (e.g., HEK293 or CHO cells)
-
Radioligand: [³H]CP55,940 or [³H]SR141716A (Rimonabant)
-
Test compounds: Rimonabant and this compound
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4)
-
96-well plates
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of the test compounds (Rimonabant and this compound).
-
In a 96-well plate, add the cell membranes, the radioligand at a concentration close to its Kd, and the test compound at various concentrations.
-
For non-specific binding determination, add a high concentration of a non-labeled CB1 ligand (e.g., 10 µM WIN 55,212-2).
-
Incubate the plate at 30°C for 60-90 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B).
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay for Functional Activity
This functional assay measures the activation of G proteins coupled to the CB1 receptor. Inverse agonists like Rimonabant decrease basal [³⁵S]GTPγS binding, while antagonists block agonist-stimulated binding.
Materials:
-
Membranes from cells expressing CB1 receptors
-
[³⁵S]GTPγS (non-hydrolyzable GTP analog)
-
CB1 receptor agonist (e.g., WIN 55,212-2 or CP55,940)
-
Test compounds: Rimonabant and this compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
GDP
-
96-well plates
-
Scintillation counter
Procedure:
-
Pre-incubate cell membranes with the test compounds (Rimonabant or this compound) for 15-30 minutes at 30°C in the assay buffer containing GDP.
-
To assess antagonist activity, add a CB1 agonist at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction by rapid filtration.
-
Wash the filters with ice-cold buffer.
-
Quantify the bound [³⁵S]GTPγS using a scintillation counter.
-
Data are expressed as a percentage of the basal [³⁵S]GTPγS binding (for inverse agonism) or the agonist-stimulated binding (for antagonism).
-
Determine IC50 or EC50 values through non-linear regression analysis.
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity upon CB1 receptor activation. Inverse agonists can increase cAMP levels, while antagonists block the agonist-induced decrease in cAMP.
Materials:
-
Whole cells expressing CB1 receptors (e.g., CHO-hCB1)
-
Forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels)
-
CB1 receptor agonist (e.g., WIN 55,212-2)
-
Test compounds: Rimonabant and this compound
-
Cell culture medium
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen)
Procedure:
-
Seed the cells in a 96-well plate and grow to confluence.
-
Pre-treat the cells with the test compounds for 15-30 minutes.
-
Stimulate the cells with forskolin and, for antagonist testing, a CB1 agonist.
-
Incubate for 30-60 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.
-
Data are expressed as a percentage of the forskolin-stimulated cAMP level.
-
Determine IC50 or EC50 values using non-linear regression.
Mandatory Visualizations
The following diagrams illustrate the signaling pathways and the mechanism of action of Rimonabant and this compound at the CB1 receptor.
Caption: Agonist activation of the CB1 receptor signaling pathway.
Caption: Rimonabant's competitive antagonism and inverse agonism at the CB1 receptor.
Caption: this compound's non-competitive antagonism at the CB1 receptor.
Caption: Experimental workflow to investigate this compound's CB1 activity using Rimonabant.
Conclusion
Rimonabant serves as an invaluable pharmacological tool for dissecting the CB1 receptor activity of novel compounds like this compound. Its well-established properties as a competitive CB1 inverse agonist allow for a clear interpretation of experimental results. By using Rimonabant in conjunction with the assays outlined in this guide, researchers can effectively confirm and characterize the CB1-mediated effects of this compound, distinguishing them from its known CB2 agonist activity. This comparative approach is essential for understanding the full pharmacological profile of this compound and for the development of more selective and efficacious cannabinoid receptor modulators.
References
- 1. researchgate.net [researchgate.net]
- 2. Rimonabant--a selective CB1 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cannabinoid receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. Rimonabant, a potent CB1 cannabinoid receptor antagonist, is a Gαi/o protein inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Rimonabant: a cannabinoid receptor type 1 blocker for management of multiple cardiometabolic risk factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of Rimonabant and Other Cannabinoid CB1 Receptor Antagonists in Reducing Food Intake and Body Weight: Preclinical and Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Two Janus Cannabinoids That Are Both CB2 Agonists and CB1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cannabinoid CB2 Agonist GW405833 Suppresses Inflammatory and Neuropathic Pain through a CB1 Mechanism that is Independent of CB2 Receptors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cannabinoid CB2 Agonist GW405833 Suppresses Inflammatory and Neuropathic Pain through a CB1 Mechanism that is Independent of CB2 Receptors in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of GW-405833 and Non-Selective Cannabinoid Agonists in Preclinical Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of the selective cannabinoid receptor 2 (CB2) agonist, GW-405833, against non-selective cannabinoid agonists in various pain models. The following sections detail their efficacy, side-effect profiles, and the experimental methodologies used in key studies, supported by quantitative data and visual representations of relevant biological pathways and experimental workflows.
Introduction to Cannabinoid Agonists in Pain Research
Cannabinoid receptors, primarily CB1 and CB2, are key targets in the development of novel analgesics. Non-selective cannabinoid agonists, which activate both CB1 and CB2 receptors, have demonstrated significant pain-relieving effects. However, their clinical utility is often hampered by psychoactive side effects associated with CB1 receptor activation in the central nervous system. This has led to the development of selective CB2 receptor agonists like this compound, with the hypothesis that they can provide analgesia without the undesirable central nervous system effects.
Efficacy in Neuropathic Pain Models
Neuropathic pain, arising from nerve damage, is a challenging condition to treat. Preclinical models, such as spinal nerve ligation, are crucial for evaluating the potential of new analgesics.
Comparative Efficacy of this compound and WIN55,212-2
A key study directly compared the long-term effects of this compound and the non-selective agonist WIN55,212-2 in a rat model of neuropathic pain induced by L5 spinal nerve transection. Both compounds were administered daily at a low, non-psychotropic dose (0.1 mg/kg) to assess their impact on mechanical allodynia, a hallmark of neuropathic pain where non-painful stimuli are perceived as painful.
The results demonstrated that both this compound and WIN55,212-2 were equally effective in reducing mechanical allodynia over a two-week treatment period.[1][2] The mean percent reversal of allodynia was comparable between the two compounds, with this compound showing a 45.5% reversal and WIN55,212-2 a 42.5% reversal.[1] This suggests that at low doses, selective activation of CB2 receptors can be as effective as combined CB1/CB2 activation in this neuropathic pain model.
Furthermore, the analgesic effects of both compounds were associated with a significant reduction in reactive gliosis in the spinal cord, indicating a potential mechanism involving the modulation of neuroinflammation.[1]
| Compound | Dose | Pain Model | Efficacy (Mechanical Allodynia) | Reference |
| This compound | 0.1 mg/kg (daily) | L5 Spinal Nerve Transection (Rat) | 45.5% reversal | [1] |
| WIN55,212-2 | 0.1 mg/kg (daily) | L5 Spinal Nerve Transection (Rat) | 42.5% reversal | [1] |
Efficacy in Inflammatory Pain Models
Inflammatory pain is another major target for analgesic drug development. The Complete Freund's Adjuvant (CFA) model is a widely used preclinical tool to induce a persistent inflammatory state. While direct comparative studies of this compound and non-selective agonists in this model are limited, individual studies provide insights into their efficacy.
This compound has been shown to suppress inflammatory pain.[3] For instance, in a CFA-induced inflammatory pain model in mice, this compound dose-dependently reversed mechanical allodynia.[3]
Non-selective agonists like CP55,940 have also demonstrated efficacy in inflammatory pain models. In rats with CFA-induced inflammation, systemic administration of CP55,940 significantly reduced the responses of dorsal horn neurons to noxious mechanical stimulation, with an ID50 of 0.28 mg/kg.[4][5]
Side-Effect Profile: The Cannabinoid Tetrad
A significant advantage of selective CB2 agonists is their anticipated favorable side-effect profile. The "cannabinoid tetrad" is a battery of tests used to assess the central effects of cannabinoids, including catalepsy (immobility), motor ataxia (impaired coordination), hypothermia (reduced body temperature), and analgesia in acute pain (tail-flick test).
A comparative study evaluated the effects of this compound (30 mg/kg, i.p.) and WIN55,212-2 (5 mg/kg, i.p.) in the cannabinoid tetrad test in mice.[3] The results clearly demonstrated a lack of centrally mediated side effects for this compound at a therapeutically relevant dose for pain relief. In contrast, WIN55,212-2 produced significant effects in all four tests, consistent with its non-selective CB1/CB2 receptor activation.[3]
| Test | This compound (30 mg/kg) | WIN55,212-2 (5 mg/kg) | Reference |
| Catalepsy (Ring Immobility) | No significant effect | Increased immobility | [3] |
| Motor Ataxia (Rotarod) | No significant effect | Reduced latency to fall | [3] |
| Hypothermia (Rectal Temp.) | No significant effect | Reduced body temperature | [3] |
| Analgesia (Tail-Flick) | No significant effect | Increased tail-flick latency | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of preclinical studies. Below are the protocols for the key experiments cited in this guide.
Neuropathic Pain Model: L5 Spinal Nerve Transection in Rats
This model induces mechanical allodynia, mimicking neuropathic pain in humans.
-
Anesthesia: The rat is anesthetized, typically with an inhalant or injectable anesthetic.
-
Surgical Procedure:
-
A dorsal midline incision is made to expose the L4-L6 vertebrae.
-
The paraspinal muscles are separated to reveal the transverse processes.
-
The L6 transverse process is carefully removed to expose the L4 and L5 spinal nerves.
-
The L5 spinal nerve is then isolated and tightly ligated with a silk suture.[6][7][8]
-
The muscle and skin are then closed in layers.
-
-
Post-operative Care: Animals are monitored during recovery and provided with appropriate analgesia for post-surgical pain.
-
Behavioral Testing: Mechanical allodynia is typically assessed using von Frey filaments starting several days after surgery to allow for the development of neuropathic pain.
Inflammatory Pain Model: Complete Freund's Adjuvant (CFA) Injection in Rats
This model induces a localized and persistent inflammation.
-
CFA Preparation: An emulsion of CFA is prepared, typically containing heat-killed Mycobacterium tuberculosis.[9][10][11][12]
-
Injection: A small volume of the CFA emulsion is injected subcutaneously into the plantar surface of the rat's hind paw.[9][10][11][12]
-
Inflammation Development: A robust inflammatory response, characterized by edema, erythema, and hyperalgesia, develops over the next few hours to days.
-
Behavioral Testing: Thermal hyperalgesia is commonly assessed using the Hargreaves test, and mechanical allodynia with von Frey filaments.
Behavioral Testing: Von Frey Test for Mechanical Allodynia
This test measures the withdrawal threshold to a mechanical stimulus.
-
Acclimation: The animal is placed in a testing chamber with a wire mesh floor and allowed to acclimate.
-
Stimulation: Calibrated von Frey filaments of increasing force are applied to the plantar surface of the hind paw.
-
Response: A positive response is recorded when the animal briskly withdraws its paw.
-
Threshold Determination: The 50% withdrawal threshold is calculated using the up-down method.
Behavioral Testing: Hargreaves Test for Thermal Hyperalgesia
This test measures the latency to withdraw from a thermal stimulus.
-
Acclimation: The animal is placed in a testing chamber on a glass surface and allowed to acclimate.
-
Stimulation: A radiant heat source is positioned under the glass and focused on the plantar surface of the hind paw.
-
Response: The latency to paw withdrawal is automatically recorded.
-
Cut-off Time: A cut-off time is used to prevent tissue damage.
Visualizing Key Pathways and Processes
To better understand the mechanisms and experimental designs discussed, the following diagrams are provided.
Caption: Simplified signaling pathway of cannabinoid receptors.
Caption: General experimental workflow for preclinical pain studies.
Conclusion
The available preclinical evidence suggests that the selective CB2 agonist this compound can be as effective as the non-selective cannabinoid agonist WIN55,212-2 in alleviating neuropathic pain, with the significant advantage of not producing the typical CB1-mediated side effects. While the antinociceptive mechanism of this compound is still under investigation, with some studies suggesting a complex interaction with the CB1 receptor, its favorable side-effect profile makes it an attractive candidate for further development.
It is important to note that direct comparative data for this compound against other non-selective agonists like CP55,940 and THC in standardized pain models are limited. Future head-to-head studies are warranted to provide a more comprehensive understanding of the relative therapeutic potential of selective CB2 agonists in the management of pain.
References
- 1. ruhr-uni-bochum.de [ruhr-uni-bochum.de]
- 2. DSpace [researchrepository.universityofgalway.ie]
- 3. Cannabinoid CB2 Agonist GW405833 Suppresses Inflammatory and Neuropathic Pain through a CB1 Mechanism that is Independent of CB2 Receptors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of CP55,940 on mechanosensory spinal neurons following chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. Korea Journal Central [journal.kci.go.kr]
- 9. scispace.com [scispace.com]
- 10. CFA-Induced Inflammatory Pain Model for Testing Anti-inflammatory Compounds [aragen.com]
- 11. researchgate.net [researchgate.net]
- 12. chondrex.com [chondrex.com]
A Comparative Guide to the Efficacy of GW-405833 and Standard-of-Care Analgesics in Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical efficacy of the investigational compound GW-405833 against established standard-of-care analgesics for neuropathic pain, including gabapentin, amitriptyline, and duloxetine. The information is compiled from various preclinical studies to facilitate an objective assessment of their relative performance.
Executive Summary
Neuropathic pain remains a significant clinical challenge with a substantial need for more effective and better-tolerated therapeutics. This compound, initially developed as a selective cannabinoid receptor 2 (CB2) agonist, has demonstrated analgesic properties in various preclinical models of neuropathic and inflammatory pain. However, recent evidence suggests its antinociceptive effects are primarily mediated through the cannabinoid receptor 1 (CB1), independent of the CB2 receptor.[1][2] Standard-of-care treatments for neuropathic pain include anticonvulsants like gabapentin and antidepressants such as the tricyclic antidepressant (TCA) amitriptyline and the serotonin-norepinephrine reuptake inhibitor (SNRI) duloxetine. While these drugs are widely used, their efficacy is often limited, and they are associated with dose-limiting side effects.
This guide synthesizes available preclinical data on the efficacy of this compound and these standard analgesics. It is important to note that direct head-to-head comparative studies are limited. Therefore, the presented data is collated from different studies, and direct comparison of quantitative values should be interpreted with caution due to variations in experimental models and protocols.
Data Presentation: Comparative Efficacy in Preclinical Models
The following tables summarize the quantitative data on the anti-allodynic effects of this compound and standard-of-care analgesics in rodent models of neuropathic pain. The data is primarily derived from studies utilizing the von Frey test to measure mechanical allodynia.
Table 1: Efficacy of this compound in a Neuropathic Pain Model
| Compound | Animal Model | Pain Assessment | Dosing Route | Effective Dose Range (mg/kg) | Observed Effect | Citation(s) |
| This compound | Partial Sciatic Nerve Ligation (PSNL) in mice | Mechanical Allodynia (von Frey) | Intraperitoneal (i.p.) | 10 - 30 | Dose-dependently reversed established mechanical allodynia. | [2] |
| This compound | Complete Freund's Adjuvant (CFA) in mice | Mechanical Allodynia (von Frey) | Intraperitoneal (i.p.) | 10 - 30 | Dose-dependently suppressed CFA-induced allodynia. | [2] |
Table 2: Efficacy of Standard-of-Care Analgesics in Neuropathic Pain Models
| Compound | Animal Model | Pain Assessment | Dosing Route | Effective Dose Range (mg/kg) | Observed Effect | Citation(s) |
| Gabapentin | Spinal Nerve Ligation (SNL) in rats | Mechanical Allodynia (von Frey) | Intraperitoneal (i.p.) | 100 | Reduced mechanical allodynia at its peak. | |
| Amitriptyline | Spinal Nerve Ligation (SNL) in rats | Thermal Hyperalgesia | Intraperitoneal (i.p.) | 10 | Completely reversed thermal hyperalgesia. | |
| Amitriptyline | Spinal Nerve Ligation (SNL) in rats | Mechanical Allodynia (von Frey) | Intraperitoneal (i.p.) | 10 | No significant effect on mechanical allodynia. | |
| Duloxetine | Oxaliplatin-induced neuropathy in rodents | Cold and Mechanical Allodynia (von Frey) | Intraperitoneal (i.p.) | 30 - 60 | Markedly reduced both cold and mechanical allodynia. | [3] |
| Duloxetine | Vincristine-induced neuropathy in mice | Mechanical Allodynia (von Frey) | Intraperitoneal (i.p.) | 5 - 20 (repeated) | Significantly reduced vincristine-induced mechanical allodynia after 7 days of treatment. | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the findings.
Neuropathic Pain Models
1. Partial Sciatic Nerve Ligation (PSNL) Model: This model induces neuropathic pain by creating a partial injury to the sciatic nerve. In mice, under anesthesia, the sciatic nerve is exposed at the mid-thigh level. A suture is then used to ligate approximately one-third to one-half of the nerve diameter. This procedure leads to the development of mechanical allodynia and thermal hyperalgesia in the ipsilateral paw, which can be assessed starting from a few days post-surgery and can persist for several weeks.[2]
2. Spinal Nerve Ligation (SNL) Model: The SNL model, as described by Kim and Chung, involves the ligation of the L5 and L6 spinal nerves in rats.[5] Under anesthesia, a dorsal midline incision is made to expose the L5 and L6 spinal nerves, which are then tightly ligated with silk sutures. This injury results in robust and long-lasting mechanical allodynia, thermal hyperalgesia, and spontaneous pain behaviors in the ipsilateral hind paw.
Pain Behavior Assessment
Von Frey Test for Mechanical Allodynia: This test is widely used to assess mechanical sensitivity. Rodents are placed in individual chambers on an elevated mesh floor, allowing access to the plantar surface of their hind paws. After an acclimation period, calibrated von Frey filaments of increasing stiffness are applied to the mid-plantar surface of the paw. The withdrawal threshold is determined as the filament of the lowest force that elicits a brisk withdrawal response in a certain number of applications (e.g., 50% response threshold). A decrease in the withdrawal threshold in the injured paw compared to the contralateral paw or baseline indicates mechanical allodynia.[3][4][5]
Signaling Pathways and Mechanisms of Action
The analgesic effects of this compound and the standard-of-care drugs are mediated by distinct signaling pathways.
This compound Signaling Pathway
While initially identified as a CB2 agonist, the analgesic effects of this compound in neuropathic pain models are now understood to be primarily mediated through the CB1 receptor.[2] However, it does not produce the typical cannabimimetic side effects associated with direct CB1 agonists, suggesting a more complex interaction, possibly as a noncompetitive antagonist or an allosteric modulator.[1][2] Activation of the CB1 receptor, a G-protein coupled receptor (GPCR), can lead to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways, ultimately resulting in reduced neuronal excitability and neurotransmitter release.
Gabapentin Signaling Pathway
Gabapentin exerts its analgesic effects by binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs).[1][6] This interaction does not directly block the channel pore but rather disrupts the trafficking of the α2δ-1 subunit and its interaction with other proteins in the presynaptic terminal. The ultimate effect is a reduction in the release of excitatory neurotransmitters, such as glutamate and substance P, which are crucial for pain transmission.
Amitriptyline and Duloxetine Signaling Pathway
Amitriptyline and duloxetine are serotonin-norepinephrine reuptake inhibitors (SNRIs), with amitriptyline also having other receptor activities. Their primary mechanism of analgesic action involves blocking the reuptake of serotonin (5-HT) and norepinephrine (NE) in the synaptic cleft of descending pain-modulating pathways in the spinal cord.[7][8][9] The increased levels of these neurotransmitters enhance the activity of inhibitory interneurons, leading to a reduction in ascending pain signals.
Experimental Workflow
The general workflow for evaluating the efficacy of these compounds in a preclinical neuropathic pain model is as follows:
Conclusion
This compound demonstrates dose-dependent analgesic efficacy in preclinical models of neuropathic pain, with a mechanism of action that appears to be distinct from traditional cannabinoid agonists. While it shows promise, the lack of direct comparative studies with standard-of-care analgesics like gabapentin, amitriptyline, and duloxetine makes it difficult to definitively position its efficacy. The standard-of-care drugs, while having established mechanisms of action, exhibit variable efficacy and notable side effect profiles. Further head-to-head preclinical studies are warranted to directly compare the therapeutic index and efficacy of this compound against these established treatments. This would provide a clearer understanding of its potential as a novel analgesic for neuropathic pain.
References
- 1. Gabapentin - Wikipedia [en.wikipedia.org]
- 2. The efficacy of duloxetine depends on spinal cholinergic plasticity in neuropathic pain model rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Duloxetine Protects against Oxaliplatin-Induced Neuropathic Pain and Spinal Neuron Hyperexcitability in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antinociceptive Effects of the Serotonin and Noradrenaline Reuptake Inhibitors Milnacipran and Duloxetine on Vincristine-Induced Neuropathic Pain Model in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amitriptyline inhibits the MAPK/ERK and CREB pathways and proinflammatory cytokines through A3AR activation in rat neuropathic pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Duloxetine and Amitriptyline Reduce Neuropathic Pain by Inhibiting Primary Sensory Input to Spinal Dorsal Horn Neurons via α1- and α2-Adrenergic Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SMPDB [smpdb.ca]
- 9. Clinical evidence for serotonin and norepinephrine reuptake inhibition of duloxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Enigmatic Mechanism of GW-405833: A Comparative Analysis Using Knockout Mice
A comprehensive guide for researchers, scientists, and drug development professionals on the validation of GW-405833's mechanism of action, revealing a surprising departure from its intended target. This report contrasts its activity with other key cannabinoid receptor agonists, supported by experimental data from knockout mouse models.
Introduction: The Conundrum of a "Selective" CB2 Agonist
This compound has been widely characterized as a potent and selective agonist for the cannabinoid receptor 2 (CB2), a key target in the endocannabinoid system for therapeutic interventions, particularly in inflammatory and neuropathic pain, without the psychoactive side effects associated with cannabinoid receptor 1 (CB1) activation.[1][2] However, accumulating evidence from in vivo studies, especially those employing knockout mice, has cast significant doubt on this accepted mechanism, suggesting a more complex and paradoxical pharmacology. This guide provides a comparative analysis of this compound's mechanism of action, juxtaposed with other cannabinoid agonists, and presents the compelling experimental data from knockout mice that challenge its CB2-centric activity.
The Plot Twist: Evidence from Knockout Mouse Models
The definitive method for validating the in vivo target of a compound is the use of knockout animals, which lack the gene encoding the putative receptor. Studies on this compound in CB1 and CB2 knockout mice have yielded unexpected results that are central to understanding its true mechanism of action in pain modulation.
A pivotal study investigated the antinociceptive effects of this compound in mouse models of neuropathic and inflammatory pain.[1][2] The key findings from this research, which are summarized in the tables below, revealed that the pain-relieving effects of this compound are not dependent on the CB2 receptor but are, in fact, mediated by the CB1 receptor.[1][2]
Comparative Analysis of Cannabinoid Agonists in Knockout Mice
To provide a clearer context for this compound's unusual in vivo profile, its effects are compared with two other well-characterized cannabinoid agonists: AM1241, a CB2-selective agonist, and JWH133, another widely used CB2-selective agonist.
Table 1: Effect of Cannabinoid Agonists on Mechanical Allodynia in Neuropathic Pain Models in Wild-Type and Knockout Mice
| Compound | Mouse Model | Wild-Type (WT) Mice | CB1 Knockout (KO) Mice | CB2 Knockout (KO) Mice | Implied Mechanism |
| This compound | Partial Sciatic Nerve Ligation | Effective [1] | Ineffective [1] | Effective [1] | CB1-dependent |
| AM1241 | Spinal Nerve Ligation | Effective [3][4] | Effective [3][4] | Not Reported | CB1-independent |
| JWH133 | Cocaine Self-Administration Model | Effective [5] | Effective [5] | Ineffective [5] | CB2-dependent |
Table 2: Effect of Cannabinoid Agonists on Mechanical Allodynia in Inflammatory Pain Models in Wild-Type and Knockout Mice
| Compound | Mouse Model | Wild-Type (WT) Mice | CB1 Knockout (KO) Mice | CB2 Knockout (KO) Mice | Implied Mechanism |
| This compound | Complete Freund's Adjuvant (CFA) | Effective [1] | Ineffective [1] | Effective [1] | CB1-dependent |
| AM1241 | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| JWH133 | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
These findings starkly contrast the expected outcomes for a selective CB2 agonist. While this compound robustly alleviates pain in wild-type and, surprisingly, in CB2 knockout mice, its efficacy is completely abolished in mice lacking the CB1 receptor.[1] This strongly indicates that the analgesic properties of this compound are mediated through the CB1 receptor, despite its reported in vitro selectivity for CB2. In contrast, the effects of AM1241 are maintained in CB1 knockout mice, supporting its mechanism as a CB2 agonist independent of CB1.[3][4] Similarly, the effects of JWH133 are absent in CB2 knockout mice, confirming its CB2-dependent action.[5]
Delving into the Signaling Pathways
The paradoxical in vivo action of this compound prompts an examination of its effects on downstream signaling pathways. While initially believed to signal through CB2-mediated pathways, evidence now points towards a complex interaction with CB1 signaling.
-
cAMP Inhibition: In vitro, this compound has been shown to act as a partial agonist at CB2 receptors, leading to a reduction in forskolin-stimulated cAMP production.[6] However, it also noncompetitively antagonizes adenylyl cyclase activity mediated by the CB1 receptor.[7]
-
MAPK/ERK and PI3K/Akt Pathways: In breast cancer cells, this compound has been found to reduce the phosphorylation of ERK and Akt.[8] This suggests an inhibitory effect on these pro-survival signaling cascades. The precise role of CB1 versus CB2 in mediating these effects in different cell types requires further investigation.
The following diagrams illustrate the proposed signaling pathways.
Caption: Proposed signaling pathways for this compound at CB1 and CB2 receptors.
Experimental Protocols
For researchers aiming to replicate or build upon these findings, the following are detailed methodologies for the key experiments cited.
Animals
-
Male and female CB1 knockout (CB1-/-), CB2 knockout (CB2-/-), and wild-type (WT) littermate mice on a C57BL/6 background were used in the pain studies.[1] All experimental procedures were approved by the local Institutional Animal Care and Use Committee.
Neuropathic Pain Model: Partial Sciatic Nerve Ligation (PSNL)
-
Mice are anesthetized with isoflurane.
-
An incision is made on the lateral side of the thigh.
-
The sciatic nerve is exposed by blunt dissection through the biceps femoris muscle.
-
Approximately one-third to one-half of the dorsal portion of the sciatic nerve is tightly ligated with a 7-0 silk suture.
-
The muscle and skin are closed with sutures.
-
Animals are allowed to recover for at least 14 days to allow for the full development of neuropathic pain before behavioral testing.[1]
Inflammatory Pain Model: Complete Freund's Adjuvant (CFA)
-
A baseline measurement of paw withdrawal threshold is taken.
-
Mice are briefly restrained, and 20 µL of CFA (50% in saline) is injected into the plantar surface of the hind paw.
-
Animals are returned to their home cages.
-
Behavioral testing is conducted at least 48 hours after CFA injection to assess inflammatory pain.[1]
Behavioral Assay: Mechanical Allodynia (von Frey Test)
-
Mice are placed in individual Plexiglas chambers on an elevated mesh floor and allowed to acclimate for at least 30 minutes.
-
Calibrated von Frey filaments are applied to the plantar surface of the hind paw with increasing force.
-
A positive response is recorded as a brisk withdrawal or flinching of the paw.
-
The 50% paw withdrawal threshold is calculated using the up-down method.
Drug Administration
-
This compound, AM1241, and JWH133 are typically dissolved in a vehicle solution (e.g., a mixture of DMSO, Tween 80, and saline).
-
Drugs are administered via intraperitoneal (i.p.) injection at the doses specified in the experimental design.
-
Behavioral testing is conducted at various time points after drug administration to assess the compound's effect.
Caption: Experimental workflow for validating the mechanism of action.
Conclusion: Re-evaluating this compound and Future Directions
The evidence from knockout mice studies unequivocally demonstrates that the antinociceptive effects of this compound are mediated by the CB1 receptor, not the CB2 receptor as previously thought.[1] This has significant implications for the interpretation of past studies that have used this compound as a selective CB2 agonist and for the future design of drugs targeting the endocannabinoid system.
The findings highlight the critical importance of in vivo validation of drug targets using knockout models. While in vitro assays provide valuable information on ligand-receptor interactions, they may not always predict the complex physiological responses in a whole organism.
For researchers in the field, this guide underscores the need for caution when using commercially available "selective" ligands and emphasizes the necessity of rigorous validation. For drug development professionals, the story of this compound serves as a compelling case study in the complexities of cannabinoid pharmacology and the ongoing quest for truly selective and effective therapeutics. The paradoxical CB1-mediated analgesic effect of this compound, which appears to be devoid of typical CB1-mediated side effects, may itself represent a novel avenue for therapeutic development.[1][2] Further research is warranted to elucidate the precise nature of this compound's interaction with the CB1 receptor and to explore the potential of developing biased agonists or allosteric modulators that can harness the therapeutic benefits of CB1 activation without the undesirable psychoactive effects.
References
- 1. Cannabinoid CB2 Agonist GW405833 Suppresses Inflammatory and Neuropathic Pain through a CB1 Mechanism that is Independent of CB2 Receptors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cannabinoid CB2 Agonist GW405833 Suppresses Inflammatory and Neuropathic Pain through a CB1 Mechanism that is Independent of CB2 Receptors in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Brain Cannabinoid CB2 Receptors Modulate Cocaine’s Actions in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological and pharmacokinetic characterization of the cannabinoid receptor 2 agonist, GW405833, utilizing rodent models of acute and chronic pain, anxiety, ataxia and catalepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Two Janus Cannabinoids That Are Both CB2 Agonists and CB1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cannabinoid Receptor Type 2 Agonist, GW405833, Reduced the Impacts of MDA‐MB‐231 Breast Cancer Cells on Bone Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Selecting Negative Controls for In Vitro Experiments with GW-405833
An Objective Comparison of Methodologies to Ensure Specificity and Validity of Experimental Results
For researchers, scientists, and drug development professionals investigating the effects of GW-405833, the selection of appropriate negative controls is paramount to generating robust and interpretable in vitro data. This compound is widely recognized as a selective agonist for the cannabinoid receptor 2 (CB2), but recent evidence has revealed a more complex pharmacological profile, including noncompetitive antagonism of the cannabinoid receptor 1 (CB1).[1][2][3] This dual activity necessitates a carefully considered negative control strategy to dissect the specific molecular mechanisms underlying its observed effects.
This guide provides a comparative overview of suitable negative controls for in vitro experiments involving this compound, supported by experimental protocols and data presentation formats to aid in experimental design and interpretation.
Understanding the Importance of Negative Controls
Negative controls are essential for validating that the observed effects of this compound are due to its specific interaction with the intended target (e.g., the CB2 receptor) and not a result of off-target effects, solvent effects, or other experimental artifacts. The ideal negative control for a small molecule like this compound would be a structurally identical but biologically inactive version, such as an inactive enantiomer. However, the commercial availability of such a control for this compound is not established. Therefore, a multi-faceted approach employing a combination of different types of negative controls is the most rigorous strategy.
Comparative Analysis of Negative Control Strategies
A comprehensive negative control strategy for this compound should include a vehicle control, a receptor antagonist to demonstrate target engagement, and potentially other cannabinoid receptor ligands to parse the contributions of CB1 and CB2 receptors.
| Control Type | Description | Advantages | Limitations | Recommended Use |
| Vehicle Control | The solvent used to dissolve this compound (e.g., DMSO, ethanol) administered at the same final concentration as the experimental group. | Essential for ruling out solvent-induced effects. Simple and cost-effective. | Does not control for off-target effects of the compound itself. | Mandatory in all experiments. |
| CB2 Receptor Antagonist | A selective CB2 antagonist (e.g., SR144528, AM630) co-administered with this compound. | Directly tests the hypothesis that the observed effect is mediated by the CB2 receptor. If the antagonist blocks the effect of this compound, it provides strong evidence for CB2-specific action. | The antagonist itself may have off-target effects or intrinsic activity that needs to be controlled for. | Highly Recommended to confirm CB2-mediated effects. |
| CB1 Receptor Antagonist | A selective CB1 antagonist (e.g., Rimonabant) co-administered with this compound. | Crucial for investigating the contribution of this compound's known CB1 antagonist activity to the observed cellular response.[1][2] | Similar to CB2 antagonists, potential for off-target effects. | Recommended when the experimental system expresses CB1 receptors. |
| Alternative CB2 Agonist | A structurally distinct and well-characterized selective CB2 agonist (e.g., JWH-133, AM1241). | Helps to confirm that the observed phenotype is a general consequence of CB2 agonism and not a unique effect of this compound's chemical structure. | May have its own unique off-target effects. | Good Practice to strengthen the conclusion that the effect is class-specific. |
| Untreated Control | Cells or tissues that are not exposed to any treatment. | Provides a baseline for the experimental system. | Does not account for any handling or solvent effects. | Mandatory as a baseline reference. |
Experimental Protocol: In Vitro cAMP Assay
A common in vitro assay to assess the activity of cannabinoid receptor agonists is the measurement of cyclic adenosine monophosphate (cAMP) levels following adenylyl cyclase inhibition.
Objective: To determine if the effect of this compound on cAMP levels is mediated by the CB2 receptor.
Cell Line: A cell line endogenously expressing the CB2 receptor or a cell line stably transfected with the human CB2 receptor (e.g., CHO-CB2 or HEK-CB2 cells).
Methodology:
-
Cell Culture: Culture the cells to 80-90% confluency in appropriate media.
-
Cell Plating: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Pre-treatment with Antagonist: For antagonist experiments, pre-incubate the cells with a CB2 antagonist (e.g., 1 µM SR144528) for 30 minutes.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) or the appropriate controls (Vehicle, Untreated, Alternative CB2 Agonist) for 15 minutes.
-
Adenylyl Cyclase Stimulation: Add an adenylyl cyclase activator (e.g., 10 µM Forskolin) to all wells to stimulate cAMP production and incubate for a further 15 minutes.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
Data Analysis: Normalize the data to the forskolin-alone control and plot the concentration-response curve for this compound to determine its EC50.
Data Presentation
Quantitative data from the cAMP assay can be summarized in a table for clear comparison.
| Treatment Group | Concentration | Mean cAMP Level (% of Forskolin Control) | Standard Deviation | p-value (vs. Vehicle + Forskolin) |
| Untreated | - | 10.2 | 1.5 | <0.001 |
| Forskolin Only | 10 µM | 100 | 8.7 | - |
| Vehicle (DMSO) + Forskolin | 0.1% | 98.5 | 9.1 | >0.05 |
| This compound + Forskolin | 100 nM | 45.3 | 5.2 | <0.01 |
| This compound + SR144528 + Forskolin | 100 nM + 1 µM | 92.1 | 7.8 | >0.05 |
| JWH-133 + Forskolin | 100 nM | 50.1 | 6.3 | <0.01 |
Visualizing Experimental Design and Pathways
Diagrams generated using Graphviz can effectively illustrate the experimental workflow and the underlying signaling pathways.
Caption: Workflow for assessing this compound activity on cAMP levels.
Caption: Simplified signaling pathway of this compound and its antagonist.
Conclusion
To ensure the scientific rigor of in vitro studies with this compound, a multi-pronged negative control strategy is essential. The use of a vehicle control is fundamental. However, to specifically attribute the observed effects to CB2 receptor agonism, the inclusion of a CB2 receptor antagonist is strongly recommended. Furthermore, given the compound's activity at the CB1 receptor, a CB1 antagonist should be considered, particularly in systems where this receptor is expressed. By employing a thoughtful combination of these controls, researchers can confidently elucidate the precise molecular mechanisms of this compound and produce high-quality, reproducible data.
References
- 1. Cannabinoid CB2 Agonist GW405833 Suppresses Inflammatory and Neuropathic Pain through a CB1 Mechanism that is Independent of CB2 Receptors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two Janus Cannabinoids That Are Both CB2 Agonists and CB1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cannabinoid CB2 Agonist GW405833 Suppresses Inflammatory and Neuropathic Pain through a CB1 Mechanism that is Independent of CB2 Receptors in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to GW-405833 and Novel Synthetic Cannabinoid Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological properties of GW-405833, a compound with a unique dual action at cannabinoid receptors, and a selection of novel, potent synthetic cannabinoid receptor agonists (SCRAs). The information presented herein is intended to assist researchers in understanding the distinct profiles of these compounds for their potential applications in drug discovery and development.
Executive Summary
This compound distinguishes itself from many novel synthetic cannabinoid receptor agonists through its unique pharmacological profile. Initially developed as a selective CB2 receptor agonist, further studies have revealed its function as a non-competitive antagonist at the CB1 receptor. This contrasts sharply with the activity of many recently emerged SCRAs, such as MDMB-4en-PINACA, AMB-FUBINACA, and JWH-018, which typically act as potent, full agonists at both CB1 and CB2 receptors. This fundamental difference in their interaction with the endocannabinoid system leads to vastly different physiological and potential therapeutic effects.
Comparative Pharmacological Data
The following table summarizes the quantitative data on the receptor binding affinity (Ki) and functional potency (EC50) of this compound and three representative novel SCRAs.
| Compound | Receptor | Binding Affinity (Ki) (nM) | Functional Potency (EC50) (nM) | Efficacy (Emax) |
| This compound | CB1 | 4772[1] | 16100 (agonist activity)[1] | Antagonist |
| CB2 | 3.92[1] | 0.65[1] | Partial Agonist (~50% of CP55,940)[2] | |
| MDMB-4en-PINACA | CB1 | 3.26[3][4] | 0.33 (cAMP)[3][4], 2.33 (β-arrestin)[5] | Full Agonist (112.7% vs. CP55,940)[4] |
| CB2 | Reported to be 7x more selective for CB2 over CB1[6][7] | - | - | |
| AMB-FUBINACA | CB1 | 10.04[8][9] | 0.54 (GTPγS)[9], 0.63 (cAMP)[9][10] | Full Agonist[9][10] |
| CB2 | 0.786[8] | 0.13 (GTPγS)[10] | Full Agonist[10] | |
| JWH-018 | CB1 | 9.00[11][12][13] | 102 (cAMP)[12][14], 4.4 (MAPK)[11] | Full Agonist[11][12] |
| CB2 | 2.94[11][12][13] | 133 (cAMP)[12][14] | Full Agonist[15] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the methods used to characterize these compounds, the following diagrams are provided.
Detailed Methodologies
Receptor Binding Assays
Receptor binding assays are performed to determine the affinity (Ki) of a compound for the cannabinoid receptors. A common method involves a competitive radioligand binding assay.
-
Cell Preparation : Membranes are prepared from cells stably expressing either the human CB1 or CB2 receptor (e.g., HEK293 or CHO cells).
-
Radioligand : A radiolabeled cannabinoid agonist with high affinity, such as [3H]CP55,940, is used.
-
Assay Protocol : A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., this compound or a novel SCRA).
-
Detection : After incubation, the bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
-
Data Analysis : The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assays
Functional assays are crucial for determining whether a compound that binds to the receptor acts as an agonist, antagonist, or inverse agonist, and for quantifying its potency (EC50) and efficacy (Emax).
1. cAMP Accumulation Assay:
This assay measures the ability of a compound to modulate the production of cyclic adenosine monophosphate (cAMP), a key second messenger in the G-protein signaling pathway of cannabinoid receptors.
-
Cell Culture : Cells expressing the CB1 or CB2 receptor are cultured and seeded in multi-well plates.
-
Stimulation : Cells are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation. They are then stimulated with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of the test compound.
-
Detection : The intracellular cAMP levels are measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Data Analysis : For agonists, the concentration that produces 50% of the maximal inhibition of forskolin-stimulated cAMP accumulation is the EC50. For antagonists, the ability to reverse the inhibitory effect of a known agonist is measured.
2. β-Arrestin Recruitment Assay:
This assay assesses the ability of a ligand to promote the interaction between the cannabinoid receptor and β-arrestin, a key protein involved in receptor desensitization and G-protein-independent signaling.
-
Assay Principle : The PathHunter® β-arrestin assay is a commonly used method. It utilizes enzyme fragment complementation. The cannabinoid receptor is tagged with a small enzyme fragment (ProLink), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor).
-
Activation : Upon agonist binding to the receptor, β-arrestin is recruited, bringing the two enzyme fragments into close proximity, which results in the formation of a functional β-galactosidase enzyme.
-
Detection : The activity of the reconstituted enzyme is measured by adding a substrate that produces a chemiluminescent signal, which is then quantified.
-
Data Analysis : The EC50 value represents the concentration of the agonist that produces 50% of the maximal β-arrestin recruitment.
Discussion and Comparison
The data presented clearly illustrates the divergent pharmacological profiles of this compound and the selected novel SCRAs.
This compound: A Profile of Selectivity and Dual Action
This compound exhibits high affinity and potent partial agonism at the CB2 receptor. This selectivity for CB2 has made it a valuable tool for investigating the therapeutic potential of targeting this receptor, particularly in the context of inflammation and pain, without the psychoactive effects associated with CB1 activation. However, the discovery of its non-competitive antagonism at the CB1 receptor adds a layer of complexity to its pharmacological profile. This dual action could be therapeutically advantageous in certain conditions where both CB2 activation and CB1 blockade are desired.
Novel SCRAs: A Focus on High Potency and Full Agonism
In stark contrast, novel SCRAs like MDMB-4en-PINACA, AMB-FUBINACA, and JWH-018 are characterized by their high affinity and potent, full agonism at both CB1 and CB2 receptors. Their primary pharmacological effects, including their potent psychoactivity and significant adverse event profiles, are driven by their strong activation of the CB1 receptor. The lack of selectivity and high efficacy of these compounds contribute to their unpredictable and often dangerous effects when used recreationally.
Implications for Research and Development
The distinct properties of this compound and novel SCRAs have significant implications for their use in research and their potential for therapeutic development.
-
This compound serves as a lead compound for the development of selective CB2 agonists with potential applications in treating inflammatory and neuropathic pain, autoimmune diseases, and other conditions where immune modulation is beneficial. Its CB1 antagonistic properties may also offer a unique therapeutic angle.
-
Novel SCRAs , while dangerous as recreational drugs, can be valuable research tools for understanding the consequences of potent, widespread cannabinoid receptor activation. Their study can provide insights into the mechanisms of cannabinoid-induced toxicity and inform the development of treatment strategies for SCRA-related health emergencies.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological and pharmacokinetic characterization of the cannabinoid receptor 2 agonist, GW405833, utilizing rodent models of acute and chronic pain, anxiety, ataxia and catalepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.who.int [cdn.who.int]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. Synthesis and in Vitro Cannabinoid Receptor 1 Activity of Recently Detected Synthetic Cannabinoids 4F-MDMB-BICA, 5F-MPP-PICA, MMB-4en-PICA, CUMYL-CBMICA, ADB-BINACA, APP-BINACA, 4F-MDMB-BINACA, MDMB-4en-PINACA, A-CHMINACA, 5F-AB-P7AICA, 5F-MDMB-P7AICA, and 5F-AP7AICA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MDMB-4en-PINACA - Wikipedia [en.wikipedia.org]
- 7. Fatal Overdose with the Cannabinoid Receptor Agonists MDMB-4en-PINACA and 4F-ABUTINACA: A Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AMB-FUBINACA - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. ecddrepository.org [ecddrepository.org]
- 11. JWH018, a common constituent of ‘Spice’ herbal blends, is a potent and efficacious cannabinoid CB1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JWH-018 - Wikipedia [en.wikipedia.org]
- 13. JWH 018 | CAS 209414-07-3 | JWH018 | Tocris Bioscience [tocris.com]
- 14. JWH 018 | 209414-07-3 | FP26827 | Biosynth [biosynth.com]
- 15. Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Uncharted: Proper Disposal Procedures for GW-405833
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of GW-405833, a potent and selective cannabinoid receptor 2 (CB2) agonist. In the absence of a specific Safety Data Sheet (SDS) for this research compound, a conservative approach treating this compound as a potent, hazardous chemical waste is mandatory. This document outlines a procedural, step-by-step approach to ensure the safety of laboratory personnel and minimize environmental impact.
Understanding the Compound: Assumed Hazard Profile
Due to the lack of specific toxicological and environmental data for this compound, it must be handled as a compound with a high degree of uncertainty regarding its hazards. As a potent pharmacological agent, it is prudent to assume it may possess significant biological activity and potential for toxicity.[1][2][3][4][5] The following table summarizes the assumed characteristics of this compound waste, guiding the disposal protocol.
| Characteristic | Assumed Profile for this compound Waste | Rationale |
| Physical State | Solid (as supplied) or liquid (in solution) | Based on typical laboratory use. |
| Chemical Class | Indole derivative, chlorinated organic compound | Based on its chemical structure. |
| Potency | High | As a selective CB2 agonist with nanomolar efficacy. |
| Toxicity | Assumed to be toxic | Precautionary principle for a potent bioactive molecule.[2][3][6] |
| Environmental Hazard | Assumed to be hazardous to the environment | Lack of data necessitates a conservative approach. |
| Reactivity | Unknown | Avoid mixing with other chemicals unless compatibility is known. |
Step-by-Step Disposal Protocol
This protocol provides a general framework for the safe disposal of this compound. Always consult and adhere to your institution's specific hazardous waste management guidelines and local regulations.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE at all times: safety glasses, a lab coat, and chemical-resistant gloves.
-
For handling larger quantities or creating solutions, consider enhanced respiratory protection such as a fume hood.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a material compatible with chlorinated organic compounds.
-
The label should include: "Hazardous Waste," "this compound," the approximate amount, and the date of accumulation.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The container material should be compatible with the solvent used.
-
Do not mix with other chemical waste streams unless explicitly permitted by your institution's safety office.[7][8][9]
-
The label should include: "Hazardous Waste," "this compound in [Solvent Name]," the estimated concentration, and the date.
-
3. Decontamination of Labware and Surfaces:
-
All glassware and equipment that have come into contact with this compound must be decontaminated before reuse or disposal.[10][11][12][13][14]
-
Rinsing: Rinse the contaminated items with a suitable solvent in which this compound is soluble. Collect the rinsate as hazardous liquid waste.
-
Washing: After the initial rinse, wash the items with an appropriate laboratory detergent and water.
-
Surface Cleaning: Decontaminate work surfaces where this compound was handled using a solvent-dampened cloth, followed by a standard laboratory cleaning agent. Dispose of the cleaning materials as solid hazardous waste.
4. Storage of Hazardous Waste:
-
Store the sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.[8]
-
Ensure the storage area is well-ventilated and away from incompatible chemicals.
5. Final Disposal:
-
Arrange for the collection of the hazardous waste containers by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[15]
-
Never dispose of this compound down the drain or in the regular trash.[6][15]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This document provides general guidance based on standard laboratory safety practices. It is not a substitute for a compound-specific Safety Data Sheet. All laboratory personnel must be trained on their institution's specific chemical hygiene and hazardous waste disposal procedures.
References
- 1. escopharma.com [escopharma.com]
- 2. pharmtech.com [pharmtech.com]
- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 4. lubrizolcdmo.com [lubrizolcdmo.com]
- 5. Safety Containment And Analysis Of Highly Potent Compounds From Development To Commercialization [outsourcedpharma.com]
- 6. acs.org [acs.org]
- 7. canterbury.ac.nz [canterbury.ac.nz]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. acewaste.com.au [acewaste.com.au]
- 10. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 11. Biosafety: Decontamination Methods for Laboratory Use [blink.ucsd.edu]
- 12. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]
- 13. rdlaboratoryequipment.com [rdlaboratoryequipment.com]
- 14. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 15. vumc.org [vumc.org]
Essential Safety and Logistical Information for Handling GW-405833
Disclaimer: No specific Material Safety Data Sheet (MSDS) or detailed safety information for GW-405833 is publicly available. The following guidelines are based on standard laboratory practices for handling potent, novel, or poorly characterized chemical substances and should be supplemented by a thorough, substance-specific risk assessment conducted by qualified safety professionals before any handling, storage, or disposal. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for handling this compound, intended for researchers, scientists, and drug development professionals.
Given the lack of specific toxicological data for this compound, a conservative approach based on the principles of "control banding" is recommended. Control banding is a risk assessment and management strategy that groups workplace risks into "bands" and provides corresponding control measures. For novel or data-poor compounds, it is prudent to assume high potency and handle them with a high degree of caution.
Personal Protective Equipment (PPE)
When handling a novel compound with unknown toxicity, a conservative approach to personal protective equipment is crucial. The following table summarizes the recommended PPE for various laboratory operations. A hazard assessment of specific laboratory operations should be conducted to determine the necessary PPE.[1]
| Operation | Recommended Personal Protective Equipment (PPE) |
| Handling Powder (weighing, aliquoting) | - Full-face respirator with P100 (or equivalent) particulate filters- Chemical-resistant gloves (e.g., double-gloving with nitrile or neoprene)[2]- Disposable lab coat or gown- Safety goggles (in addition to full-face respirator) |
| Preparing Solutions | - Chemical fume hood- Chemical-resistant gloves (e.g., nitrile, neoprene)[2]- Lab coat- Safety glasses with side shields or safety goggles |
| Conducting Reactions | - Chemical fume hood or other ventilated enclosure- Chemical-resistant gloves (e.g., nitrile, neoprene)- Lab coat- Safety glasses with side shields or safety goggles |
| General Laboratory Work (with compound in solution) | - Lab coat- Safety glasses with side shields- Appropriate street clothing (long pants, closed-toe shoes)[3] |
Note: Latex gloves are not recommended as they provide poor protection against many chemicals and can cause allergic reactions.[2]
Experimental Protocols: General Handling Procedures
Risk Assessment: Before handling this compound, a thorough risk assessment should be performed. Since this is a novel compound, it should be treated as hazardous until proven otherwise.[4] Consider the quantity of material being handled, the potential for aerosolization, and the duration of the procedure.
Designated Area: All work with solid this compound should be conducted in a designated area, such as a chemical fume hood or a powder containment hood, to minimize exposure and contamination.[5]
Weighing:
-
Perform all weighing operations of the powdered compound within a chemical fume hood or a balance enclosure with appropriate exhaust ventilation.
-
Use disposable weighing papers or boats to avoid cross-contamination.
-
Handle the powder gently to prevent the generation of dust.
Solution Preparation:
-
Prepare all solutions within a chemical fume hood.
-
Slowly add the solid compound to the solvent to prevent splashing.
-
Ensure all containers are clearly labeled with the compound name, concentration, solvent, and date of preparation.
Disposal Plan
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.
Waste Segregation:
-
Do not mix waste containing this compound with other waste streams unless their compatibility is known.
-
All waste containers must be clearly and accurately labeled.
Solid Waste:
-
Collect all contaminated solid waste, including used gloves, weighing papers, and disposable lab coats, in a designated and clearly labeled hazardous waste container.[6]
Liquid Waste:
-
Collect all liquid waste containing this compound in a designated, clearly labeled, and leak-proof hazardous waste container.[6]
-
Do not dispose of liquid waste containing this compound down the drain.[7]
Disposal Procedure:
-
All waste must be disposed of through the institution's hazardous waste management program in accordance with local, state, and federal regulations.[8][9]
Visualizations
References
- 1. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | NZ [sdsmanager.com]
- 4. twu.edu [twu.edu]
- 5. benchchem.com [benchchem.com]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. How to Properly Dispose Chemical Hazardous Waste | NSTA [nsta.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
